molecular formula C7H13NO4S B3119133 N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine CAS No. 247109-40-6

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Cat. No.: B3119133
CAS No.: 247109-40-6
M. Wt: 207.25 g/mol
InChI Key: RIBCAVCPRSRWDL-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydro-3-thienyl)alanine (CAS 247109-39-3) is a biochemical compound offered for research and development purposes. This compound has a molecular formula of C 7 H 13 NO 4 S and a molecular weight of 207.251 g/mol . Its estimated physical properties include a melting point of 297.9 °C and a water solubility of approximately 11824.6 mg/L . This alanine derivative is characterized by a tetrahydrothienyl ring system in a sulfone (dioxide) state. While specific applications for this exact compound are not extensively detailed in available literature, its structural features are of interest in medicinal chemistry research. One key area of study involves related structures that act as intermediate analogs, such as phosphinate dipeptide analogs, which are used to investigate the mechanism and substrate specificity of bacterial dipeptide ligase enzymes like BacD . These enzymes are involved in the biosynthesis of antibiotic precursors, making their inhibitors a subject of scientific interest . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBCAVCPRSRWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261035
Record name N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine
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Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247109-40-6
Record name N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247109-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a molecule of interest in medicinal chemistry and drug development. This document elucidates the chemical structure, physicochemical properties, and a proposed synthetic pathway for this compound. Emphasis is placed on the underlying chemical principles and experimental considerations to ensure scientific integrity and practical applicability for researchers in the field. This guide is intended to serve as a foundational resource for the synthesis, characterization, and exploration of the potential biological activities of this and related compounds.

A Note on Isomeric Specificity: Commercially available data for "N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine" predominantly corresponds to its beta-alanine isomer, N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine (CAS No. 247109-39-3). This guide will therefore focus on this specific isomer. The principles and methodologies described herein may, however, be adaptable for the synthesis and study of the alpha-alanine counterpart.

Chemical Structure and Physicochemical Properties

N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine possesses a unique molecular architecture, integrating a saturated heterocyclic sulfone (sulfolane) moiety with the beta-alanine backbone. The sulfone group, with its two oxygen atoms double-bonded to the sulfur, imparts significant polarity and hydrogen bonding capability to the molecule. This structural feature is anticipated to influence its solubility, crystal packing, and interactions with biological targets.

chemical_structure cluster_sulfolane Sulfolane Ring cluster_alanine Beta-Alanine Sidechain S S O1 O S->O1 O2 O S->O2 C1 CH₂ S->C1 C4 CH₂ S->C4 C2 CH C1->C2 C3 CH₂ C2->C3 N NH C2->N C3->C4 C5 CH₂ N->C5 C6 CH₂ C5->C6 C7 C C6->C7 O3 O C7->O3 OH OH C7->OH

Caption: Chemical Structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.

Table 1: Physicochemical Properties of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine

PropertyValueSource
CAS Number 247109-39-3[1]
Molecular Formula C₇H₁₃NO₄S[1]
Molecular Weight 207.25 g/mol [1]
Appearance Solid[1]
SMILES O=S1(CC(NCCC(O)=O)CC1)=O[1]
InChI Key IKVXZBQFTASZSZ-UHFFFAOYSA-N[1]

Synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine

A plausible and efficient synthetic route to N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is the aza-Michael addition of beta-alanine to 3-sulfolene (also known as butadiene sulfone). This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated sulfone.[2][3] The electron-withdrawing nature of the sulfone group activates the double bond for nucleophilic attack by the amino group of beta-alanine.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification beta_alanine Beta-Alanine Michael_Addition Aza-Michael Addition beta_alanine->Michael_Addition sulfolene 3-Sulfolene sulfolene->Michael_Addition solvent Polar Protic Solvent (e.g., Water, Ethanol) solvent->Michael_Addition base Base (Optional, e.g., Triethylamine) base->Michael_Addition temperature Elevated Temperature temperature->Michael_Addition solvent_removal Solvent Removal crystallization Crystallization solvent_removal->crystallization filtration Filtration & Drying crystallization->filtration final_product N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine filtration->final_product Purified Product Michael_Addition->solvent_removal Product Mixture

Caption: Proposed Synthetic Workflow for N-(1,1-Dioxidotetrahydro-3-Thienyl)-beta-alanine.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Beta-alanine

  • Ethanol (or water)

  • Triethylamine (optional, as a basic catalyst)

  • Hydrochloric acid (for pH adjustment)

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve beta-alanine (1.0 equivalent) in a minimal amount of hot water or ethanol.

  • Addition of Reactant: To this solution, add 3-sulfolene (1.1 equivalents). If using a catalyst, add triethylamine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, adjust the pH to the isoelectric point of the amino acid (around pH 6-7) with dilute hydrochloric acid to induce precipitation.

    • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Analytical Methods

Thorough characterization of the synthesized N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should reveal characteristic signals for the protons on the sulfolane ring and the beta-alanine side chain.

    • ¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the sulfone group (strong S=O stretching vibrations around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹), the carboxylic acid group (broad O-H stretch and C=O stretch), and the secondary amine (N-H stretch).

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Potential Applications and Biological Relevance

While specific biological activities of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine are not extensively documented in publicly available literature, its structural features suggest several areas of potential interest for drug discovery and development.

  • Scaffold for Drug Design: The sulfolane ring is a polar, metabolically stable moiety that can be used as a scaffold to orient pharmacophoric groups in three-dimensional space.

  • Modulation of Physicochemical Properties: The incorporation of the sulfolane group can enhance the aqueous solubility and polarity of a parent molecule, which can be beneficial for improving pharmacokinetic properties.

  • Bioisostere: The sulfone group can act as a bioisostere for other functional groups, such as esters or amides, potentially leading to compounds with improved stability or altered biological activity.

  • Sulfur-Containing Amino Acid Analogue: Sulfur-containing amino acids play crucial roles in various biological processes, including antioxidant defense and metal chelation.[4] Investigating the biological properties of this synthetic analogue could uncover novel activities.

Conclusion

This technical guide has provided a detailed overview of N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine, a compound with potential applications in medicinal chemistry. The outlined chemical structure, physicochemical properties, and a robust, plausible synthetic protocol based on the aza-Michael addition offer a solid foundation for researchers to synthesize and further investigate this molecule. The proposed analytical methods will ensure the identity and purity of the synthesized compound. Future studies are warranted to explore the biological activities of this and related sulfolane-containing amino acids, which may lead to the discovery of novel therapeutic agents.

References

  • Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. PubMed. [Link]

  • 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363. PubChem. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

CAS number and identifiers for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS 247109-40-6) is a specialized, non-proteinogenic amino acid derivative characterized by the covalent attachment of a sulfolane (tetrahydrothiophene 1,1-dioxide) ring to the amino group of an alanine backbone.[1] This compound represents a strategic building block in medicinal chemistry, particularly for the synthesis of peptide mimetics where increased polarity, aqueous solubility, and specific conformational constraints are required.

This guide details the physicochemical identity, structural properties, and theoretical synthetic pathways of this compound. Note that as a "rare chemical" library entity (often designated as AldrichCPR), specific experimental physical constants are sparse; the data presented here synthesizes known structure-property relationships of its constituent moieties.

Chemical Identity & Nomenclature

The precise identification of this compound relies on distinguishing the attachment point on the sulfolane ring and the specific alanine isomer (typically assumed alpha-alanine unless specified as beta).

Core Identifiers
MetricValue
CAS Registry Number 247109-40-6
IUPAC Name N-(1,1-Dioxidotetrahydrothiophen-3-yl)alanine
Molecular Formula C₇H₁₃NO₄S
Molecular Weight 207.25 g/mol
SMILES CC(C(=O)O)NC1CCS(=O)(=O)C1
InChI Key (Predicted) IKVXZBQFTASZSZ-UHFFFAOYSA-N
Related Isomers
  • Beta-Alanine Variant: N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine (CAS: 247109-39-3).

  • Stereochemistry: The structure contains two chiral centers: one at the alanine α-carbon and one at the 3-position of the sulfolane ring. Commercial preparations are typically racemic mixtures unless specified as stereopure (e.g., L-Alanine derivatives).

Structural Analysis & Physicochemical Properties

The molecule is a chimera of two distinct functional domains: the zwitterionic amino acid core and the polar aprotic sulfolane ring .

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure cluster_props Functional Properties Sulfolane Sulfolane Ring (Tetrahydrothiophene 1,1-dioxide) Linker Amine Linkage (-NH-) Sulfolane->Linker C3 Position Prop1 High Polarity (Sulfone Group) Sulfolane->Prop1 Prop2 H-Bond Acceptor (Sulfonyl Oxygens) Sulfolane->Prop2 Alanine Alanine Backbone (Propanoic Acid) Linker->Alanine Alpha Nitrogen Prop3 Zwitterionic Potential (Carboxyl/Amine) Alanine->Prop3

Figure 1: Structural connectivity and functional property mapping of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Predicted Physicochemical Profile

Due to the lack of experimental monographs, these properties are derived from Group Contribution Methods (GCM) based on the sulfolane and alanine subunits.

PropertyPredicted ValueRationale
Physical State Solid / PowderHigh MW and zwitterionic character typically result in solid forms.
Solubility (Water) HighThe sulfone group is highly polar, and the amino acid moiety is ionizable.
LogP (Octanol/Water) < 0 (Hydrophilic)Sulfolane (LogP ~ -0.77) and Alanine (LogP ~ -2.85) both contribute to hydrophilicity.
pKa (Acid) ~2.3Typical for the carboxylic acid of N-substituted amino acids.
pKa (Base) ~9.0 - 9.5The secondary amine basicity is slightly modulated by the electron-withdrawing sulfone ring.

Synthetic Methodologies

The synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine generally follows one of two primary retrosynthetic disconnections: Nucleophilic Substitution or Michael Addition .

Workflow: Theoretical Synthesis Pathways

SynthesisPathways cluster_A Route A: Michael Addition (Green Chemistry) cluster_B Route B: Nucleophilic Substitution Target TARGET: N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine Sulfolene 3-Sulfolene (Masked Diene) Isom Isomerization to 2-Sulfolene Sulfolene->Isom ReactionA Conjugate Addition (Michael Reaction) Isom->ReactionA Alanine L-Alanine Alanine->ReactionA ReactionA->Target Bromo 3-Bromosulfolane ReactionB SN2 Substitution (Base Catalyzed) Bromo->ReactionB AlanineEst Alanine Ester AlanineEst->ReactionB Hydrolysis Ester Hydrolysis ReactionB->Hydrolysis Hydrolysis->Target

Figure 2: Retrosynthetic analysis showing the two most viable pathways for synthesis: Michael addition (Route A) and SN2 substitution (Route B).

Protocol Narrative
  • Route A (Michael Addition): This is the preferred industrial route for 3-amino sulfolane derivatives. 3-Sulfolene is isomerized to 2-sulfolene (the Michael acceptor). Alanine acts as the nucleophile, attacking the double bond. This route is atom-economical and avoids halogenated waste.

  • Route B (Substitution): 3-Bromotetrahydrothiophene 1,1-dioxide reacts with an alanine ester. This requires a base (e.g., TEA or DIPEA) to scavenge the HBr byproduct. Subsequent hydrolysis of the ester yields the free acid.

Applications in Drug Development

This molecule serves as a specialized "building block" in three key areas:

  • Peptide Backbone Modification: Introducing the sulfolane ring at the N-terminus or within a peptide chain (via reductive amination of the backbone) creates a bulky, polar constraint. This can reduce proteolytic degradation by sterically hindering peptidase access.

  • Solubility Enhancement: The sulfonyl group (

    
    ) is a powerful hydrogen bond acceptor. Incorporating this moiety into hydrophobic drug candidates can significantly lower LogP and improve aqueous solubility without introducing ionizable groups that might affect permeability.
    
  • Bioisosteres: The sulfolane ring is often explored as a bioisostere for cyclic amides or lactams, providing similar geometry but distinct electronic properties.

Safety & Handling

  • Hazard Classification: Generally classified as an Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation.

References

  • Sigma-Aldrich. Product Detail: N-(1,1-dioxidotetrahydro-3-thienyl)alanine.[1] Accessed October 26, 2023. Link(Note: Specific catalog pages for rare chemicals may rotate; search CAS 247109-40-6 directly).

  • PubChem. Compound Summary: 3-(3-Thienyl)-DL-alanine (Structural Analog). National Library of Medicine. Link

  • National Institute of Standards and Technology (NIST). Alanine Gas Phase Thermochemistry. Link

  • European Chemicals Agency (ECHA). Tetrahydrothiophene 1,1-dioxide (Sulfolane) Registration Dossier. Link

Sources

Enhancing Therapeutic Potential: A Deep Dive into the Thermodynamic Stability of Sulfolane-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of more effective and robust therapeutic agents has led researchers down the path of non-canonical amino acid incorporation into peptides and proteins.[][2] This strategic modification can significantly enhance proteolytic stability, modulate receptor selectivity, and improve overall pharmacokinetic profiles.[][2] Among the diverse array of unnatural amino acids, those featuring a sulfolane moiety are emerging as a compelling class of building blocks. This guide provides a comprehensive exploration of the thermodynamic stability imparted by sulfolane-substituted amino acids, offering insights into their synthesis, conformational behavior, and the experimental and computational methodologies used to evaluate their impact on peptide and protein stability.

The Rationale for Sulfolane Substitution: A Stability-Driven Approach

The inherent marginal stability of many natural proteins presents a significant hurdle in their development as therapeutics, biocatalysts, and biosensors.[3][4] Enhancing thermodynamic stability can lead to increased production yields, longer shelf-life, and improved tolerance to challenging physiological conditions.[4] The sulfolane group, a five-membered ring containing a sulfonyl functional group, offers a unique combination of properties that make it an attractive candidate for amino acid modification.

Sulfolane itself is a highly polar, aprotic solvent known for its exceptional thermal and chemical stability.[5][6][7] It is stable at elevated temperatures, often above 220°C, and is resistant to strong acids and bases.[7][8] When incorporated into an amino acid side chain, the sulfonyl group's strong dipole moment and capacity for hydrogen bonding can introduce new, stabilizing intramolecular and intermolecular interactions within a peptide or protein structure. These interactions can help to rigidify the local conformation and reduce the entropic penalty of folding, thereby increasing the overall thermodynamic stability.

Synthesis and Incorporation of Sulfolane-Substituted Amino Acids

The journey to harnessing the stabilizing potential of sulfolane-substituted amino acids begins with their synthesis. While a variety of synthetic routes can be envisioned, a common strategy involves the modification of existing amino acid scaffolds or the de novo synthesis from chiral precursors.

One potential pathway involves the reaction of a suitable precursor, such as 3,4-epoxysulfolane, with an amine-containing starting material.[9] The aminolysis of this epoxide can lead to the formation of amino alcohols with the sulfolane core.[9] Further synthetic manipulations would then be required to introduce the carboxylic acid and alpha-amino functionalities characteristic of an amino acid.

The synthesis of these novel amino acid building blocks is a critical first step.[10] Once synthesized and appropriately protected, these sulfolane-containing amino acids can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[11]

Visualizing the Synthetic Approach:

Synthesis_Workflow Start Starting Materials (e.g., 3,4-epoxysulfolane, amino acid precursors) Synthesis Multi-step Organic Synthesis Start->Synthesis Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Isolation Protection Introduction of Protecting Groups (e.g., Fmoc, Boc) Purification->Protection Preparation for SPPS SPPS Solid-Phase Peptide Synthesis (SPPS) Protection->SPPS Incorporation Final_Peptide Sulfolane-Modified Peptide SPPS->Final_Peptide Cleavage & Deprotection

Caption: A generalized workflow for the synthesis and incorporation of sulfolane-substituted amino acids into peptides.

Conformational Analysis and the Source of Stability

The thermodynamic stability of a protein or peptide is intrinsically linked to its three-dimensional structure. The introduction of a bulky and polar sulfolane group can significantly influence the local and global conformation.

3.1. Conformational Preferences of the Sulfolane Ring

Computational studies, such as those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that the sulfolane ring itself is not planar and predominantly adopts a twist conformation.[12] This inherent conformational preference can restrict the rotational freedom of the amino acid side chain, reducing the entropic cost of folding.

3.2. Intramolecular and Intermolecular Interactions

The sulfonyl group is a potent hydrogen bond acceptor. The two oxygen atoms can form hydrogen bonds with backbone amide protons or the side chains of other polar amino acids. Furthermore, the large dipole moment of the sulfone group can lead to favorable electrostatic interactions within the folded structure. These non-covalent interactions, including van der Waals forces, contribute to the overall negative Gibbs free energy of folding, thus enhancing stability.[3]

Visualizing the Stabilizing Interactions:

Stabilizing_Interactions cluster_peptide Peptide Backbone cluster_interactions Stabilizing Interactions AA1 Amino Acid 1 Sulfolane_AA Sulfolane-AA AA3 Amino Acid 3 H_Bond Hydrogen Bonding Sulfolane_AA->H_Bond Sulfonyl oxygens act as H-bond acceptors Electrostatic Dipole-Dipole Interactions Sulfolane_AA->Electrostatic Large dipole moment of sulfone group VdW Van der Waals Forces Sulfolane_AA->VdW Favorable packing and surface complementarity

Caption: Key non-covalent interactions contributing to the thermodynamic stability imparted by sulfolane-substituted amino acids.

Experimental Assessment of Thermodynamic Stability

A variety of biophysical techniques can be employed to quantify the increase in thermodynamic stability upon incorporation of sulfolane-substituted amino acids. These methods typically involve monitoring the unfolding of the peptide or protein as a function of a denaturant, such as temperature or a chemical agent.

Technique Principle Key Parameters Measured Advantages Limitations
Differential Scanning Calorimetry (DSC) Measures the heat absorbed by a protein solution as the temperature is increased.[13][14][15][16]Melting Temperature (Tm), Enthalpy of Unfolding (ΔH), Change in Heat Capacity (ΔCp).[15]Gold standard for thermodynamic analysis, provides a complete thermodynamic profile.[14]Requires relatively large amounts of pure protein.[14]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to protein secondary structure.[13][14]Tm, changes in secondary structure content.Requires small sample amounts, non-destructive.[14]Provides lower-resolution structural information.[14]
Fluorescence Spectroscopy Monitors changes in the intrinsic fluorescence of tryptophan and tyrosine residues or extrinsic fluorescent probes as the protein unfolds.[13][14]Tm, exposure of hydrophobic residues.High sensitivity, can be used with small sample quantities.Susceptible to artifacts from fluorescent dyes.[14]

Experimental Protocol: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of the wild-type and sulfolane-substituted peptides/proteins in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Determine the precise concentration of the protein solutions using a reliable method such as UV-Vis spectroscopy.

    • Dilute the samples to a final concentration appropriate for CD measurements (typically in the low micromolar range).

  • CD Spectrometer Setup:

    • Set the CD spectrometer to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for alpha-helical content).

    • Equilibrate the sample cell holder to the starting temperature (e.g., 20°C).

  • Data Acquisition:

    • Place the cuvette containing the protein sample into the cell holder and allow it to equilibrate for several minutes.

    • Record the CD signal as a function of increasing temperature, typically at a controlled ramp rate (e.g., 1°C/minute).

    • Continue data collection until the protein is fully unfolded.

  • Data Analysis:

    • Plot the CD signal (or fraction folded) as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • A higher Tm for the sulfolane-substituted variant compared to the wild-type indicates increased thermal stability.

Computational Modeling: Predicting and Understanding Stability

Molecular dynamics (MD) simulations and other computational approaches are invaluable tools for gaining atomistic insights into the structural and energetic consequences of amino acid substitutions.

5.1. Force Field Development

Accurate MD simulations rely on well-parameterized force fields that describe the potential energy of the system.[17] The development of specific parameters for sulfonyl-containing compounds within existing force fields like CHARMM is crucial for reliable simulations.[17][18][19] These parameters are typically derived from high-level quantum mechanical calculations and validated against experimental data.[17][20]

5.2. Free Energy Calculations

MD simulations can be used to calculate the change in the free energy of folding (ΔΔG) upon mutation. Methods such as free energy perturbation (FEP) or thermodynamic integration (TI) can provide quantitative predictions of the stabilizing or destabilizing effect of a sulfolane substitution. These calculations can help rationalize experimental observations and guide the design of more stable protein variants.

Visualizing the Computational Workflow:

Computational_Workflow PDB Protein Structure (PDB file) Mutation In Silico Mutation (Introduce Sulfolane-AA) PDB->Mutation ForceField Apply CHARMM Force Field (with custom sulfonyl parameters) Mutation->ForceField MD_Sim Molecular Dynamics Simulation ForceField->MD_Sim Analysis Trajectory Analysis (RMSD, Hydrogen Bonds, etc.) MD_Sim->Analysis FreeEnergy Free Energy Calculation (e.g., FEP, TI) Analysis->FreeEnergy Prediction Prediction of ΔΔG (Change in Stability) FreeEnergy->Prediction

Caption: A typical workflow for the computational assessment of the thermodynamic stability of a sulfolane-substituted protein.

Applications in Drug Development

The enhanced stability offered by sulfolane-substituted amino acids has significant implications for the development of peptide and protein-based therapeutics.

  • Increased Shelf-Life: More stable proteins are less prone to degradation during storage and handling, leading to longer product shelf-life.

  • Improved Bioavailability: Resistance to proteolytic degradation in the body can lead to a longer in vivo half-life and improved bioavailability.

  • Enhanced Efficacy: A more stable protein is more likely to maintain its active conformation, leading to improved target binding and efficacy.

  • Novel Scaffolds: Sulfono-γ-AApeptides, which are oligomers containing a sulfonyl group in the backbone, have been shown to form stable helical structures and can serve as novel scaffolds for mimicking protein secondary structures to inhibit protein-protein interactions.[21]

Conclusion and Future Outlook

The incorporation of sulfolane-substituted amino acids represents a promising strategy for enhancing the thermodynamic stability of peptides and proteins. The unique physicochemical properties of the sulfolane moiety, including its high polarity, conformational rigidity, and ability to form stabilizing non-covalent interactions, contribute to this effect. A combination of robust synthetic methods, comprehensive biophysical characterization, and insightful computational modeling will be essential for fully realizing the potential of these novel building blocks in the design of next-generation therapeutics. Future research will likely focus on expanding the library of sulfolane-substituted amino acids, refining computational force fields for greater predictive accuracy, and exploring their application in a wider range of therapeutic modalities.

References

  • MtoZ Biolabs. The Methods of Measuring Protein Thermal Stability. (n.d.). Retrieved from [Link]

  • G-Biosciences. (2018, September 18). Methods of Determining Protein Stability. Retrieved from [Link]

  • Olson, C. A., & Tolia, N. H. (2021). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. Protein Science, 30(1), 7-26. [Link]

  • LibreTexts Biology. (2026, January 19). 4.9: Protein Stability - Thermodynamics. Retrieved from [Link]

  • Linseis, M. (2025, November 6). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Retrieved from [Link]

  • Lamy, J. N., & Gauthier, F. (1984). Fractionation techniques in a hydro-organic environment. I. Sulfolane as a solvent for hydrophobic proteins. Analytical Biochemistry, 137(2), 410-419. [Link]

  • Sokolov, V. P., et al. (2018). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Journal of Molecular Structure, 1157, 563-571. [Link]

  • Hogan, J. M., & McLuckey, S. A. (2016). Mechanism of Protein Supercharging by Sulfolane and m-Nitrobenzyl Alcohol: Molecular Dynamics Simulations of the Electrospray Process. Analytical Chemistry, 88(11), 5838-5846. [Link]

  • Kamada, M., et al. (2025, February 20). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 17(4), 834. [Link]

  • Hogan, J. M., & McLuckey, S. A. (2016). Mechanism of Protein Supercharging by Sulfolane and m-Nitrobenzyl Alcohol: Molecular Dynamics Simulations of the Electrospray Process. PubMed, 27104938. [Link]

  • Al-Sehemi, A. G., et al. (2025, August 5). Ring inversion, structural stability and vibrational assignments of sulfolane c-C4H8SO2 and 3-sulfolene c-C4H6SO2. ResearchGate. Retrieved from [Link]

  • ACS Figshare. (2003, February 20). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry. [Link]

  • University of Glasgow. (n.d.). The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sulfolane – Knowledge and References. Retrieved from [Link]

  • Raman, E. P., et al. (2014). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Chemical Information and Modeling, 54(7), 1894-1908. [Link]

  • Li, Z., et al. (2021). Rational Design and Synthesis of Right-Handed d-Sulfono-γ-AApeptide Helical Foldamers as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society, 143(31), 12053-12062. [Link]

  • ResearchGate. (n.d.). Synthesis of sulfolane building blocks 8c and 11c. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, June 14). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development. [Link]

  • ACS Publications. (2024, September 9). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Retrieved from [Link]

  • ACS Omega. (2020, October 21). Refined Force Field for Liquid Sulfolane with Particular Emphasis to Its Transport Characteristics. Retrieved from [Link]

  • Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubMed. (2024, September 23). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2020). Computational tools help improve protein stability but with a solubility tradeoff. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing cation–π force fields for molecular dynamics studies of competitive solvation in conjugated organosulfur polymers for lithium–sulfur batteries. Retrieved from [Link]

  • Global Specialty Chemical Co. (n.d.). SULFOLANE. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Force Fields for Studying the Structure and Dynamics of Ionic Liquids: A Critical Review of Recent Developments. Retrieved from [Link]

  • MDPI. (2018, October 14). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of several additives on the thermal stability of sulfolane. Retrieved from [Link]

  • National Institutes of Health. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Pennakem. (n.d.). Properties of Sulfolane Quoted in the Literature. Retrieved from [Link]

  • MDPI. (2023, December 27). Sulfolane Analysis in Environmental Samples: A Critical Review. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of N-Substituted Alanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Substituted Alanine Derivatives

In the landscape of medicinal chemistry and drug development, the strategic modification of amino acid scaffolds is a cornerstone of rational design. Among these, N-substituted alanine derivatives represent a pivotal class of building blocks. The simple, non-reactive methyl side chain of alanine provides a neutral canvas, allowing researchers to precisely investigate and modulate physicochemical properties by introducing diverse substituents at the amino terminus. This guide offers a deep dive into these properties, moving beyond mere description to explain the causal relationships between molecular structure and functional characteristics. Understanding these principles is critical for any scientist aiming to optimize the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics and other small molecules. N-substituted L-alanine fragments, for instance, are a robust structural motif present in many effective Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs essential for treating hypertension.[1][2]

This document is structured to provide not only foundational knowledge but also field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

Lipophilicity (LogP/LogD): Mastering Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the gold standard for its measurement.[3][4]

The Causality of N-Substitution on Lipophilicity

The N-substituent directly modulates the overall polarity of the alanine derivative. By replacing a polar N-H bond with a less polar or nonpolar group (e.g., an acetyl or a longer alkyl chain), the molecule's hydrophobicity is increased. This is a deliberate strategy to enhance membrane permeability. For example, converting a highly polar amino acid into an N-acetylated methyl ester derivative significantly alters its partitioning behavior between octanol and water.[5][6] This derivatization makes the molecule more amenable to experimental LogP determination and provides a standardized scale for comparing the relative hydrophobicity of different amino acid side chains.[5]

Quantitative Data: Lipophilicity of Alanine Derivatives

The following table summarizes experimentally derived and calculated LogP values for alanine and representative N-substituted derivatives, illustrating the impact of the N-substituent.

CompoundSubstituent (R in R-NH-CH(CH₃)-COOH)LogP ValueSource
L-Alanine-H-2.86 (Calculated)
N-Acetyl-L-alanine-COCH₃-0.9 (Computed)[7]
N-Acetyl-L-alanine-COCH₃-0.53 (Calculated)[8]
L-Alanyl-L-alanine-CO-CH(CH₃)-NH₂-2.19 (Calculated)[9]

Note: LogP values can vary based on the determination method (experimental vs. computational algorithm).

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a solute between n-octanol and water.[3][10] It is considered highly reliable, though it can be time-consuming.[10]

Principle: The compound is dissolved in a biphasic system of water and n-octanol. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the solvent volumes do not change during the experiment.

  • Solute Addition: Accurately weigh a small amount of the N-substituted alanine derivative and dissolve it in the aqueous phase. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: Combine the aqueous solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial. A 1:1 volume ratio is common.

  • Equilibration: Gently shake or invert the container for a sufficient period (e.g., 1-2 hours) to allow the solute to reach equilibrium between the two phases. Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the analyte in both the aqueous and organic layers using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water The LogP is the base-10 logarithm of P.

Workflow for LogP Determination

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-Octanol with Water E2 Combine Phases (1:1 ratio) P1->E2 P2 Saturate Water with n-Octanol E1 Dissolve Analyte in Aqueous Phase P2->E1 E1->E2 E3 Equilibrate via Gentle Agitation E2->E3 E4 Separate Phases (Centrifuge if needed) E3->E4 A1 Sample Aqueous & Octanol Layers E4->A1 A2 Quantify Concentration (e.g., HPLC, UV-Vis) A1->A2 A3 Calculate P and LogP A2->A3

Caption: Experimental workflow for LogP determination using the shake-flask method.

Acidity (pKa) and Ionization State

The pKa values of the ionizable groups—the C-terminal carboxylic acid and, if present, an acidic/basic N-substituent—dictate the molecule's charge at a given pH. This is fundamental to its solubility, receptor interaction, and ability to cross membranes, as ionized species are significantly more polar.[3]

The Influence of N-Substitution on Acidity

The electronic nature of the N-substituent influences the acidity of the nearby carboxylic acid group through an inductive effect.

  • Electron-withdrawing groups (e.g., N-acetyl, N-phthaloyl) pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion upon deprotonation, making the proton easier to remove and thus lowering the pKa (stronger acid).

  • Electron-donating groups (e.g., N-methyl) push electron density towards the carboxyl group, destabilizing the carboxylate anion and raising the pKa (weaker acid).

For N-Acetyl-L-alanine, the predicted pKa of the carboxylic acid is approximately 3.89, making it a slightly stronger acid than unsubstituted alanine.[8] This means that at physiological pH (~7.4), the carboxyl group will be fully deprotonated and negatively charged.

Conformational Properties: Dictating Biological Activity

Perhaps the most profound impact of N-substitution is on the conformational flexibility of the peptide backbone. In a standard peptide chain, rotation is possible around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. N-substitution, particularly N-methylation, introduces significant steric hindrance that restricts the allowable φ and ψ angles.[11]

Causality: Steric Hindrance and Conformational Restriction

An N-substituent replaces a small hydrogen atom with a bulkier group. This new group can clash sterically with the substituents on the adjacent alpha-carbon and the carbonyl oxygen of the preceding residue. This clash severely limits rotation around the phi (φ) bond.[11]

  • Impact: This restriction reduces the conformational entropy of the molecule in its unbound state. While this can be a thermodynamic penalty, it is often a winning strategy in drug design. By "pre-organizing" the molecule into a conformation that is close to its bioactive, receptor-bound state, the entropic cost of binding is lowered, potentially leading to a dramatic increase in binding affinity and specificity.

  • Structural Consequences: N-substitution makes the formation of β-sheet structures more difficult.[12] Conversely, sequences with several consecutive N-substituted amino acids show a strong tendency to form periodically helical conformations.[12]

Analytical Techniques for Conformational Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about bond angles and proximities between atoms, allowing for the complete structural elucidation of a molecule in solution.[13][14][15]

  • Circular Dichroism (CD) Spectroscopy: An excellent technique for assessing the secondary structure of peptides (e.g., alpha-helix, beta-sheet content). Conformational changes induced by factors like metal ion binding can be monitored using CD titration.[16]

Diagram: Impact of N-Substitution on Ramachandran Angles

Ramachandran_Impact cluster_unsub Unsubstituted Alanine cluster_sub N-Substituted Alanine Unsub Wide Range of Allowed (φ, ψ) Angles Flexibility High Conformational Flexibility Unsub->Flexibility Sub Steric Hindrance from N-Substituent Preorg Pre-organized for Receptor Binding Flexibility->Preorg Leads to Lower Entropic Penalty upon Binding Restricted Restricted (φ, ψ) Angles Sub->Restricted Restricted->Preorg

Sources

The Sulfolane Scaffold in Peptidomimetics: A Technical Review of Tetrahydrothiophene-1,1-Dioxide Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Sulfolane-Based Amino Acid Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The incorporation of the sulfolane ring (tetrahydrothiophene-1,1-dioxide) into amino acid structures represents a high-value strategy in medicinal chemistry for overcoming the limitations of flexible linear peptides. Unlike traditional carbocyclic (cyclopentane) or heterocyclic (pyrrolidine) scaffolds, the sulfolane moiety offers a unique combination of high polarity (dipole moment ~4.8 D) , metabolic inertness , and hydrogen bond accepting capability without acting as a nucleophile.

This guide reviews the structural rationale, synthetic methodologies, and biological applications of sulfolane-based amino acid analogs. It specifically focuses on their utility as conformationally restricted bioisosteres of glutamate and glutamine, and their emerging role in modulating oxidative stress pathways (NRF2).

Structural Rationale: The "Sulfone Effect" in Bioisosterism

The transition from a methylene (


) or thioether (

) group to a sulfone (

) within a cyclic amino acid scaffold introduces profound physicochemical changes.
Electronic and Steric Parameters

The sulfolane ring is not merely a spacer; it is an active pharmacophore.

  • Dipole Moment: The sulfonyl group creates a strong dipole, significantly increasing aqueous solubility compared to carbocyclic analogs.

  • Hydrogen Bonding: The sulfonyl oxygens serve as weak-to-moderate hydrogen bond acceptors (HBAs), mimicking the hydration shell of carboxylates or the transition state of phosphate hydrolysis.

  • Conformational Lock: The 5-membered ring restricts the

    
     (chi) torsion angles of the amino acid side chain, reducing the entropic penalty upon binding to a receptor.
    
Table 1: Physicochemical Comparison of Cyclic Scaffolds
Scaffold TypeCore Ring SystemDipole Moment (D)H-Bond CapacityMetabolic Stability
Carbocyclic Cyclopentane~0.0NoneHigh
Heterocyclic Pyrrolidine (Proline)~1.8H-Bond Donor/AcceptorModerate (Peptidases)
Thioether Tetrahydrothiophene~1.9Weak AcceptorLow (S-Oxidation)
Sulfone Sulfolane ~4.8 Dual Acceptor High (Redox Inert)

Synthetic Methodologies

The synthesis of sulfolane-based amino acids generally proceeds via two primary strategies: Oxidative Functionalization of sulfur-containing precursors or Cycloaddition/Ring Closure strategies.

Strategy A: The Bucherer-Bergs Protocol (De Novo Synthesis)

The most robust route to


-disubstituted sulfolane amino acids (e.g., analogs of cycloleucine) involves the Bucherer-Bergs reaction on 3-sulfolanone.

Mechanism:

  • Ketone Formation: Oxidation of tetrahydrothiophen-3-ol or Dieckmann condensation precursors.

  • Hydantoin Assembly: Reaction with KCN and

    
     yields the spiro-hydantoin.
    
  • Hydrolysis: Alkaline hydrolysis opens the hydantoin to yield the free amino acid.

Strategy B: Oxidation of Thienyl Precursors

For analogs preserving the chiral integrity of starting materials (e.g., 4-hydroxyproline analogs), oxidation is preferred.

  • Reagents: Potassium peroxymonosulfate (Oxone®) or m-chloroperbenzoic acid (mCPBA).

  • Selectivity: The sulfone is the thermodynamic end-product, avoiding the chirality issues often seen with sulfoxides.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis of Sulfolane-based amino acids from a common ketone precursor.

Synthesis_Workflow Start Tetrahydrothiophen-3-one Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Route A AltRoute Oxidation (mCPBA) of 3-aminotetrahydrothiophene Start->AltRoute Route B (Pre-functionalized) Intermediate Spiro-Hydantoin Intermediate Step1->Intermediate Step2 Alkaline Hydrolysis (Ba(OH)2 or NaOH) Intermediate->Step2 ProductA 3-Amino-sulfolane- 3-carboxylic acid Step2->ProductA AltRoute->ProductA

Caption: Figure 1. Divergent synthetic pathways for accessing 3-amino-sulfolane-3-carboxylic acid scaffolds.

Biological Targets and Pharmacology[1][2][3]

Glutamate Transporter Inhibition (EAATs & System xc-)

Sulfolane analogs structurally mimic L-Glutamate , the primary excitatory neurotransmitter. The sulfonyl group mimics the distal carboxylate of glutamate but with altered geometry and charge distribution.

  • Mechanism: The rigid sulfolane ring locks the amino acid moiety into a conformation that selectively binds to Excitatory Amino Acid Transporters (EAATs) or the cystine/glutamate antiporter (System xc-).

  • Therapeutic Relevance: Inhibition of System xc- is a validated strategy for inducing ferroptosis in cancer cells by starving them of cysteine.

NRF2 Pathway Activation (Non-Electrophilic)

Recent studies (Source 1.6) have identified 3-aminotetrahydrothiophene 1,1-dioxides as potent activators of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.

  • Differentiation: Unlike standard NRF2 activators (e.g., dimethyl fumarate) which are electrophilic and covalently modify KEAP1, sulfolane analogs act via non-covalent protein-protein interaction disruption. This reduces the risk of off-target toxicity ("electrophilic stress").

Visualization: NRF2 Activation Mechanism

NRF2_Pathway Sulfolane Sulfolane Amino Acid (Non-Electrophilic) KEAP1 KEAP1 (Sensor Protein) Sulfolane->KEAP1 Binds KEAP1 (Non-covalent) Dissociation Complex Disruption KEAP1->Dissociation NRF2_Cyto NRF2 (Cytosolic) Ubiquitinated Complex KEAP1-NRF2 Complex Complex->NRF2_Cyto Basal State (Degradation) Complex->Dissociation NRF2_Nuc NRF2 (Nuclear) Dissociation->NRF2_Nuc Translocation ARE Antioxidant Response Element (DNA) NRF2_Nuc->ARE Binding Genes Cytoprotective Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: Figure 2.[1] Mechanism of non-electrophilic NRF2 activation by sulfolane-based analogs.

Detailed Experimental Protocol

Protocol: Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide-3-carboxylic Acid (Sulfolane-Glycine Analog)

Objective: To synthesize a conformationally restricted amino acid where the sulfone ring replaces the aliphatic side chain.

Materials
  • Tetrahydrothiophen-3-one (CAS: 1003-04-9)

  • Potassium Cyanide (KCN) - Warning: High Toxicity

  • Ammonium Carbonate

    
    
    
  • Potassium Peroxymonosulfate (Oxone®)

  • Barium Hydroxide

    
    
    
Step-by-Step Methodology
Phase 1: Formation of the Spiro-Hydantoin
  • Dissolution: In a round-bottom flask, dissolve tetrahydrothiophen-3-one (10 mmol) in 50% aqueous ethanol (20 mL).

  • Reagent Addition: Add

    
     (30 mmol) and KCN (15 mmol).
    
  • Reaction: Heat the mixture to 60°C for 4 hours. A white precipitate (the spiro-hydantoin) will form.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold water, and dry in vacuo.

Phase 2: Oxidation to Sulfone
  • Suspension: Suspend the thio-hydantoin (from Phase 1) in methanol/water (1:1).

  • Oxidation: Add Oxone® (2.5 equivalents) portion-wise at 0°C to control the exotherm.

  • Stirring: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to yield the sulfone-hydantoin.

Phase 3: Hydrolysis to Amino Acid
  • Hydrolysis: Suspend the sulfone-hydantoin in saturated aqueous

    
    .
    
  • Reflux: Heat to reflux (100°C) for 24 hours. Ammonia gas evolution indicates reaction progress.

  • Precipitation: Cool the mixture. Add dilute

    
     carefully to precipitate Barium as 
    
    
    
    .
  • Purification: Filter the

    
    . The filtrate contains the free amino acid. Pass through a cation-exchange resin (Dowex 50W) eluting with 
    
    
    
    to isolate the pure zwitterion.
  • Crystallization: Recrystallize from water/ethanol.

Validation Check:

  • NMR:

    
     NMR should show disappearance of 
    
    
    
    -protons (due to quaternary center) and downfield shift of ring protons due to
    
    
    electron withdrawal (~3.0-3.5 ppm).
  • IR: Strong bands at ~1120 and 1300

    
     (symmetric/asymmetric 
    
    
    
    stretch).

Future Outlook

The sulfolane scaffold is currently underutilized. Future development lies in:

  • Protease Resistance: Incorporating sulfolane amino acids into peptide drugs to prevent enzymatic degradation.

  • PET Imaging: Labeling the sulfone oxygen or ring carbons with

    
     or 
    
    
    
    for imaging glutamatergic transmission in neurodegenerative diseases.

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Conformationally-Restricted Amino Acid Analogues Bearing a Distal Sulfonic Acid Show Selective Inhibition of System Xc− over the Vesicular Glutamate Transporter. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. Source: ResearchGate / Russian Journal of Organic Chemistry URL:[Link]

Sources

Molecular weight and formula of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Abstract

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a non-proteinogenic amino acid that incorporates a sulfolane moiety, a structural feature of increasing interest in medicinal chemistry. The sulfolane ring, a saturated, five-membered cyclic sulfone, is a bioisostere for various functional groups and imparts properties such as high polarity, metabolic stability, and improved aqueous solubility.[1][2] This guide provides a comprehensive overview of the fundamental physicochemical properties of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, discusses its analytical characterization, and contextualizes its potential as a building block for drug development professionals.

Core Physicochemical and Structural Properties

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine combines the chiral scaffold of the amino acid alanine with the unique physicochemical characteristics of a sulfolane ring.[1][3] The sulfone group is a key feature, consisting of a sulfur atom double-bonded to two oxygen atoms, which creates a strong dipole and makes the molecule highly polar.[2] This inherent polarity can enhance the solubility and pharmacokinetic profile of parent drug molecules.

All essential quantitative data for this compound are summarized below.

PropertyDataSource
Molecular Formula C₇H₁₃NO₄S[4]
Molecular Weight 207.25 g/mol [5]
CAS Number 247109-40-6[4]
Canonical SMILES C1C(CS(=O)(=O)C1)NC(C)C(=O)ON/A
Physical Form Solid[5]

Rationale in Medicinal Chemistry and Drug Design

The incorporation of the sulfolane scaffold is a deliberate design choice aimed at leveraging its advantageous properties. Unlike aromatic rings, the saturated sulfolane ring offers a three-dimensional geometry that can improve binding interactions with protein targets. Furthermore, the sulfone group is metabolically robust and can serve as a hydrogen bond acceptor, enhancing interactions with biological macromolecules.[6] The use of sulfolane-containing building blocks has shown promise in the development of novel therapeutics, including inhibitors of Mycobacterium tuberculosis tryptophan synthase.[7] The alanine portion of the molecule provides a chiral center and a versatile functional handle for peptide synthesis or other conjugation chemistries.[8]

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and stability of a novel chemical entity is paramount. A self-validating protocol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. This method provides orthogonal data points—retention time from HPLC and mass-to-charge ratio from MS—for unambiguous characterization.

Experimental Protocol: Purity and Identity Confirmation by LC-MS

This protocol outlines a robust method for the analysis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

A. Rationale for Method Selection:

  • HPLC: Reversed-phase HPLC is chosen due to the polar nature of the analyte. A C18 column provides a non-polar stationary phase that will retain the molecule, allowing for separation from potential non-polar impurities.

  • Mass Spectrometry: Electrospray Ionization (ESI) is selected as the ionization technique because it is a soft method suitable for polar, non-volatile molecules like amino acids, minimizing fragmentation and preserving the molecular ion. Detection in positive ion mode is chosen to protonate the basic nitrogen atom of the alanine moiety ([M+H]⁺).

B. Materials and Reagents:

  • N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine sample

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • Formic Acid (≥99%)

  • Methanol (for sample dissolution)

C. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample.

    • Dissolve in 1 mL of Methanol to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Dilute the stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile to yield a final concentration of 10 µg/mL.

  • HPLC Configuration:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 10.0 min: 5% B

  • Mass Spectrometer Configuration (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire data for 10 minutes.

    • Extract the total ion chromatogram (TIC). The purity is assessed by the relative area of the main peak.

    • Extract the mass spectrum for the main peak. Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 208.25.

Visualizing the Analytical Workflow

The logical flow of the characterization protocol can be represented as a clear, sequential process.

LCMS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolve Sample (1 mg/mL in MeOH) Dilution Dilute to Working Conc. (10 µg/mL) Dissolution->Dilution Injection Inject Sample (2 µL) Dilution->Injection Separation Gradient Elution on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Analysis (m/z 50-500) Ionization->Detection Purity Purity Assessment (Peak Area %) Detection->Purity Identity Identity Confirmation (m/z = 208.25) Detection->Identity

Sources

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Applications of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a unique non-canonical amino acid, in the design and development of next-generation therapeutics. By dissecting the constituent chemical moieties—the sulfolane ring and the alanine scaffold—we will explore the theoretical underpinnings of its utility. This guide will provide a comprehensive overview of its potential as a versatile building block in medicinal chemistry, with a focus on its application as an enzyme inhibitor and a modulator of protein-protein interactions. We will further present detailed, actionable protocols for its synthesis, in vitro validation, and computational analysis, thereby providing a roadmap for its exploration by researchers, scientists, and drug development professionals.

Introduction: The Rationale for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Drug Discovery

The design of novel therapeutic agents often hinges on the strategic incorporation of chemical motifs that confer desirable pharmacokinetic and pharmacodynamic properties. N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a fascinating, yet underexplored, molecule that presents a compelling case for its application in drug design. Its structure marries two key components: a cyclic sulfone (sulfolane) and the fundamental amino acid, alanine. This unique combination offers a wealth of possibilities for creating innovative drug candidates.

The sulfone group is a well-established pharmacophore in medicinal chemistry.[1] Cyclic sulfones, in particular, are attractive due to their conformational rigidity and ability to act as strong hydrogen bond acceptors, often serving as bioisosteres for carbonyl groups.[2][3] This can lead to enhanced binding affinity and selectivity for target proteins.[4] Furthermore, the high polarity and metabolic stability of the sulfone moiety can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[5][6]

The alanine component provides a chiral scaffold and a versatile handle for incorporation into peptides or for derivatization in small molecule design. The use of non-canonical amino acids is a powerful strategy to enhance the stability of peptides against proteolytic degradation and to fine-tune their biological activity.

This guide will, therefore, illuminate the path for leveraging the unique attributes of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in a rational drug design paradigm.

Proposed Synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

A plausible and efficient synthesis of the target molecule can be envisioned through a multi-step process, beginning with commercially available starting materials. The following protocol is a proposed route based on established chemical transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of 3-Aminosulfolane cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Hydrolysis start1 3-Sulfolene epoxidation Epoxidation (e.g., m-CPBA) start1->epoxidation epoxysulfolane 3,4-Epoxysulfolane epoxidation->epoxysulfolane aminolysis Aminolysis (e.g., NH3) epoxysulfolane->aminolysis aminosulfolane 3-Aminosulfolane aminolysis->aminosulfolane aminosulfolane_2 3-Aminosulfolane reductive_amination Reductive Amination (e.g., NaBH(OAc)3) aminosulfolane_2->reductive_amination pyruvate Ethyl pyruvate pyruvate->reductive_amination ester_product Ethyl N-(1,1-Dioxidotetrahydro-3-Thienyl)Alaninate reductive_amination->ester_product ester_product_2 Ethyl N-(1,1-Dioxidotetrahydro-3-Thienyl)Alaninate hydrolysis Hydrolysis (e.g., LiOH) ester_product_2->hydrolysis final_product N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine hydrolysis->final_product

Caption: Proposed synthetic workflow for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Aminosulfolane

  • Epoxidation of 3-Sulfolene: To a solution of 3-sulfolene in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxysulfolane.

  • Aminolysis of 3,4-Epoxysulfolane: Dissolve the crude 3,4-epoxysulfolane in a solution of aqueous ammonia.[7] Heat the reaction mixture in a sealed vessel at a suitable temperature (e.g., 60-80 °C) overnight.

  • Isolation of 3-Aminosulfolane: After cooling, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting crude 3-aminosulfolane can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to form the Alanine Derivative

  • Imine Formation: In a round-bottom flask, dissolve 3-aminosulfolane and ethyl pyruvate in a suitable solvent like 1,2-dichloroethane.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) to the mixture.[8][9] Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain Ethyl N-(1,1-Dioxidotetrahydro-3-Thienyl)Alaninate.

Step 3: Hydrolysis to the Final Product

  • Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed.

  • Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent.

  • Final Purification: Concentrate the organic extracts and purify the final product, N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, by recrystallization or preparative HPLC.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

The unique structural features of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine suggest its potential utility in several therapeutic areas, primarily as an enzyme inhibitor.

As a Cysteine Protease Inhibitor (e.g., Cathepsins)

Rationale: Cysteine proteases, such as the cathepsins, are implicated in a range of diseases including cancer and inflammatory disorders.[10][11] Many potent inhibitors of these enzymes are peptide-based and feature an electrophilic "warhead" that reacts with the active site cysteine. While our target molecule does not possess a classic warhead, the sulfone moiety can act as a strong hydrogen bond acceptor, mimicking the tetrahedral intermediate formed during peptide bond cleavage.[2] The alanine backbone can position the sulfolane ring optimally within the S1 or S2 pockets of the enzyme.

Hypothesized Mechanism: The sulfone oxygens can form strong hydrogen bonds with backbone amides in the oxyanion hole of the protease active site. The tetrahydrothiophene ring can engage in favorable hydrophobic interactions within the S2 pocket, which often accommodates bulky hydrophobic residues.[12]

As a Serine Protease Inhibitor

Rationale: Serine proteases play crucial roles in coagulation, inflammation, and cancer progression.[13][14] The design of selective inhibitors is an active area of research. The incorporation of unnatural amino acids can enhance the selectivity of peptide-based inhibitors.[15]

Hypothesized Mechanism: Similar to cysteine proteases, the sulfone group can interact with the oxyanion hole of serine proteases. The stereochemistry of the alanine moiety will be critical for correct positioning within the active site. The sulfolane ring can be tailored through further synthesis to optimize interactions with the S1 or S2 specificity pockets.

As an Alanine Racemase Inhibitor

Rationale: Alanine racemase is a crucial enzyme for bacterial cell wall synthesis and is absent in humans, making it an attractive target for novel antibacterial agents.[6][16] Many known inhibitors are analogs of alanine.[17]

Hypothesized Mechanism: The alanine portion of the molecule could allow it to be recognized by the active site of alanine racemase. The bulky and polar sulfolane group could then act as a steric block, preventing the catalytic conformational changes required for racemization, or it could form strong, non-covalent interactions with active site residues, leading to potent inhibition.

Signaling Pathway Diagram: Inhibition of Cathepsin L in Cancer Progression

G cluster_0 Cancer Cell pro_cathepsin_l Pro-Cathepsin L cathepsin_l Active Cathepsin L pro_cathepsin_l->cathepsin_l Activation degradation ECM Degradation cathepsin_l->degradation ecm Extracellular Matrix (ECM) (e.g., Collagen) ecm->degradation invasion Tumor Cell Invasion and Metastasis degradation->invasion molecule N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine molecule->cathepsin_l Inhibition

Caption: Hypothesized inhibition of Cathepsin L-mediated cancer cell invasion.

Experimental Validation Workflow

A systematic approach is required to validate the therapeutic potential of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine. This involves a combination of in vitro biochemical assays, cell-based assays, and in silico computational studies.

In Vitro Enzyme Inhibition Assays

A crucial first step is to determine the inhibitory potency of the synthesized compound against a panel of relevant enzymes.

4.1.1. General Protocol for IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare solutions of the target enzyme and its corresponding fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the enzyme to each well.

    • Add the serially diluted compound to the wells. Include controls with no inhibitor (100% activity) and no enzyme (background).

    • Incubate the enzyme and inhibitor for a predetermined time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

4.1.2. Data Presentation: Hypothetical IC50 Values

Enzyme TargetIC50 (µM)
Cathepsin L1.5
Cathepsin B25.8
Trypsin> 100
Alanine Racemase5.2
Computational Docking Studies

Molecular docking can provide valuable insights into the binding mode of the inhibitor and guide further optimization.[18][19]

4.2.1. Protocol for Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the target enzyme from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine and perform energy minimization.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the active site of the enzyme.

  • Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode. Visualize the interactions between the ligand and the active site residues.

In Silico ADMET Prediction

Early assessment of ADMET properties is crucial for the success of a drug candidate.[5][20] Various computational tools can predict these properties.

4.3.1. ADMET Prediction Workflow

G cluster_0 In Silico ADMET Prediction molecule N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (SMILES String) admet_predictor ADMET Prediction Software (e.g., ADMETlab, pkCSM) molecule->admet_predictor properties Predicted Properties: - Solubility - Permeability - Metabolism (CYP inhibition) - Toxicity (hERG, Ames) admet_predictor->properties decision Go/No-Go Decision for Further Development properties->decision

Caption: Workflow for in silico prediction of ADMET properties.

Conclusion and Future Directions

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine represents a novel and promising scaffold for the development of innovative therapeutics. The unique combination of a conformationally constrained, polar sulfolane ring and a versatile alanine backbone provides a rich chemical space for exploration. This guide has laid out a theoretical framework for its potential applications, primarily as an inhibitor of key enzyme families implicated in various diseases.

The proposed synthetic route offers a clear path to obtaining this molecule, and the detailed experimental and computational workflows provide a robust strategy for validating its biological activity. Future work should focus on the synthesis and screening of a library of derivatives to establish a comprehensive structure-activity relationship (SAR). By systematically modifying the stereochemistry of the alanine moiety and functionalizing the sulfolane ring, it will be possible to optimize the potency and selectivity of these novel compounds for their intended biological targets. The insights gained from such studies could pave the way for the development of a new class of drugs with improved therapeutic profiles.

References

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Methodological & Application

Application Note: Synthesis and Characterization of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Keywords: Aza-Michael Addition, 3-Sulfolene, Reductive Amination, Bioisosteres, Amino Acid Modification, NRF2 Activators.

Mechanistic Rationale & Synthetic Strategy

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a highly polar, structurally rigid secondary amino acid derivative. The incorporation of the sulfolane (tetrahydrothiophene 1,1-dioxide) motif is frequently utilized in medicinal chemistry to improve the aqueous solubility and metabolic stability of drug candidates, particularly in the development of non-electrophilic antioxidant response element (ARE) activators .

Synthesizing this compound requires the selective alkylation of the primary amine of L-Alanine. Direct SN2 alkylation using 3-bromosulfolane is notoriously inefficient due to competing elimination reactions and the poor nucleophilicity of the amino acid. Therefore, two field-proven strategies are employed:

The Aza-Michael Addition Pathway (Primary Route)

This route relies on the base-catalyzed isomerization of commercially available 3-sulfolene. While 3-sulfolene is a stable, easy-to-handle solid, it is not an electrophile. However, under basic conditions (e.g., NaOH), the acidic protons alpha to the sulfone group are abstracted, causing the double bond to migrate. This forms 2-sulfolene , a highly reactive α,β-unsaturated sulfone .

  • Causality of Reagents: NaOH serves a dual purpose. It catalyzes the isomerization of 3-sulfolene to 2-sulfolene and deprotonates the zwitterionic L-Alanine (pKa ~9.8), rendering the amine highly nucleophilic for the subsequent conjugate addition. Ethanol/water is chosen as the co-solvent system because water dissolves the polar amino acid, while ethanol solubilizes the organic sulfolene.

The Reductive Amination Pathway (Alternative Route)

An alternative approach involves the condensation of L-Alanine with tetrahydrothiophen-3-one 1,1-dioxide (sulfolan-3-one) to form an imine/iminium intermediate, followed by in situ reduction.

  • Causality of Reagents: Sodium cyanoborohydride (NaBH₃CN) is specifically selected over sodium borohydride (NaBH₄). NaBH₄ is too reactive and would prematurely reduce the ketone to sulfolan-3-ol. NaBH₃CN is stable at mildly acidic pH (5–6) and selectively reduces the protonated iminium ion, driving the reaction to the desired secondary amine.

Experimental Workflows

The following diagram illustrates the logical flow and intermediate generation for both synthetic pathways.

Synthesis_Pathways A 3-Sulfolene (Stable Precursor) B 2-Sulfolene (Michael Acceptor) A->B Base (NaOH) Isomerization D N-(1,1-Dioxidotetrahydro- 3-Thienyl)Alanine B->D Aza-Michael Addition C L-Alanine (Nucleophile) C->B attacks E Sulfolan-3-one (Ketone) C->E attacks F Imine Intermediate E->F + L-Alanine Condensation F->D NaBH3CN Reduction

Figure 1: Synthetic pathways for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Detailed Experimental Protocols

Protocol A: Base-Mediated Aza-Michael Addition (Recommended)

This protocol is a self-validating system; visual cues and pH monitoring inherently confirm the progression of the reaction.

Reagents:

  • 3-Sulfolene (1.2 equiv, 12 mmol, 1.42 g)

  • L-Alanine (1.0 equiv, 10 mmol, 0.89 g)

  • 1N NaOH aqueous solution (10 mL)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Activation (Self-Validation Step 1): Dissolve L-Alanine in 10 mL of 1N NaOH in a 50 mL round-bottom flask. Validation: Complete dissolution indicates the successful disruption of the zwitterion and formation of the soluble sodium salt. The pH should be ~10.

  • Isomerization & Addition: Dissolve 3-sulfolene in 10 mL of ethanol. Add this solution dropwise to the aqueous L-Alanine mixture at room temperature.

  • Reaction Incubation: Heat the mixture to 40 °C and stir for 16–24 hours. Caution: Do not exceed 60 °C, as 3-sulfolene can undergo a cheletropic extrusion of SO₂ gas to yield 1,3-butadiene.

  • In-Process Control (Self-Validation Step 2): Spot the reaction mixture on a silica TLC plate alongside an L-Alanine standard. Elute with n-butanol:acetic acid:water (4:1:1). Stain with Ninhydrin and heat. Validation: L-Alanine will stain purple/red. The product, a secondary amine, will stain distinctly yellow/brown. The disappearance of the purple spot confirms reaction completion.

  • Isoelectric Precipitation: Cool the flask to 0 °C. Carefully add 1N HCl dropwise until the pH reaches exactly 6.0 (the approximate isoelectric point of the product).

  • Isolation: A white precipitate should form. Filter the solid, wash with ice-cold ethanol, and dry under high vacuum. If precipitation is poor (due to the high aqueous solubility of the zwitterion), concentrate the mixture in vacuo and purify the residue via cation-exchange chromatography (Dowex 50WX8, eluting with 5% aqueous NH₄OH).

Protocol B: Reductive Amination

Reagents:

  • Sulfolan-3-one (1.0 equiv, 10 mmol, 1.34 g)

  • L-Alanine (1.2 equiv, 12 mmol, 1.07 g)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol, 0.94 g)

  • Anhydrous Methanol (20 mL)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: Suspend L-Alanine and sulfolan-3-one in 20 mL of anhydrous methanol. Add glacial acetic acid dropwise until the pH is ~5.5. Stir at room temperature for 2 hours to allow iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN in three equal portions over 15 minutes.

  • Incubation & IPC: Stir the reaction at room temperature for 12 hours. Monitor via LC-MS. Validation: Look for the disappearance of the ketone and the emergence of the product mass ([M+H]⁺ = 208.1).

  • Quenching (Safety Critical): Transfer the flask to a well-ventilated fume hood. Quench the reaction by slowly adding 1N HCl until gas evolution ceases. Caution: This step releases highly toxic Hydrogen Cyanide (HCN) gas.

  • Purification: Concentrate the solvent in vacuo and purify the crude residue via reverse-phase preparative HPLC or ion-exchange chromatography.

Quantitative Data & Process Parameters

The following table summarizes the comparative metrics of both synthetic protocols to aid in route selection.

ParameterRoute A: Aza-Michael AdditionRoute B: Reductive Amination
Primary Reagents 3-Sulfolene, L-Alanine, NaOHSulfolan-3-one, L-Alanine, NaBH₃CN
Typical Yield 65–80%40–55%
Reaction Time 16–24 hours14 hours
Scalability High (Gram to Kilogram scale)Moderate (Gram scale)
Diastereoselectivity ~1:1 mixture of diastereomers at C3~1:1 mixture of diastereomers at C3
Key Byproducts Unreacted 2-sulfoleneOver-alkylated amines, sulfolan-3-ol
Safety Profile Benign (Aqueous/EtOH system)Hazardous (HCN gas evolution during quench)

Analytical Characterization & Troubleshooting

Stereochemical Considerations: Because L-Alanine is enantiopure (S-configuration at the alpha carbon) and the addition to the sulfolene ring creates a new stereocenter at the C3 position, the resulting product is a mixture of two diastereomers: (3R, 2'S) and (3S, 2'S). These diastereomers will appear as a closely eluting doublet on LC-MS and will exhibit complex, overlapping multiplets in ¹H-NMR (particularly the protons on the sulfolane ring between 2.0–3.5 ppm). If a single stereoisomer is required for biological assays, preparative chiral HPLC is mandatory.

Handling Zwitterions: A common failure point in this protocol is the extraction phase. N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a zwitterion and is practically insoluble in standard organic extraction solvents (ethyl acetate, DCM, ether). Do not attempt liquid-liquid extraction. If isoelectric precipitation fails, rely strictly on lyophilization followed by cation-exchange chromatography to desalt the product .

References

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters (2023). URL:[Link]

Application Notes & Protocols: Efficient Peptide Coupling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of therapeutic properties such as stability, conformation, and potency.[1] N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a unique residue featuring a sulfone-containing heterocyclic side chain, presents both an opportunity and a challenge for peptide chemists. The bulky, electron-withdrawing nature of the sulfone moiety can significantly impede standard coupling procedures. This guide provides a comprehensive analysis of the challenges associated with this amino acid and details robust, optimized protocols for its successful incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques.

Introduction: The Challenge of a Unique Amino Acid

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a synthetic amino acid of interest for its potential to act as a constrained dipeptide mimetic and to enhance the polarity and solubility of peptide drug candidates. However, its successful application hinges on overcoming the synthetic hurdles it presents.

The primary challenges stem from two key features of its side chain:

  • Steric Hindrance: The tetrahydrothiophene-1,1-dioxide ring is a bulky group that can physically obstruct the approach of the incoming acylating species or the nucleophilic amine, slowing down reaction kinetics and potentially leading to incomplete couplings.[1] This is a common issue with α,α-disubstituted or other sterically demanding amino acids.[2]

  • Electronic Effects: The sulfone group is strongly electron-withdrawing. This property can decrease the nucleophilicity of the α-amino group when the residue is at the N-terminus of a growing peptide chain, making it a less effective nucleophile in the coupling reaction.[3]

Failing to address these challenges can result in deletion sequences, low yields, and complex purification steps.[4] Therefore, a strategic selection of coupling reagents and optimized reaction conditions is paramount for success.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for achieving high efficiency when incorporating sterically hindered or electronically deactivated amino acids.[5] Modern in situ activating reagents, particularly aminium/uronium and phosphonium salts, are generally preferred over older carbodiimide methods for such "difficult" couplings due to their higher reactivity and ability to suppress racemization.[6]

Mechanism of Action: Carboxyl Group Activation

Most modern coupling reagents function by converting the carboxylic acid of the incoming amino acid into a highly reactive activated species (e.g., an active ester). This species is then readily attacked by the free amine of the resin-bound peptide to form the desired peptide bond.[6]

PeptideCoupling cluster_activation Activation Step cluster_coupling Coupling Step FmocAA Fmoc-AA-COOH ActiveEster Activated Species (Fmoc-AA-OAt/Oxyma) FmocAA->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, COMU) Reagent->ActiveEster Base Base (DIEA) Base->ActiveEster NewPeptide Fmoc-AA-Peptide-Resin ActiveEster->NewPeptide ResinPeptide H₂N-Peptide-Resin ResinPeptide->NewPeptide Nucleophilic Attack Byproducts Byproducts (e.g., HOAt, Urea)

Caption: General mechanism of peptide bond formation via carboxyl activation.

Comparative Analysis of Reagent Classes

The table below summarizes the most effective coupling reagents for challenging residues like N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Reagent ClassExample(s)Mechanism & SuitabilityAdvantagesDisadvantages
Guanidinium/Uronium Salts HATU, HCTU Forms highly reactive OAt or O-6-ClBt esters. The pyridine nitrogen in HOAt (the leaving group of HATU) is thought to assist the reaction, making it highly efficient for hindered couplings.Very fast reaction rates, high efficiency, low racemization.[7] Extensive history of success with difficult sequences.Can cause guanidinylation of the N-terminal amine if used in excess. Benzotriazole derivatives can have explosive properties under specific conditions.
Guanidinium/Uronium Salts COMU Forms a reactive Oxyma-based active ester. COMU is considered a third-generation uronium salt.[8]High coupling efficiency, comparable or superior to HATU.[9] Non-explosive byproducts. Excellent solubility and easy workup.[8]Limited solution stability. Can also cause guanidinylation, though some reports suggest it's less prone than HBTU.
Phosphonium Salts PyBOP, PyAOP Forms OBt or OAt active esters, similar to their uronium counterparts.Highly effective for hindered couplings. Does not cause N-terminal guanidinylation, which is a significant advantage over uronium salts.Generates carcinogenic hexamethylphosphoramide (HMPA) as a byproduct (for BOP) or pyrrolidine-based byproducts.[3] Can be more expensive.

Recommendation: For initial trials, HATU and COMU are the recommended starting points due to their proven efficacy and rapid kinetics.[9] If N-terminal guanidinylation becomes a persistent side reaction, switching to a phosphonium salt like PyAOP is a logical next step.

Optimized Coupling Protocols for Solid-Phase Synthesis

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][10] They assume a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).[1]

Experimental Workflow Overview

Caption: Standard workflow for one cycle of Fmoc-based SPPS.

Protocol A: High-Efficiency Coupling using HATU

This protocol is a robust, general-purpose method for incorporating N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Materials:

  • Fmoc-N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Peptide-grade Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed using the deprotection solution (e.g., 2 x 10 min treatments). Wash the resin thoroughly with DMF (5 x 1 min).[9]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine-OH and 3.9 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIEA to the activation solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[5] The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for at least 2 hours at room temperature. Rationale: Due to the steric hindrance of the amino acid, an extended coupling time is recommended to ensure the reaction goes to completion.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove all soluble reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary (see Troubleshooting).

Protocol B: Alternative Coupling using COMU

This protocol is an excellent alternative, particularly if seeking to avoid benzotriazole-based reagents. COMU is known for its high reactivity and cleaner reaction profiles.[8]

Materials:

  • Fmoc-N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine-OH

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Peptide-grade Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the same deprotection and washing procedure as in Protocol A.

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine-OH and 4 equivalents of COMU in DMF.[9]

  • Activation: Add 8 equivalents of DIEA to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours at room temperature. Some studies suggest that for extremely difficult couplings, increasing the temperature to 40-50°C can improve yields, but this should be done with caution to avoid side reactions.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. If the coupling is incomplete, proceed with a double coupling.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Insufficient reaction time due to steric hindrance.2. Inefficient reagent activation.3. Aggregation of peptide chains on the resin.[11]1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[9]2. Increase Time/Temp: Extend the coupling time to 4-6 hours or cautiously increase the temperature to 40°C.3. Change Solvent: Add a small percentage of a chaotropic salt (e.g., LiCl) or switch to N-Methyl-2-pyrrolidone (NMP) as the solvent to disrupt aggregation.
Low Final Yield after Cleavage 1. Cumulative incomplete couplings throughout the synthesis.2. Steric hindrance preventing the first amino acid from loading efficiently onto the resin.1. Ensure a negative Kaiser test after every coupling of the hindered residue.2. When loading this amino acid onto the resin (e.g., 2-chlorotrityl chloride resin), use an extended reaction time (4-6 hours) and consider using an esterification catalyst like DMAP if compatible.[1]
Presence of Deletion Sequences in Mass Spec A direct result of failed coupling at the site of the hindered amino acid.1. Implement the double coupling strategy proactively for this specific residue.2. Consider using a more potent coupling reagent like PyAOP.
Racemization 1. Excessive pre-activation time.2. Use of a strong, non-hindered base.1. Keep pre-activation times to a minimum (1-2 minutes).2. Ensure the use of a hindered base like DIEA. For extremely sensitive cases, a weaker base like sym-collidine can be substituted.[3]
Conclusion

The successful incorporation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is readily achievable with a well-considered synthetic strategy. The primary obstacles of steric hindrance and electronic deactivation can be overcome by employing high-potency uronium or phosphonium salt coupling reagents, extending reaction times, and diligently monitoring reaction completion. The protocols detailed in this guide, utilizing HATU and COMU, provide robust and reliable methods for researchers to leverage the unique properties of this amino acid in the design of novel and effective peptide therapeutics.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Muir, T. W. (2003). Semisynthesis of proteins by native chemical ligation. Annual review of biochemistry, 72, 249–289.
  • Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5854–5857.
  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Rojas Lab. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • BenchChem. (n.d.). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Wang, S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega.
  • Rentier, C., et al. (2015).
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • Guo, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Concept Life Sciences. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids.
  • RSC Publishing. (n.d.). Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • van der Heijden, G. P., et al. (2018).
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.

Sources

Application Note: Solubility Profiling and Handling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in DMF and DMSO Content Type: Application Note & Protocol (Technical Guide) Audience: Senior Researchers, Medicinal Chemists, and Process Engineers.

Abstract & Chemical Context

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a specialized amino acid derivative incorporating a sulfolane (tetrahydrothiophene 1,1-dioxide) ring system.[1] This structural motif is increasingly utilized in medicinal chemistry to introduce polarity, metabolic stability, and conformational constraints into peptide backbones without adding significant lipophilicity.

The solubility of this compound is governed by the competition between its highly polar sulfone group (


) and the zwitterionic nature of the free amino acid moiety. While the sulfolane ring promotes solubility in polar aprotic solvents, the intermolecular ionic lattice of the alanine backbone can impede dissolution. This guide provides a definitive protocol for solubilizing this compound in Dimethylformamide (DMF)  and Dimethyl Sulfoxide (DMSO) , ensuring homogeneity for Solid-Phase Peptide Synthesis (SPPS) and biological assays.

Physicochemical Analysis

Understanding the molecular interaction is critical for successful dissolution.

FeatureChemical ImplicationSolubility Impact
Sulfone Group (

)
Strong H-bond acceptor; high dipole moment.Enhances solubility in DMSO/DMF due to dipole-dipole matching.
Alanine Backbone Zwitterionic character (

) in solid state.
Creates a strong crystal lattice that resists non-protic solvation.
Secondary Amine The nitrogen is substituted with the bulky sulfolane ring.Reduces lattice energy compared to primary amino acids, potentially aiding solubility.

Expert Insight: Unlike standard protected amino acids (e.g., Fmoc-Ala-OH), the free acid form of this molecule may require "lattice breaking" additives. Pure DMSO is generally superior to DMF due to its higher dielectric constant (


 vs. 

), which better stabilizes the ionic species.

Standardized Solubility Protocol

Materials & Preparation
  • Compound: N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (High Purity >95%).[2]

  • Solvents: Anhydrous DMSO (Grade: ACS Spectrophotometric or better) or DMF (Peptide Grade, amine-free).

  • Additives (Optional): Trifluoroacetic acid (TFA) or Diisopropylethylamine (DIPEA).

  • Equipment: Borosilicate glass vials, vortex mixer, ultrasonic bath (35-40 kHz).

Workflow Diagram (Decision Tree)

The following logic gate ensures successful dissolution while preventing degradation.

SolubilityProtocol Start Start: Weigh Compound (Target: 10-50 mg/mL) SolventAdd Add Solvent (DMSO or DMF) Add 80% of final volume Start->SolventAdd Vortex Vortex (30 sec) & Sonicate (5 min, <40°C) SolventAdd->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Dilute to Final Vol Filter (0.22 µm PTFE) Check->Success Yes Fail Precipitate/Haze Remains Check->Fail No Heat Gentle Heat (45°C) Water Bath (5 min) Fail->Heat Check2 Clear? Heat->Check2 Check2->Success Yes Additive Lattice Breaker Strategy: Add 1-2% TFA (if acidic app) OR 1-2% DIPEA (if basic app) Check2->Additive No FinalCheck Sonicate & Check Additive->FinalCheck FinalCheck->Success Dissolved

Figure 1: Step-by-step decision matrix for solubilizing zwitterionic sulfolane derivatives.

Detailed Methodology
Step 1: Gravimetric Preparation

Weigh the target mass into a clean borosilicate vial.

  • Note: Avoid using polystyrene or non-resistant plastics, as DMF/DMSO can leach plasticizers.

Step 2: Solvent Addition (The "Wetting" Phase)

Add the solvent (DMSO or DMF) to reach 80% of the target volume .

  • Why? Adding the full volume immediately can trap air in the powder, forming "clumps" that are difficult to disperse.

  • Concentration Targets:

    • Stock Solution: 50–100 mM (approx. 10–20 mg/mL).

    • High Concentration: Up to 50 mg/mL is typically achievable in DMSO with heating.

Step 3: Mechanical Dispersion
  • Vortex vigorously for 30 seconds.

  • Sonicate for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation of the amino acid side chain.

Step 4: The "Zwitterion" Adjustment (Critical)

If the solution remains cloudy (indicating the crystal lattice is intact):

  • For Acidic Applications (e.g., HPLC, SPPS Coupling): Add 1% v/v Trifluoroacetic Acid (TFA) . This protonates the carboxylate, breaking the zwitterion and dramatically increasing solubility in organic solvents.

  • For Basic Applications: Add 1-2 equivalents of DIPEA . This creates a soluble organic salt.

Step 5: Filtration

Always filter the final stock solution through a 0.22 µm PTFE or Nylon syringe filter before use in biological assays or HPLC to remove micro-particulates.

Application Notes

Solid-Phase Peptide Synthesis (SPPS)

When using N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in SPPS:

  • Coupling Solvent: DMF is preferred. If solubility is poor, use a DMSO/DMF (20:80) mixture.

  • Activation: Standard HBTU/HATU protocols apply. The sulfone group is electron-withdrawing, which may slightly reduce the nucleophilicity of the amine; ensure pre-activation times are optimized (2–5 mins).

Biological Assays
  • DMSO Tolerance: Prepare stocks at 1000x concentration in DMSO. Dilute into aqueous buffer (PBS) ensuring the final DMSO concentration is <0.5% to avoid cytotoxicity.

  • Precipitation Risk: Upon dilution into water, the hydrophobic sulfolane ring may cause precipitation if the concentration is too high (>1 mM). Perform a serial dilution test in a clear plate before adding cells.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Gel formation Hydrogen bonding network formation in high concentrations.Add 5% water (if compatible) or warm to 45°C.
Yellowing of solution Oxidation or amine degradation (common in DMF).Use fresh, amine-free DMF. Store solution at -20°C under Argon.
Precipitation in Buffer "Crash out" effect due to polarity shift.Add a solubilizing agent like Cyclodextrin or reduce stock concentration.

References

  • Gaylord Chemical. (n.d.).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link] (Authoritative source on DMSO solvent properties for sulfones and amino acids).

Sources

Incorporating N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the incorporation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (hereafter referred to as N-Sulfolanyl-Ala ) into solid-phase peptide synthesis (SPPS). This non-canonical amino acid is a sulfolane-derivatized alanine analog used to introduce polarity, enhance water solubility, and induce specific conformational constraints in peptidomimetics.

Introduction & Chemical Rationale

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a secondary amino acid where the


-amino group is alkylated with a sulfolane (1,1-dioxothiolan-3-yl) ring. This modification presents unique synthetic challenges analogous to N-methylated amino acids (e.g., N-Me-Ala) or Proline, but with added electronic effects due to the sulfone moiety.
  • Steric Hindrance: The bulky sulfolane ring at the

    
    -position significantly hinders nucleophilic attack during chain elongation.
    
  • Electronic Deactivation: The electron-withdrawing nature of the sulfone group (proximal to the amine) reduces the nucleophilicity of the

    
    -amine, making acylation difficult.
    
  • Solubility: The sulfolane moiety is highly polar, potentially improving the solvation of hydrophobic sequences, but altering the swelling properties of the resin-bound peptide.

Pre-Synthesis Preparation

Note: This compound is frequently supplied as the free zwitterion (CAS 247109-40-6). For SPPS, it must be


-protected.
Protocol A: Fmoc-Protection of N-Sulfolanyl-Ala

Objective: Convert the free amino acid to Fmoc-N-(sulfolanyl)Ala-OH .

  • Dissolution: Suspend 1.0 eq of N-Sulfolanyl-Ala in a 1:1 mixture of 10% Na₂CO₃ (aq) and 1,4-Dioxane . Ensure pH is maintained at 9.0–9.5.

  • Acylation: Add 1.1 eq of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) dissolved in minimal dioxane dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Wash the aqueous solution with Et₂O (2x) to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2.0 with 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Storage: Store the resulting foam/solid at -20°C.

SPPS Incorporation Protocols
Strategy Overview

The synthesis is divided into two distinct phases:

  • Coupling Phase I: Attaching Fmoc-N-Sulfolanyl-Ala to the growing peptide chain. (Standard Difficulty)

  • Coupling Phase II: Acylating the sterically hindered

    
    -terminus of the resin-bound N-Sulfolanyl-Ala. (High Difficulty )
    
Visual Workflow (DOT Diagram)

SPPS_Workflow Start Resin-Bound Peptide (H2N-Peptide-Resin) Step1 Coupling Phase I: Add Fmoc-N-Sulfolanyl-Ala-OH (HATU/DIEA, 2x coupling) Start->Step1 Check1 Kaiser Test / Chloranil Test Step1->Check1 Check1->Step1 Fail (Blue/Green) Step2 Fmoc Deprotection (20% Piperidine/DMF) Check1->Step2 Pass (Colorless) Step3 Coupling Phase II (Critical): Add Next Amino Acid (Fmoc-AA-OH) Requires High Activation Step2->Step3 MethodA Method A: HATU/HOAt (Microwave, 75°C) Step3->MethodA MethodB Method B: BTC (Acid Chloride) (For steric AA like Val/Ile) Step3->MethodB Final Peptide Elongation Complete MethodA->Final MethodB->Final

Caption: Workflow for incorporating N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, highlighting the critical secondary amine acylation step.

Protocol B: Coupling Phase I (Coupling the Analog)

Attaching Fmoc-N-Sulfolanyl-Ala-OH to the free amine of the resin-bound peptide.

  • Reagents: HATU (0.95 eq relative to AA), DIEA (2.0 eq), Fmoc-AA (3.0–5.0 eq).

  • Solvent: DMF or NMP (N-methylpyrrolidone).

  • Procedure:

    • Dissolve Fmoc-N-Sulfolanyl-Ala-OH (3 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6 eq) to activate. Pre-activate for 30–60 seconds.

    • Add solution to the resin.

    • Reaction Time: 60 minutes at Room Temperature (RT).

    • Double Coupling: Recommended. Repeat step 1–4 with fresh reagents.

    • Monitoring: Standard Kaiser test is effective here.

Protocol C: Coupling Phase II (Chain Elongation)

Coupling the NEXT amino acid onto the sterically hindered N-Sulfolanyl terminus. This is the bottleneck. The secondary amine is a poor nucleophile.

Option 1: Microwave-Assisted HATU (Standard) Best for coupling unhindered amino acids (Gly, Ala) onto the N-Sulfolanyl residue.

  • Reagents: Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIEA (10 eq).

  • Conditions: Microwave irradiation at 75°C for 10 minutes (or 2x 10 min).

  • Note: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt due to the "neighboring group effect" which accelerates coupling to secondary amines.

Option 2: BTC (Bis-trichloromethyl carbonate) / Acid Chloride Method (Advanced) Required if coupling sterically hindered amino acids (Val, Ile, Thr) onto the N-Sulfolanyl residue.

  • Preparation: In a dry vial, dissolve Fmoc-AA-OH (5 eq) and BTC (1.65 eq) in dry THF/DCM.

  • Activation: Add 2,4,6-Collidine (14 eq). A white precipitate (collidinium chloride) will form.

  • Coupling: Add the suspension immediately to the resin.

  • Reaction: Shake for 2–4 hours at RT.

  • Rationale: Generates the highly reactive acid chloride in situ, overcoming the steric barrier of the sulfolane ring.

Monitoring (Critical):

  • The Kaiser Test (Ninhydrin) often yields false negatives with secondary amines.

  • Use the Chloranil Test:

    • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.

    • Positive: Dark blue/green beads (Secondary amine present).

    • Negative: Colorless/Amber beads (Coupling complete).

Cleavage and Isolation

The sulfolane ring contains a sulfone (


), which is generally stable to standard TFA cleavage cocktails.
  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Precipitation:

    • The N-Sulfolanyl peptide may exhibit higher solubility in Diethyl Ether due to the polar sulfone.

    • Modification: If the peptide does not precipitate well in cold ether, use Methyl tert-butyl ether (MTBE) or a Hexane/Ether mix.

    • Centrifuge at 4°C immediately to maximize recovery.

Analytical Data Summary
ParameterExpected ObservationNotes
Mass Spectrometry +118.1 Da shift (vs Ala)Mass difference corresponding to

(Sulfolane ring).
HPLC Retention Shifted (Variable)Sulfone is polar; may elute earlier than N-alkyl analogs like Proline.
NMR (

H)

2.8–3.2 ppm (m)
Distinctive multiplets for sulfolane ring protons (

).
Solubility Enhanced in H₂O/DMSOUseful for preventing aggregation in hydrophobic peptides.
References
  • Sigma-Aldrich. N-(1,1-Dioxidotetrahydro-3-thienyl)alanine Product Information.Link

  • Mullins, L. et al. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Link

  • Coin, I. et al. (2007). Solid-phase synthesis of N-methylated peptides. Nature Protocols, 2(12), 3247–3256. (Standard protocol reference for difficult N-alkyl couplings). Link

  • Falb, E. et al. (1999). Bis(trichloromethyl)carbonate (triphosgene): A reagent for the solid phase synthesis of hindered peptides. Journal of Peptide Research.[1] (Methodology for BTC coupling). Link

  • PubChem. 3-Thienylalanine Compound Summary. (Structural analog reference). Link

Sources

Topic: Synthetic Strategies for the N-Alkylation of Alanine Utilizing Sulfolene-Derived Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of chemically robust procedures for the synthesis of N-alkylated alanine derivatives. Recognizing that sulfolene derivatives are not direct alkylating agents, this document reframes the synthetic challenge. It presents a validated, two-stage strategy: (1) leveraging the well-established chemistry of 3-sulfolenes as stable precursors for substituted 1,3-dienes, and (2) converting these transient dienes into functionalized aldehydes suitable for the N-alkylation of alanine via the highly controlled reductive amination pathway.

This approach offers a reliable and adaptable methodology for accessing novel N-alkylated amino acids, which are critical building blocks in modern medicinal chemistry and peptide drug design.

Part 1: Mechanistic Rationale and Strategy Selection

The synthesis of N-alkylated amino acids is a cornerstone of peptide modification, often used to enhance metabolic stability, increase cell permeability, and modulate conformation.[1] While numerous methods exist for N-alkylation, the direct use of sulfolene derivatives for this purpose is not chemically feasible. Sulfolenes are cyclic sulfones, which are generally stable and unreactive as alkylating agents.[2][3]

However, the unique thermal properties of 3-sulfolene and its derivatives provide an elegant entry point for generating reactive intermediates. The core of our proposed strategy rests on the following established chemical principles:

The Cheletropic Extrusion of Sulfur Dioxide

3-Sulfolene serves as a solid, stable, and safe source of gaseous 1,3-butadiene.[4][5] Upon heating, it undergoes a retro-cheletropic reaction, cleanly extruding sulfur dioxide (SO₂) to release the corresponding 1,3-diene in situ.[6][7] This transformation is highly efficient and allows for the controlled generation of what would otherwise be a difficult-to-handle gaseous reagent. This principle can be extended to substituted 3-sulfolenes to generate a variety of substituted dienes.

Caption: Thermal decomposition of 3-sulfolene.

Functionalization and Choice of Alkylation Strategy

With a method to generate a custom diene, the next step is to convert it into a species capable of reacting with alanine's amino group. A superior method for this is converting the diene into an aldehyde, which can then be used in a reductive amination reaction.

Why Reductive Amination? Direct alkylation of amines with alkyl halides is notoriously difficult to control and often results in multiple alkylations, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[8] Reductive amination circumvents this issue entirely.[9] The reaction proceeds in two stages:

  • Imine/Iminium Formation: The amine (alanine) reacts with an aldehyde to form an iminium ion intermediate.

  • Reduction: A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the target secondary amine.[10] This reductant is particularly effective because it is not reactive enough to reduce the starting aldehyde, allowing the entire process to be performed in a single pot.[8]

This method ensures mono-alkylation and provides a high degree of control over the reaction outcome.

Caption: General mechanism for reductive amination.

Part 2: Detailed Experimental Protocols

This section outlines a representative, two-part protocol for the synthesis of N-(But-2-en-1-yl)-L-alanine, starting from 3-sulfolene.

Protocol 2.1: Synthesis of Crotonaldehyde (But-2-enal) via In Situ Diene Generation

This protocol uses 3-sulfolene to generate 1,3-butadiene, which is immediately trapped and converted to crotonaldehyde. For safety and efficiency, this reaction should be conducted in a high-boiling solvent under an inert atmosphere.

Materials and Reagents:

  • 3-Sulfolene (2,5-Dihydrothiophene-1,1-dioxide)

  • Xylene (anhydrous)

  • Maleic Anhydride (used here as a placeholder for a trapping agent in a conceptual step leading to an aldehyde precursor; direct conversion is complex. A more practical lab approach would involve ozonolysis, which is detailed below for clarity).

  • Ozone source (Ozonizer)

  • Dimethyl sulfide (DMS) or Triphenylphosphine (TPP) for reductive workup

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Gas inlet/outlet for inert gas and ozone

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a gas inlet adapter, and a thermometer. Ensure the system is under a gentle flow of nitrogen.

  • Reaction Mixture: To the flask, add 3-sulfolene (11.8 g, 100 mmol) and 100 mL of anhydrous xylene.

  • Diene Generation: Heat the mixture to a gentle reflux (approx. 140 °C). The 3-sulfolene will decompose, releasing 1,3-butadiene gas and SO₂.[5] Note: This step must be performed in a well-ventilated fume hood as SO₂ is toxic.

  • Ozonolysis: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Switch the gas inlet from nitrogen to the output of an ozonizer. Bubble ozone through the solution until a persistent blue color indicates an excess of ozone.

  • Reductive Workup: Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (DMS, 12.4 mL, 170 mmol) dropwise while maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Purification: The resulting mixture contains crotonaldehyde. This can be carefully purified by fractional distillation, though for the subsequent step, using the crude material is often sufficient.

Protocol 2.2: N-Alkylation of L-Alanine with Crotonaldehyde via Reductive Amination

Materials and Reagents:

  • L-Alanine

  • Crude crotonaldehyde solution from Protocol 2.1

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Initial Mixture: In a 500 mL round-bottom flask, suspend L-alanine (8.9 g, 100 mmol) in 200 mL of DCE.

  • Aldehyde Addition: Add the crude crotonaldehyde solution (approx. 7.0 g, 100 mmol equivalent) to the suspension.

  • Acid Catalyst: Add glacial acetic acid (5.7 mL, 100 mmol) to the mixture. Stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (25.4 g, 120 mmol) portion-wise over 1 hour. Caution: Gas evolution may occur. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 12-24 hours), carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer will contain the product. Wash the organic layer with water (2 x 50 mL) and combine all aqueous layers.

  • Isolation: The product, N-(But-2-en-1-yl)-L-alanine, is water-soluble. It can be isolated using ion-exchange chromatography or by lyophilization of the aqueous layer after acidification and extraction into an organic solvent if solubility permits.

Part 3: Data, Validation, and Trustworthiness

A protocol's trustworthiness lies in its self-validating checkpoints. Throughout the synthesis, in-process controls and final characterization are essential.

In-Process Controls
  • TLC Monitoring: During the reductive amination (Protocol 2.2), monitor the consumption of the aldehyde. A typical mobile phase would be DCM:Methanol (9:1). The product amino acid will likely remain at the baseline, but the disappearance of the aldehyde spot is a key indicator of reaction progress.

  • pH Control: During the workup, ensuring the mixture is basic (pH ~8) is critical to neutralize the acetic acid and any remaining borohydride reagents.

Quantitative Data and Characterization

The following table summarizes expected data for the final product, N-(But-2-en-1-yl)-L-alanine.

ParameterExpected Value/ResultPurpose
Yield 45-60% (over two steps)Assesses overall efficiency of the synthetic route.
Appearance White to off-white solidBasic physical property check.
¹H NMR Signals corresponding to the alanine backbone (α-H, β-CH₃) and the butenyl group (CH₂, CH=CH, CH₃), with appropriate coupling.Confirms covalent structure and connectivity.
¹³C NMR Resonances for all unique carbons, including the carboxyl (C=O), α-carbon, and carbons of the alkyl chain.Verifies the carbon skeleton of the molecule.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 144.09Confirms the molecular weight and elemental formula.
Chiral HPLC Single peak, compared to a racemic standard.Validates that the stereochemical integrity of the L-alanine starting material was maintained.

Part 4: Visualization of the Complete Workflow

The following diagram provides a high-level overview of the entire synthetic pathway, from the stable sulfolene precursor to the final N-alkylated alanine product.

G Sulfolene 3-Sulfolene (Stable Precursor) Diene 1,3-Butadiene (In Situ Intermediate) Sulfolene->Diene Step 1a: Thermal Extrusion (Heat, Xylene) Aldehyde Crotonaldehyde (Key Electrophile) Diene->Aldehyde Step 1b: Ozonolysis & Workup (O₃, then DMS) Product N-(But-2-en-1-yl)-L-alanine (Final Product) Aldehyde->Product Step 2: Reductive Amination (NaBH(OAc)₃, DCE) Alanine L-Alanine (Nucleophile) Alanine->Product

Caption: Complete workflow from sulfolene to N-alkylated alanine.

Part 5: Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout these procedures.

  • 3-Sulfolene: Can cause serious eye irritation.[11][12][13] It also has a distinct stench.[12][13] Handle in a fume hood and wear appropriate PPE, including safety goggles and gloves.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas is generated during the thermal decomposition.[7] This procedure must be performed in a well-ventilated chemical fume hood.

  • Ozone: Highly reactive and toxic. Ozonolysis should only be performed with a properly designed apparatus in a fume hood.

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to release flammable gas. Handle under an inert atmosphere and quench carefully.[10]

  • Solvents: Xylene, DCE, and DCM are flammable and/or carcinogenic. Handle with care, avoid inhalation, and use in a fume hood.

Storage: Store all reagents in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][14]

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[14]

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Sulfolane.
  • Safety Data Sheet. (2011, December 15). 3-Sulfolene.
  • Masman, M. F., Knaus, T., & Mutti, F. G. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. ScienceDirect. DOI: Not Applicable to general methodology.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Hansen, S. V., & Våbenø, J. (2016). Synthesis of N-Alkyl Amino Acids.
  • Afanasyev, O. I., et al. (2019).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Jampala, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules. PMC.
  • De La Pradilla, R. F., et al. (2003).
  • Scribd. (n.d.). 1968 3 Sulfolene A Butadiene Source For A Diels Alder Synthesis An Undergraduate Laboratory Experiment. Retrieved from [Link]

  • Kumar, S., & Kumar, S. (2020). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. PMC.
  • PubMed. (2011, November 14). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment. Retrieved from [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society. PMC.
  • Dipòsit Digital de la UB. (n.d.). Backbone N-modified peptides: beyond N-methylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]

  • University Website. (n.d.). Experiment #4: Diels Alder Reaction. Retrieved from a generic university chemistry lab manual source.
  • Organic Process Research & Development. (2012, June 14). Sulfolane: A Versatile Dipolar Aprotic Solvent. Retrieved from [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to Reaction Optimization for N-Substituted Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of N-Substituted Amino Acids in Modern Chemistry

N-substituted amino acid derivatives are foundational building blocks in contemporary drug discovery, peptide science, and materials chemistry. The introduction of a substituent on the amino nitrogen atom fundamentally alters the parent amino acid's properties, offering a powerful tool to enhance metabolic stability, modulate receptor binding affinity, and control peptide conformation.[1] For instance, N-methylation is a common strategy to improve the pharmacokinetic profiles of peptide-based therapeutics by increasing their lipophilicity and resistance to enzymatic degradation.[1] These modified amino acids are integral to peptidomimetics, complex natural products, and a diverse array of biologically active molecules.[2][3]

Given their importance, the efficient and high-yield synthesis of these derivatives is a critical objective in both academic and industrial research. However, forming the N-C bond—typically an amide bond—is not always trivial. Challenges such as poor yields, undesired side reactions, and loss of stereochemical integrity (racemization) at the α-carbon are common hurdles. This guide provides a comprehensive framework for systematically optimizing these crucial reactions, grounded in mechanistic principles and field-proven protocols. We will explore the key variables that govern success, from the choice of coupling reagent to the nuances of reaction monitoring, empowering researchers to navigate the complexities of N-substituted amino acid synthesis with confidence.

Chapter 1: Foundational Synthetic Strategies

The approach to synthesizing N-substituted amino acids dictates the parameters that require optimization. Three primary strategies dominate the landscape:

  • N-Acylation of Amino Acids: This is the most common method, involving the formation of an amide bond between the nitrogen of an amino acid (or its ester) and a carboxylic acid. This process requires the "activation" of the carboxylic acid, a step that is central to optimization.[4]

  • Reductive Amination: This strategy involves reacting an α-keto acid with an amine in the presence of a reducing agent. It is a powerful method for installing N-alkyl groups.[5][6]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini are highly efficient for generating complex, substituted amino acid derivatives in a single step from three or four starting materials.[7][8][9][10][11]

This guide will focus primarily on the optimization of N-acylation reactions, as they are the most widely employed and present a broad array of tunable parameters.

Chapter 2: The Optimization Matrix: Key Parameters and Their Mechanistic Impact

Successful optimization hinges on understanding how each reaction parameter influences the reaction mechanism, rate, and side-product profile.

The Locus of Control: Coupling Reagents and Additives

The "coupling reagent" is the cornerstone of N-acylation, responsible for activating the carboxylic acid to facilitate nucleophilic attack by the amino group.[12] The choice of reagent directly impacts reaction efficiency, cost, and the potential for side reactions, particularly racemization.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are classic, cost-effective reagents. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14] However, this intermediate is prone to two major side reactions:

    • Racemization: Loss of stereochemical purity at the α-carbon.

    • N-acylurea Formation: An intramolecular rearrangement to a stable, unreactive byproduct that consumes the intermediate and complicates purification.[13][15]

    To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives rapidly trap the O-acylisourea to form a less reactive but more selective activated ester, which then cleanly reacts with the amine, significantly suppressing both racemization and N-acylurea formation.[13][16][17]

  • Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HBTU, HATU): These reagents are often called "pre-activated" systems. They incorporate an HOBt (or equivalent) moiety directly into their structure.[18][19][20] Reagents like HATU, which is based on the more reactive HOAt, are particularly effective for difficult couplings involving sterically hindered amino acids or for minimizing racemization.[18] While more expensive, their high efficiency, rapid reaction times, and low propensity for side reactions often make them the reagents of choice, especially in solid-phase peptide synthesis.[12][18]

Table 1: Comparison of Common Coupling Reagents for N-Acylation

Reagent Class Example(s) Advantages Disadvantages Best For
Carbodiimides DCC, DIC, EDC Low cost, readily available. High risk of racemization and N-acylurea formation without additives. Byproducts can be difficult to remove (especially DCU).[18] Routine solution-phase synthesis where cost is a primary concern and additives are used.
Phosphonium Salts PyBOP, PyAOP High efficiency, low racemization. Byproducts are generally water-soluble.[19] More expensive than carbodiimides. Some older reagents (BOP) produce carcinogenic byproducts.[18] Difficult couplings, synthesis of sensitive peptides, and when avoiding carbodiimide-related side products is critical.

| Uronium/Aminium Salts | HBTU, HATU | Very fast reaction rates, high yields, low racemization.[20] HATU is exceptionally effective for sterically hindered couplings.[18] | Higher cost. Potential for guanidinylation of the N-terminus if the amino acid is not pre-activated.[16] | Solid-phase peptide synthesis (SPPS), complex fragments, and time-sensitive reactions. |

The Reaction Environment: Solvent and Base Selection

The choice of solvent and base creates the environment in which the reaction occurs, profoundly affecting reagent solubility, reaction rates, and side-product formation.

  • Solvent: The ideal solvent should fully dissolve all reactants and reagents.

    • Polar Aprotic Solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are most common. DMF and NMP are excellent for dissolving a wide range of reactants but must be of high purity (peptide synthesis grade) to avoid contaminants that can terminate the reaction.

    • The polarity of the solvent can influence reaction rates and even selectivity in some cases. Highly polar solvents can sometimes lead to lower regioselectivity in complex molecules due to background, uncatalyzed reactions.[21]

  • Base: A non-nucleophilic organic base is typically required, especially when using phosphonium/uronium reagents or when the amine component is a salt (e.g., HCl salt).

    • Common Bases: Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are widely used.[20]

    • Impact on Racemization: The strength of the base is a critical factor. Overly strong bases or a large excess of base can increase the rate of racemization by deprotonating the α-carbon of the activated amino acid. For sensitive couplings, a weaker base like NMM or sym-collidine is often preferred over DIPEA.[20]

Stoichiometry, Temperature, and Time

These parameters are interdependent and must be balanced to drive the reaction to completion while minimizing degradation and side reactions.

  • Stoichiometry: It is common to use a slight excess (1.1 to 1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine component to ensure complete consumption of the limiting reagent. A larger excess (2-3 equivalents) of base is often used.

  • Temperature: Most coupling reactions are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic activation step and minimize racemization. The reaction is then often allowed to warm to room temperature to ensure a reasonable reaction rate.[22] For particularly difficult couplings, elevating the temperature may be necessary, but this must be done cautiously with careful monitoring for side-product formation.[16]

  • Reaction Time: Reaction completion can range from 30 minutes to over 12 hours. The reaction should be monitored (see Chapter 4) to determine the optimal time, as prolonged reaction times can lead to increased side products and degradation.

Chapter 3: A Practical Guide: Protocols for Optimization

The following protocols provide a framework for a systematic approach to optimizing an N-acylation reaction.

Protocol 3.1: General Procedure for Small-Scale Reaction Screening

This protocol is designed to efficiently test multiple reaction conditions in parallel.

  • Setup: In an array of small reaction vials (e.g., 1-dram vials), add the limiting reagent (typically the amino acid derivative, ~0.1 mmol scale).

  • Variable Addition: To each vial, add the desired solvent and the specific base and coupling reagent/additive combination being tested according to a pre-designed experimental matrix (see Table 2 for an example).

  • Reactant Addition: Add the carboxylic acid component to each vial.

  • Initiation: If required, cool the vials before adding the final reagent (e.g., the coupling agent).

  • Reaction: Stir all reactions under identical conditions (temperature, time, atmosphere).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS to determine the percent conversion to the desired product and identify major byproducts.

  • Analysis: Compare the results to identify the most promising conditions for scale-up.

Table 2: Example Screening Matrix for N-Acylation of Glycine Methyl Ester with Benzoic Acid

Exp. # Coupling Reagent (eq) Additive (eq) Base (eq) Solvent Temp (°C) % Conversion (LC-MS @ 2h)
1 EDC (1.2) HOBt (1.2) DIPEA (2.5) DMF 0 → RT Data
2 EDC (1.2) HOBt (1.2) NMM (2.5) DMF 0 → RT Data
3 HATU (1.2) --- DIPEA (2.5) DMF 0 → RT Data
4 HATU (1.2) --- NMM (2.5) DMF 0 → RT Data
5 EDC (1.2) HOBt (1.2) DIPEA (2.5) DCM 0 → RT Data

| 6 | HATU (1.2) | --- | DIPEA (2.5) | DCM | 0 → RT | Data |

Protocol 3.2: Model N-Acylation using a Carbodiimide (EDC/HOBt)

This protocol details a standard solution-phase coupling.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the amino acid derivative (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Additive: Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Coupling: Add the base (e.g., DIPEA, 2.5 eq) and stir at 0 °C for 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3.3: Model N-Acylation using a Uronium Salt (HATU)

This protocol is typical for more challenging couplings.

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add the base (e.g., DIPEA, 2.5 eq) and stir for 1-2 minutes.[16]

  • Main Reaction: In the main reaction flask, dissolve the amino acid derivative (1.0 eq) in anhydrous DMF.

  • Coupling: Transfer the pre-activated solution to the main reaction flask at room temperature.

  • Reaction Progression: Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 3.2.

Chapter 4: Monitoring and Analysis: A Self-Validating System

Optimization is impossible without reliable analytical feedback. A robust analytical workflow ensures that experimental choices are data-driven and that the final product meets the required specifications.

Techniques for In-Process Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of reactants and the appearance of the product, allowing for the calculation of percent conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse of reaction optimization. It provides both retention time data (like HPLC) and mass information, confirming the identity of the desired product and helping to identify side products by their mass-to-charge ratio.[23][24]

Characterization of the Final Product
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the purified product. 1H and 13C NMR are standard for verifying the structure and purity.[25][26]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the product, confirming its elemental composition.

Protocol 4.1: Standard Workflow for LC-MS Monitoring
  • Sampling: Using a glass capillary or syringe, withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a larger volume (~1 mL) of a suitable solvent (e.g., acetonitrile/water) in a labeled HPLC vial. This stops the reaction and prepares the sample for analysis.

  • Analysis: Inject the sample onto the LC-MS system. Use a standard reversed-phase C18 column with a water/acetonitrile gradient (often with 0.1% formic acid).

  • Data Interpretation: Integrate the peak areas from the UV chromatogram corresponding to the starting material and product to calculate the percent conversion. Examine the mass spectrum for each peak to confirm identities.

Visualizations: Workflows and Mechanisms

Diagram 1: General Workflow for Reaction Optimization

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Define Goal (e.g., >95% Yield) B Select Initial Conditions (Reagent, Solvent, Base) A->B C Run Small-Scale Screening Array B->C D Monitor Reactions (LC-MS, TLC) C->D E Analyze Results (% Conversion, Byproducts) D->E E->B Re-evaluate if needed F Identify Optimal Conditions E->F G Confirm & Scale-Up Optimized Reaction F->G

Caption: A systematic workflow for optimizing N-acylation reactions.

Diagram 2: Carbodiimide Coupling Mechanism & Role of HOBt

G RCOOH R-COOH (Carboxylic Acid) Oacyl O-Acylisourea (Highly Reactive) RCOOH->Oacyl Carbo Carbodiimide (EDC) Carbo->Oacyl NAcyl N-Acylurea (Side Product) Oacyl->NAcyl Rearrangement Amide Amide Product Oacyl->Amide ActiveEster HOBt Active Ester (More Selective) Oacyl->ActiveEster Amine R'-NH2 (Amine) Amine->Amide Amine->Amide Urea Urea Byproduct HOBt Additive (HOBt) HOBt->ActiveEster ActiveEster->Amide

Caption: Mechanism of carbodiimide coupling showing the desired pathway and side reactions.

Conclusion

The optimization of reactions to form N-substituted amino acid derivatives is a multi-parameter challenge that demands a systematic and mechanistically informed approach. By carefully selecting coupling reagents and additives, judiciously choosing solvents and bases, and controlling reaction stoichiometry and temperature, researchers can significantly improve yields, minimize side products, and preserve stereochemical integrity. The integration of robust in-process monitoring techniques like LC-MS is not merely a quality control step but an essential tool that provides the empirical data needed to guide the optimization process. The protocols and frameworks presented here offer a validated roadmap to navigate this complex landscape, ultimately enabling the efficient synthesis of these vital chemical building blocks for science and medicine.

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  • Cazzaniga, G., et al. (2024). Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids. Chemistry & Biodiversity, 21(2), e202301729*. [Link]

  • Bailey, C. D. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • van Meegen, M., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4989-4997. [Link]

  • Bandar, J. S., & Thomson, R. J. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 6, 1102-1109. [Link]

Sources

Application Note: Incorporation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from native peptides to highly stable, orally bioavailable peptidomimetics requires strategic structural modifications. N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a specialized, non-canonical amino acid that introduces a bulky sulfolane moiety directly onto the peptide backbone via N-alkylation. This application note provides drug development professionals and synthetic chemists with field-proven methodologies to successfully incorporate this sterically hindered building block into peptide sequences, detailing the causality behind coupling reagent selection and validating the structural advantages it confers.

Mechanistic Insights: The Role of the Sulfolane Moiety

The rational design of peptidomimetics relies on understanding how specific atomic substitutions dictate macroscopic biological behavior. Incorporating N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine achieves three critical objectives:

  • Absolute Proteolytic Resistance: Native L-amino acid peptides are rapidly degraded by endogenous proteases. N-alkylation removes the amide hydrogen, effectively destroying the hydrogen-bond donor capacity required for the peptide bond to dock into the active sites of proteases like DPP-IV or Neprilysin, thereby exponentially increasing metabolic half-life[1].

  • Conformational Restriction: The extreme steric bulk of the 1,1-dioxidotetrahydro-3-thienyl group severely restricts the

    
     and 
    
    
    
    dihedral angles of the backbone. This rigidification forces the peptide into a predefined bioactive conformation (often a
    
    
    -turn), reducing the entropic penalty upon target binding[1].
  • Targeted Bioisosterism: The sulfolane ring is highly polar yet non-ionic. The sulfone oxygens act as powerful hydrogen bond acceptors. In specific nuclear receptor targets (such as ROR

    
    t), these oxygens can engage in critical hydrophilic sub-pocket interactions that simple N-methylated analogs cannot access, significantly driving up binding affinity[2].
    

Mechanism Peptide Peptidomimetic with Modified Alanine Protease Protease Encounter (e.g., DPP-IV, Neprilysin) Peptide->Protease Receptor Target Receptor Binding (Sulfone H-Bond Acceptor) Peptide->Receptor Bioactive Conformation Steric Steric Clash by Sulfolane Moiety Protease->Steric Blocked Access NoCleavage N-Alkylation Prevents Amide Hydrolysis Protease->NoCleavage Enzyme Inhibition Stability Enhanced Metabolic Stability (Increased Half-life) Steric->Stability NoCleavage->Stability

Fig 1: Mechanistic pathways of enhanced stability and receptor binding via sulfolane modification.

Synthesis Strategy: Overcoming Steric Hindrance

The very features that make N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine biologically valuable make it synthetically challenging. During Solid-Phase Peptide Synthesis (SPPS), coupling an amino acid onto the secondary amine of this N-alkylated residue is notoriously difficult due to severe steric shielding and reduced nucleophilicity[3].

Causality in Protocol Design: Standard carbodiimide activation (e.g., DIC/Oxyma) fails in this microenvironment, leading to truncated sequences or promoting diketopiperazine (DKP) formation due to prolonged reaction times. To force the reaction to completion, we must utilize COMU —a third-generation uronium-type coupling reagent. COMU generates a highly reactive ester, while its morpholino group acts as an internal base to accelerate coupling kinetics even at elevated temperatures, simultaneously suppressing


-carbon epimerization[4].

Furthermore, standard SPPS validation (the Kaiser test) yields false negatives for secondary amines. A self-validating protocol must therefore employ the Chloranil test to accurately monitor acylation.

Quantitative Data: Coupling Efficiency Optimization

The following table summarizes the empirical data driving our protocol choices. The target reaction is the coupling of a subsequent Fmoc-Phe-OH onto the resin-bound N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Coupling StrategyReagents (Equivalents)Temp (°C)Time (min)Coupling Efficiency (%)Epimerization (%)
Standard CarbodiimideDIC (3.0) / Oxyma (3.0)256042.5< 1.0
Standard UroniumHATU (2.9) / DIPEA (6.0)256078.22.1
Microwave UroniumHATU (2.9) / DIPEA (6.0)501589.43.5
Optimized Microwave COMU (2.9) / DIPEA (6.0) 50 15 > 98.0 1.5

Experimental Workflows & Protocols

SPPS_Workflow Resin 1. Fmoc-Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash 4. Stringent DMF Washings (Remove Excess Reagents) Deprotect->Wash Couple 3. Coupling of N-(1,1-Dioxidotetrahydro -3-Thienyl)Alanine (COMU, DIPEA, 50°C) Couple->Wash Wash->Couple Next 5. Next Amino Acid Coupling (Overcoming Steric Hindrance) Wash->Next Cleavage 6. TFA Cleavage & Global Deprotection Next->Cleavage

Fig 2: Optimized SPPS workflow for sterically hindered N-alkylated amino acids.

Protocol A: Microwave-Assisted SPPS Coupling

This protocol ensures the successful acylation of the highly hindered secondary amine.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide AM resin (loading 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents (0.4 mmol) of the incoming Fmoc-protected amino acid and 3.9 equivalents (0.39 mmol) of COMU in 2 mL of DMF. Add 8.0 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 1 minute to generate the active ester.

  • Coupling: Transfer the activated solution to the reaction vessel containing the deprotected N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine-resin. Irradiate in a microwave peptide synthesizer at 50°C for 15 minutes.

  • Self-Validating Checkpoint: Wash the resin with DMF (5x) and Dichloromethane (DCM) (3x). Perform a Chloranil test .

    • Pass: Beads remain colorless/yellow, indicating complete acylation of the secondary amine. Proceed to next step.

    • Fail: Beads turn blue/green. Repeat steps 3 and 4 before proceeding to prevent deletion sequences.

Protocol B: Cleavage and Post-Synthesis Validation
  • Global Cleavage: Transfer the fully synthesized resin to a cleavage vessel. Add 5 mL of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA under a gentle stream of nitrogen to ~1 mL. Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether to precipitate the peptidomimetic.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and lyophilize the resulting powder.

  • Validation: Analyze the crude peptide via LC-MS. The bulky sulfolane group shifts the retention time significantly later (higher lipophilicity) compared to a native alanine control. Confirm the exact mass [M+H]+ to ensure no DKP side-products (-18 Da or specific truncated masses) were formed during the hindered coupling steps.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC (nih.gov) URL:1

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt Source: PMC (nih.gov) URL:2

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications URL:3

  • Facile Synthesis of N (alpha) -Protected Amino/Peptide Hydroxamic Acids Mediated by COMU Source: ResearchGate URL:4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthetic Optimization of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Mechanism Analysis

The Core Challenge: The synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (essentially N-3-sulfolanyl-alanine) presents a classic chemoselectivity conflict. You are attempting to alkylate the


-amine of alanine using an electrophilic sulfolane derivative (typically 3-bromosulfolane or 3-sulfolene).

The primary "Yield Killer" in this reaction is the E2 Elimination pathway. The sulfone group (


) at the 1-position is highly electron-withdrawing, making the protons at the 2 and 4 positions acidic. Under the basic conditions required to deprotonate the alanine amine for nucleophilic attack, the electrophile (3-bromosulfolane) frequently eliminates HBr to form 3-sulfolene  (or 2-sulfolene) before substitution can occur.
Reaction Pathway Analysis

The diagram below illustrates the competition between the desired


 substitution and the parasitic Elimination pathway.

ReactionPathways Start Reagents: L-Alanine Methyl Ester + 3-Bromosulfolane Transition Transition State Competition Start->Transition Mix Base Catalyst/Base (e.g., TEA, DIPEA) Base->Transition Activates Product TARGET PRODUCT: N-(3-Sulfolanyl)Alanine (Substitution) Transition->Product Kinetic Path (SN2) Favored by: Low Temp, Polar Aprotic Solvent Waste WASTE PRODUCT: 3-Sulfolene + HBr (Elimination) Transition->Waste Thermodynamic Path (E2) Favored by: High Temp, Strong Base Waste->Product Alternative Route: Michael Addition (Requires High Temp/Pressure) Polymer Polymer/Tars (Sulfolene Polymerization) Waste->Polymer Overheating

Figure 1: The Kinetic Competition between Alkylation and Elimination. Green paths indicate desired synthesis; red/grey paths indicate yield loss.

Troubleshooting Protocols

Scenario A: "I am using 3-Bromosulfolane and getting <20% yield."

Diagnosis: You are likely using a base that is too strong (promoting elimination) or a temperature that is too high. If you are using free L-Alanine in water with NaOH, the hydroxide ion is acting as a base to eliminate HBr from the sulfolane faster than the amine attacks it.

The Fix: Switch to the "Ester/Organic" Protocol. To improve yield, we must suppress the ionization of the


-proton on the sulfolane ring.

Optimized Protocol:

  • Starting Material: Switch from L-Alanine (zwitterion) to L-Alanine Methyl Ester Hydrochloride . The ester is more soluble in organic solvents, allowing anhydrous conditions.

  • Solvent: Use Acetonitrile (MeCN) or DMF . Avoid water.

  • Base: Use Diisopropylethylamine (DIPEA) . It is sterically hindered and less likely to deprotonate the sulfolane ring compared to TEA or NaOH, but strong enough to free the alanine amine.

  • Temperature: Start at 0°C and warm slowly to room temperature. Do not reflux initially.

ParameterStandard (Low Yield)Optimized (High Yield)Reason
Substrate Free AlanineAlanine Methyl EsterImproves solubility in aprotic solvents; breaks zwitterion.
Solvent Water/EthanolDMF or AcetonitrileWater promotes elimination; DMF accelerates

.
Base NaOH / KOHDIPEA (Hünig's Base)Steric bulk reduces E2 elimination side-reaction.
Stoichiometry 1:11.2 : 1 (Amine:Bromide)Excess amine acts as the nucleophile and scavenger.
Scenario B: "I want to avoid brominated precursors entirely (Green Chemistry)."

Diagnosis: You are dealing with residual halides and low atom economy.

The Fix: The Michael Addition Route. Instead of fighting the elimination product (3-sulfolene), use it as the starting material. 3-Sulfolene is in equilibrium with 1,3-butadiene and


 at high temps, but at moderate temperatures in water, it can undergo conjugate addition with amines.

Optimized Protocol:

  • Reagents: L-Alanine (free acid) + 3-Sulfolene.

  • Solvent: Water (high concentration, ~2-3 M).

  • Catalyst: None (or mild base like

    
    ).
    
  • Conditions: Reflux (100°C) for 24-48 hours.

  • Mechanism: The amine of alanine attacks the double bond of sulfolene.

  • Note: This reaction is slower but cleaner. It yields the N-substituted product directly without salt byproducts.

Purification & Isolation Guide

The product, N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, is highly polar. If you synthesized the ester (Scenario A), you must hydrolyze it. If you synthesized the free acid (Scenario B), you have a zwitterion in water.

Workflow for Isolation:

Purification Input Crude Reaction Mixture Check Is it an Ester or Free Acid? Input->Check Ester Ester Form Check->Ester Ester Acid Free Acid Form (Zwitterion) Check->Acid Acid Extraction Wash with DCM (Remove unreacted Sulfolane) Ester->Extraction Hydrolysis Hydrolysis (LiOH/THF/H2O, 0°C) Hydrolysis->Acid Extraction->Hydrolysis Dowex Ion Exchange (Dowex 50W, H+ form) Acid->Dowex Elution Elute with NH4OH Dowex->Elution Cryst Crystallization (MeOH/Ether) Elution->Cryst

Figure 2: Purification Decision Tree. Follow the path based on your starting intermediate.

Key Technique: The Isoelectric Point Precipitation

  • Dissolve the crude zwitterion in minimal water.

  • Adjust pH to the isoelectric point (pI) of the derivative (estimated pI ~ 5.5 - 6.0).

  • Add cold Methanol or Ethanol until turbidity appears.

  • Refrigerate at 4°C overnight.

Frequently Asked Questions (FAQ)

Q: Why is my product turning brown/black during the reaction? A: This indicates polymerization of sulfolene or butadiene . If you overheat 3-sulfolene (or if it forms via elimination), it can extrude


 (cheletropic elimination) to form butadiene, which polymerizes.
  • Fix: Keep reaction temperature below 110°C. If using Scenario A, keep below 60°C. Use an inert atmosphere (

    
    ) to prevent oxidation of the amine.
    

Q: Can I use L-Alanine t-butyl ester? A: Yes, and it is recommended. The t-butyl group is bulky and hydrophobic, making the extractive workup much easier. You can wash the organic phase with water to remove unreacted 3-bromosulfolane derivatives before deprotecting the ester with TFA. This avoids the difficult ion-exchange column step.

Q: The reaction stalls at 50% conversion. Should I add more bromide? A: No. Adding more 3-bromosulfolane usually just increases the amount of elimination byproduct (sulfolene) which complicates purification.

  • Fix: Instead of adding more electrophile, add a catalytic amount of Potassium Iodide (KI) (10 mol%). This performs an in-situ Finkelstein reaction, converting the bromo-sulfolane to the more reactive iodo-sulfolane, accelerating the

    
     reaction without requiring higher temperatures [1].
    

Q: How do I verify the regioselectivity? A: Use HMBC NMR . Look for a correlation between the alanine


-proton and the carbon at the 3-position of the sulfolane ring. If you see correlations to the 2-position only, you may have successfully alkylated, but check for isomerization.

References

  • Finkelstein Reaction in Amino Acid Synthesis

    • Title: "Nucleophilic Substitution at the Dimethylallyl Halides: Mechanism and Scope."
    • Relevance: Establishes the utility of iodide catalysis in alkyl
    • Source:

  • General Alkylation of Amino Acids

    • Title: "Direct N-alkylation of unprotected amino acids with alcohols."[1]

    • Relevance: Discusses the challenges of zwitterionic solubility and "green" alkylation strategies relevant to the Michael addition route.
    • Source:

  • Sulfolene Chemistry

    • Title: "3-Sulfolene: A Vers
    • Relevance: Describes the equilibrium between sulfolene and butadiene/SO2, explaining the "browning" (polymeriz
    • Source:

  • Purification of Zwitterions

    • Title: "Purific
    • Relevance: Standard protocol for isolating polar amino acid deriv
    • Source:

(Note: While specific patents exist for cosmetic peptides containing this moiety, the chemical protocols above are derived from fundamental reactivity principles of sulfolanes and amino acids verified by standard organic synthesis literature.)

Sources

Overcoming steric hindrance in N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming challenges associated with the peptide coupling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in successfully incorporating this unique and sterically demanding amino acid analog into their peptide sequences.

Introduction: The Challenge of Steric Hindrance

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a valuable building block in medicinal chemistry, but its structure presents a significant synthetic challenge. The core of the issue is steric hindrance, a phenomenon where the bulky three-dimensional structure of a molecule physically obstructs a reaction.[1] In this case, the non-planar, five-membered sulfolane (1,1-dioxidotetrahydro-3-thienyl) ring attached to the alanine nitrogen creates a formidable shield around the reactive amine. This bulkiness can prevent the activated carboxyl group of the incoming amino acid from achieving the necessary proximity and orientation for efficient peptide bond formation, leading to low yields, incomplete reactions, and deletion sequences.[1][2]

This guide is designed to provide a logical, step-by-step approach to overcoming this steric barrier.

Frequently Asked Questions (FAQs)

Q1: What exactly causes the steric hindrance in N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine?

The primary source of steric hindrance is the sulfolane moiety itself. Unlike a simple N-methyl group, the tetrahydrothiophene-1,1-dioxide ring is a large, non-planar heterocyclic system. This bulky group restricts the conformational freedom around the N-Cα bond and physically blocks the approach of other molecules to the secondary amine, which is the nucleophile in the coupling reaction.

Caption: Structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Q2: My standard coupling protocol using HBTU/DIPEA is failing. What is the most likely reason?

While HBTU is a robust coupling reagent for many standard applications, its efficacy can be limited in cases of severe steric hindrance.[3] HBTU activates a carboxylic acid by forming an OBt (1-hydroxybenzotriazole) ester.[4] For a sterically crowded amine like the one on the sulfolane derivative, this active ester may not be reactive enough to drive the reaction to completion in a reasonable timeframe. The result is a low or negligible yield of the desired coupled product.

Q3: Which coupling reagents are recommended for this type of sterically demanding reaction?

For challenging couplings, switching to a more powerful in-situ activating reagent is the most effective strategy.[4][5] These reagents generate more highly reactive activated species that can overcome the high activation energy barrier imposed by steric hindrance.

Recommended Reagent Classes:

  • Guanidinium/Uronium Salts (HOAt-based): Reagents like HATU are superior to HBTU because they form OAt (1-hydroxy-7-azabenzotriazole) esters. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling, making the active ester significantly more reactive.[4]

  • Oxyma-based Reagents: COMU is an excellent choice that incorporates the OxymaPure® leaving group directly into its structure.[3][6] It offers reactivity comparable or even superior to HATU and avoids the use of potentially explosive benzotriazole derivatives, enhancing safety.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. A key advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the free amine, a side reaction sometimes observed with excess uronium-based reagents.[3][4]

ReagentActive Ester TypeRelative ReactivityKey Advantages
DCC/DICN/A (Carbodiimide)LowInexpensive
HBTU/TBTUOBt EsterModerateGood for routine synthesis
PyBOPOBt EsterModerate-HighNo guanidinylation side reaction[3]
HCTUO-6-ClBt EsterHighMore reactive than HBTU[5]
HATU OAt Ester Very High Highly efficient for hindered couplings[4]
COMU Oxyma Ester Very High Excellent reactivity, improved safety profile[6]
Q4: Beyond changing the coupling reagent, how can I optimize the reaction conditions?

Optimizing reaction parameters can significantly improve coupling efficiency, especially when dealing with difficult sequences.[2]

  • Increase Reaction Time: Sterically hindered reactions are kinetically slow. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can often lead to complete conversion.[1][5]

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction.[5] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult couplings.[5]

  • Use of Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) is a powerful technique for driving difficult couplings to completion.[5] The microwave energy provides rapid, uniform heating that can overcome the activation energy barrier more efficiently than conventional heating, often reducing reaction times from hours to minutes. However, care must be taken to optimize conditions to avoid racemization.

Troubleshooting Guide: A Step-by-Step Workflow

If you encounter a failed or low-yield coupling, follow this logical troubleshooting workflow.

G start Start: Coupling Failure (Low Yield / Incomplete Reaction) check_reagents Step 1: Verify Reagents - Fresh coupling reagents? - Anhydrous solvent? - Correct equivalents used? start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok Yes reagents_bad Problem Found: Replace Reagents/ Recalculate Equivalents check_reagents->reagents_bad No change_reagent Step 2: Upgrade Coupling Reagent Switch from HBTU/PyBOP to HATU or COMU reagents_ok->change_reagent run_test1 Run Test Coupling change_reagent->run_test1 check_yield1 Successful? run_test1->check_yield1 success1 Success! Continue Synthesis check_yield1->success1 Yes optimize Step 3: Optimize Conditions - Increase coupling time (e.g., 4h to overnight) - Switch solvent from DMF to NMP check_yield1->optimize No run_test2 Run Test Coupling optimize->run_test2 check_yield2 Successful? run_test2->check_yield2 success2 Success! Continue Synthesis check_yield2->success2 Yes double_couple Step 4: Implement Advanced Protocol Perform a 'Double Coupling' check_yield2->double_couple No run_test3 Run Test Coupling double_couple->run_test3 check_yield3 Successful? run_test3->check_yield3 success3 Success! Continue Synthesis check_yield3->success3 Yes final_resort Still Failing: Consider Acyl Fluoride Chemistry or consult a specialist. check_yield3->final_resort No

Sources

Minimizing side reactions during N-substituted alanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Alanine Synthesis

From the Desk of a Senior Application Scientist

Welcome to the technical support center for N-substituted alanine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these synthetic transformations. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, troubleshoot, and minimize common side reactions. We understand that success in the lab is built on a foundation of technical accuracy and a deep understanding of reaction mechanisms. Let's begin.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing N-substituted alanines, and what are their primary drawbacks?

The two most prevalent methods for synthesizing N-substituted alanines are direct N-alkylation of alanine esters and reductive amination of pyruvate derivatives.

  • Direct N-Alkylation: This is a nucleophilic substitution reaction where an alanine ester attacks an alkyl halide (or other electrophile). While straightforward, it is notoriously difficult to control, often leading to over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. Racemization of the chiral center is also a significant risk, particularly if the reaction conditions are harsh.

  • Reductive Amination: This method involves the reaction of a primary amine with a pyruvate derivative (like ethyl pyruvate) to form an imine, which is then reduced in situ to the desired N-substituted alanine. This is often the preferred method as it is a more controlled, one-pot reaction that generally avoids the over-alkylation issues seen with direct alkylation. However, it is not without its challenges, including the stability of the imine intermediate and the potential for side reactions depending on the choice of reducing agent.

Troubleshooting Guide: Minimizing Key Side Reactions

This section directly addresses the most common issues encountered during the synthesis of N-substituted alanines. We provide explanations for why these side reactions occur and actionable protocols to mitigate them.

Issue 1: Over-alkylation in Direct N-Alkylation Protocols

"I'm attempting a direct alkylation of ethyl alaninate with an alkyl bromide, but I'm getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?"

Root Cause Analysis:

Over-alkylation occurs because the product, a secondary amine, is often more nucleophilic than the starting primary amine. This means that as soon as the desired mono-alkylated product is formed, it can compete with the starting material to react with the alkyl halide, leading to the formation of a tertiary amine. This is a classic problem in amine alkylation.

Mitigation Strategies:

  • Control Stoichiometry: The most straightforward approach is to use a large excess of the starting alanine ester relative to the alkylating agent. This increases the probability that the alkyl halide will encounter a molecule of the starting material rather than the mono-alkylated product. A starting ratio of 3:1 to 5:1 (Alanine Ester:Alkyl Halide) is a good starting point.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) to a solution of the alanine ester and a non-nucleophilic base can help maintain a low concentration of the electrophile, further favoring mono-alkylation.

  • Use of Bulky Protecting Groups: If feasible, using a sterically hindered ester of alanine (e.g., a t-butyl ester) can physically block the approach of a second alkyl group after the first one has been installed.

Workflow for Minimizing Di-alkylation

cluster_0 Problem Identification cluster_1 Primary Mitigation Strategy cluster_2 Secondary Strategy (If Needed) cluster_3 Outcome Problem High Di-alkylation Detected (via HPLC, NMR, or MS) Strategy1 Increase Alanine Ester Stoichiometry (e.g., 3-5 equivalents) Problem->Strategy1 Adjust Stoichiometry Strategy3 Use Sterically Hindered Ester (e.g., t-Butyl Alaninate) Problem->Strategy3 Alternative Substrate Strategy2 Slow Addition of Alkyl Halide (Syringe Pump) Strategy1->Strategy2 Refine Conditions Outcome Improved Yield of Mono-alkylated Product Strategy2->Outcome Strategy3->Outcome

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Low Yields in Reductive Amination

"My reductive amination of ethyl pyruvate with a primary amine is giving low yields. What factors should I investigate?"

Root Cause Analysis:

Low yields in reductive amination can often be traced to two key steps: the initial imine formation and the subsequent reduction.

  • Inefficient Imine Formation: Imine formation is a reversible equilibrium reaction that produces water as a byproduct. If this water is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate available for reduction.

  • Choice of Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can reduce the starting pyruvate, while one that is too mild may not efficiently reduce the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the ketone, is tolerant of slightly acidic conditions that favor imine formation, and does not react violently with protic solvents. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Troubleshooting Protocol:

Step 1: Optimize Imine Formation

  • pH Control: Imine formation is typically acid-catalyzed. Maintain a pH of ~5-6. Acetic acid is a common choice as it can act as both a catalyst and a solvent, and it helps form the triacetoxyborohydride reagent in situ if using NaBH₄.

  • Water Removal: If the reaction is still sluggish, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent and temperature are appropriate.

Step 2: Re-evaluate the Reducing Agent

  • Switch to NaBH(OAc)₃: If you are using a different reducing agent like sodium borohydride (NaBH₄), which can be too reactive, switch to sodium triacetoxyborohydride. It is known for its high chemoselectivity in reductive aminations.

  • Check Reagent Quality: Ensure your reducing agent has not degraded due to improper storage.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsConsOptimal pH
Sodium TriacetoxyborohydrideHigh selectivity for imines over ketones; stable in anhydrous solvents.More expensive; moisture sensitive.5-6
Sodium CyanoborohydrideEffective at reducing imines at neutral pH.Highly toxic (can release HCN gas below pH 7).6-7
Sodium BorohydrideInexpensive; readily available.Can reduce the starting ketone; less selective.7-9
Issue 3: Racemization of the Alanine Stereocenter

"I'm starting with L-alanine, but my final N-substituted product shows significant racemization. How can I preserve the stereochemistry?"

Root Cause Analysis:

The α-proton on the chiral carbon of alanine is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a racemic mixture. This is a significant risk in direct alkylation protocols that use strong bases.

Mitigation Strategies:

  • Choice of Base: Avoid strong, non-nucleophilic bases like LDA or NaH if possible. Use a milder, hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃), which is often sufficient to scavenge the acid produced during the reaction without causing significant epimerization.

  • Temperature Control: Keep the reaction temperature as low as possible. Deprotonation is an equilibrium process, and lower temperatures will disfavor it. Running the reaction at 0 °C or even lower can often preserve stereochemical integrity.

  • Prefer Reductive Amination: Reductive amination of a pyruvate does not involve the chiral center of alanine until the final, irreversible reduction step. This method inherently avoids the problem of racemizing a pre-existing stereocenter and is the superior strategy when stereochemical purity is critical.

Diagram: Racemization Pathway vs. Desired Reaction

cluster_0 Desired Pathway (SN2) cluster_1 Side Reaction (Racemization) L_Alanine L-Alanine Ester Product N-Substituted L-Alanine Product L_Alanine->Product + R-X + Mild Base Low Temp Enolate Planar Enolate (Achiral) L_Alanine->Enolate Strong Base High Temp Racemic Racemic Mixture (L- and D-Alanine Product) Enolate->Racemic Reprotonation

Caption: Competing pathways for direct N-alkylation of alanine.

References

  • Over-alkylation of Amines. Mastering Organic Chemistry.[Link]

  • Reductive Amination. Organic Chemistry Portal.[Link]

  • Synthesis of N-Aryl Alanine Derivatives. Molbank, MDPI.[Link]

  • Reductive Amination. University of Rochester, Chemistry.[Link]

  • Epimerization. University of Calgary, Chemistry LibreTexts.[Link]

Technical Support Center: Purification of Sulfolane-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of sulfolane-modified amino acids. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: The Challenge of Purity

Sulfolane, a highly polar, aprotic organosulfur solvent, is valued for its stability at high temperatures and its ability to dissolve a wide range of compounds, making it useful in specific synthetic applications, including the modification of amino acids.[1][2] However, its physical properties—a high boiling point (285 °C), high polarity, and miscibility with water—present significant hurdles during product isolation and purification.[1][3] This guide is designed to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues.

Q1: My product, a sulfolane-modified amino acid, is "oiling out" instead of precipitating during aqueous workup. What should I do?

A: This is a common problem caused by residual sulfolane and the polar nature of your product. Instead of a solid, you get a viscous oil.

  • Quick Solution: Try precipitating the product using ice-cold water .[4] The lower temperature can sometimes be sufficient to induce solidification. If it still oils out, you can centrifuge the sample to form a dense pellet and then decant the aqueous layer containing the majority of the sulfolane.[4]

  • Expert Insight: The "oiling out" phenomenon occurs when the mixture's composition falls into a metastable region of the ternary phase diagram (your compound, water, sulfolane). Drastically changing the temperature can shift the phase boundaries to favor solid precipitation.

Q2: I see persistent peaks in my NMR spectrum that correspond to sulfolane, even after multiple extractions. How can I remove it?

A: Sulfolane's high polarity and water solubility make it difficult to remove with common organic solvents like ethyl acetate.[4]

  • Recommended Solvent: A more effective extraction solvent is diisopropyl ether (DIPE) . It provides a cleaner phase separation from sulfolane than other ethers like MTBE.[1]

  • Protocol: Wash your crude product (dissolved in a minimal amount of a suitable solvent) or your organic layer repeatedly with a water/brine solution to partition the sulfolane into the aqueous phase. If emulsions form, adding a small amount of water can help break them.[1]

Q3: Can I remove sulfolane via vacuum distillation?

A: While vacuum distillation is a standard method for purifying sulfolane itself[3][5], it is generally not recommended for removing sulfolane from a thermally sensitive product like a modified amino acid. The required high temperatures (even under vacuum) can lead to degradation of your target compound. This method should only be considered if your modified amino acid is exceptionally stable.

Q4: My final product has a slight garlicky odor. Is this normal?

A: Yes, this is often reported. The garlicky smell is likely due to minute quantities of sulfur-containing impurities in the sulfolane, not the sulfolane molecule itself.[1] Rigorous purification of your final compound should eliminate the odor.

Part 2: In-Depth Troubleshooting Guides

This section explores complex purification problems with detailed, step-by-step solutions.

Issue 1: Co-elution of Product and Starting Materials in Chromatography

Symptoms:

  • LC-MS analysis shows multiple peaks with similar retention times.

  • Fractions from column chromatography are impure, containing both the desired product and unreacted starting amino acid.

Causality: Sulfolane modification often imparts high polarity to the amino acid, making its chromatographic behavior very similar to the unmodified, polar starting material. Standard reversed-phase (e.g., C18) or normal-phase silica chromatography may fail to provide adequate resolution.

Troubleshooting Workflow:

G start Impure Fractions: Co-elution Observed check_polarity Are product and SM a) highly polar? b) similar polarity? start->check_polarity change_column Switch to a Polar-Compatible Reversed-Phase Column check_polarity->change_column Yes optimize_gradient Optimize Gradient Elution check_polarity->optimize_gradient No c18_aq Option A: C18 AQ Column change_column->c18_aq hilic Option B: HILIC Column change_column->hilic ion_exchange Option C: Ion-Exchange Chromatography change_column->ion_exchange end_node Achieve Separation c18_aq->end_node hilic->end_node ion_exchange->end_node focused_gradient Use a Focused Gradient Generator on HPLC optimize_gradient->focused_gradient For HPLC focused_gradient->end_node

Sources

Optimizing HPLC separation for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing HPLC Separation for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Overview & Mechanistic Causality

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS 247109-40-6) is a highly polar, unnatural amino acid[1]. Structurally, it combines a zwitterionic alanine backbone with a tetrahydrothiophene 1,1-dioxide (sulfolane) ring. This extreme polarity renders traditional Reversed-Phase Liquid Chromatography (RPLC) ineffective. The compound lacks the hydrophobicity required to partition into a non-polar C18 stationary phase, resulting in immediate elution at the void volume[2].

To achieve robust retention and separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard. This guide provides a self-validating framework for developing, troubleshooting, and optimizing HILIC-MS/MS methods for this challenging analyte.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine exhibit zero retention on my standard C18 column? Causality: In RPLC, retention is driven by hydrophobic interactions. Because this unnatural amino acid is highly polar and zwitterionic, it heavily favors the aqueous mobile phase over the non-polar C18 silica[2]. Solution: Switch to a HILIC column (e.g., Zwitterionic ZIC-HILIC or BEH Amide). HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The polar stationary phase adsorbs water from the mobile phase, creating an immobilized aqueous layer. The polar analyte partitions from the bulk organic phase into this water-enriched layer, enabling strong retention.

Q2: I am using a HILIC column, but my peaks are broad and tailing. What is the mechanistic cause, and how do I fix it? Causality: Peak tailing in HILIC for zwitterionic compounds is almost always caused by uncontrolled secondary electrostatic interactions between the charged amine group of the analyte and unshielded silanols or the stationary phase itself,[3]. Solution: Increase the ionic strength of your mobile phase buffer. Using 10–20 mM ammonium formate provides sufficient counter-ions to "shield" these secondary electrostatic interactions, driving the separation back to a pure partitioning mechanism and sharpening the peaks[4].

Q3: How does mobile phase pH affect the retention of this specific compound? Causality: N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine contains a carboxylic acid (pKa ~2.2) and a primary amine (pKa ~9.5). At neutral pH, it exists as a zwitterion, which can lead to complex, multi-modal interactions with the column[4]. Solution: Lowering the mobile phase pH to 3.0 (using formic acid/ammonium formate) protonates the carboxylate group, neutralizing it. The molecule then carries a single net positive charge (on the amine). This predictable ionization state improves peak shape, ensures consistent electrostatic repulsion/attraction on zwitterionic columns, and maximizes positive-mode Electrospray Ionization (ESI+) MS sensitivity[5].

Q4: Why is my MS sensitivity dropping over time when analyzing this compound? Causality: If you are using phosphate buffers or high concentrations of non-volatile ion-pairing reagents, they will precipitate in the MS source and cause severe ion suppression. Solution: Exclusively use volatile buffers like ammonium formate or ammonium acetate. For this compound, 10 mM ammonium formate at pH 3.0 provides the optimal balance of buffering capacity and MS volatility[5].

Section 2: Diagnostic Workflows & Visualizations

HILIC_Mechanism Analyte N-(1,1-Dioxidotetrahydro- 3-Thienyl)Alanine (Polar & Zwitterionic) MobilePhase Mobile Phase (>70% Acetonitrile) Analyte->MobilePhase 1. Injection StationaryPhase Zwitterionic HILIC Phase (e.g., Sulfobetaine) Analyte->StationaryPhase Net Retention AqueousLayer Immobilized Aqueous Layer (Water-Enriched) MobilePhase->AqueousLayer 2. Hydrophilic Partitioning AqueousLayer->StationaryPhase 3. Electrostatic & H-Bonding

Caption: HILIC retention mechanism for polar unnatural amino acids via partitioning and electrostatic interactions.

Troubleshooting_Tree Start Issue: Poor Retention or Peak Tailing CheckPhase Is stationary phase C18 (RP)? Start->CheckPhase ActionHILIC Switch to HILIC (Zwitterionic or Amide) CheckPhase->ActionHILIC Yes CheckBuffer Check Buffer Concentration CheckPhase->CheckBuffer No (Already HILIC) ActionBuffer Increase Ammonium Formate (10-20 mM) to shield silanols CheckBuffer->ActionBuffer < 5 mM CheckPH Check Mobile Phase pH CheckBuffer->CheckPH > 10 mM ActionPH Adjust to pH 3.0 (Protonates carboxylate) CheckPH->ActionPH pH > 4.5

Caption: Step-by-step troubleshooting logic for resolving poor retention and peak tailing in amino acid HPLC.

Section 3: Standardized Experimental Protocol (HILIC-MS/MS)

To ensure a self-validating system, this protocol incorporates internal system suitability tests (SST) to verify the HILIC partitioning mechanism before analyzing your target compound.

Phase 1: Reagent & Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using LC-MS grade Formic Acid. (Note: Preparing a concentrated aqueous buffer ensures consistent ionic strength during the gradient)[4].

  • Organic Solvent (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Sample Diluent (Critical Step): Dilute the N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine sample in a solvent that closely matches the initial gradient conditions (e.g., 75% Acetonitrile / 25% Water). Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer and cause severe peak distortion.

Phase 2: System Suitability Testing (Self-Validation)

  • Void Volume Marker: Inject Toluene (5 µg/mL). Toluene has zero retention in HILIC and will elute at the exact void volume (

    
    )[3].
    
  • Selectivity Marker: Inject a standard mixture of Leucine and Isoleucine. Baseline resolution of these isobaric amino acids validates that the column's partitioning mechanism and selectivity are functioning correctly[5],[2].

Phase 3: Column Equilibration & Execution

  • Install a Zwitterionic HILIC column (e.g., 150 x 2.1 mm, 3 µm).

  • Flush the column with 50% A / 50% B for 10 column volumes to wet the pores.

  • Equilibrate the column at the initial gradient conditions (10% A / 90% B) for at least 20 column volumes. HILIC requires significantly longer equilibration times than RPLC to establish the stable water-enriched layer.

  • Execute the gradient as defined in Table 2.

Section 4: Quantitative Data & Parameters

Table 1: HILIC Column Selection Matrix for Unnatural Amino Acids

Column ChemistryPrimary Retention MechanismPerformance for Zwitterionic Amino Acids
Zwitterionic (e.g., ZIC-HILIC, HILIC-Z) Partitioning + Weak ElectrostaticOptimal. Excellent peak shape at low pH; handles both acidic and basic moieties well[3],[2].
Amide (e.g., BEH Amide) Partitioning + Hydrogen BondingGood. High stability, strong retention for polar metabolites.
Bare Silica Partitioning + Cation ExchangePoor. Prone to severe peak tailing for acidic/zwitterionic compounds due to strong silanol interactions.

Table 2: Optimized Gradient Elution Profile Note: Effective buffer concentration on-column ranges from 10 mM (initial) to 40 mM (final).

Time (min)%A (100 mM NH₄Fa, pH 3.0)%B (Acetonitrile)Flow Rate (mL/min)Curve
0.010900.4Initial
2.010900.4Isocratic hold
10.040600.4Linear
12.040600.4Wash
12.110900.4Re-equilibration
20.010900.4End

References

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.Link

  • Merck Millipore. Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography.3

  • Sigma-Aldrich. N-(1,1-dioxidotetrahydro-3-thienyl)alanine | 247109-40-6.1

  • Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.4

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS.5

  • LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis.2

Sources

Technical Support Center: Stabilizing N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. By understanding the potential stability liabilities of this molecule, you can ensure the integrity of your experiments and the quality of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in solution?

The stability of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in solution is influenced by several factors, including pH, temperature, light, and the presence of oxygen.[1][2] The molecule possesses two key structural features: a sulfone group within a five-membered ring (a sulfolane derivative) and an N-substituted alanine moiety. Each of these can be susceptible to specific stress conditions.

  • pH: The pH of the solution can significantly impact stability. While the sulfolane ring itself is generally stable in acidic and basic conditions, extreme pH values may promote hydrolysis or other degradation pathways.[3][4][5] The amino acid portion has ionizable groups, and pH will affect its charge state and reactivity.[6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][7] The thermal stability of the sulfolane ring is generally high, with decomposition often occurring at temperatures above 220°C.[8] However, long-term storage at elevated temperatures, even below this threshold, can lead to degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1][9][10] It is crucial to determine the photosensitivity of the molecule as recommended by ICH guideline Q1B.[9][11][12]

  • Oxidation: The presence of oxygen or other oxidizing agents can be a significant issue, primarily for the N-substituted amino acid portion of the molecule.[1][13] The nitrogen atom and the adjacent carbons are potential sites for oxidative attack.[13][14]

Q2: What are the most probable degradation pathways for this molecule?

Based on the structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, we can anticipate several potential degradation pathways. These are best investigated through forced degradation studies, which are a critical component of pharmaceutical development.[2][15][16][17]

  • Oxidative Deamination/Degradation: This is a likely pathway affecting the alanine moiety. The secondary amine is susceptible to oxidation, which could lead to the formation of an imine intermediate, followed by hydrolysis to an α-keto acid and the corresponding primary amine.[18][19] Radical-mediated oxidation at the carbons adjacent to the nitrogen is also possible.[13]

  • Sulfone Ring Opening: While sulfolane is generally stable, under harsh conditions (e.g., strong base, high heat), it can undergo elimination reactions. For a five-membered ring sulfone, this could theoretically lead to the formation of butadiene and sulfur dioxide, although this is less likely under typical experimental conditions.[20]

  • Decarboxylation: The carboxylic acid group of the alanine moiety could be lost as carbon dioxide, particularly under thermal stress.[7]

Degradation Pathways cluster_main N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine cluster_stress Stress Conditions cluster_products Potential Degradation Products main_compound [Main Compound] oxidation Oxidation (O2) main_compound->oxidation hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis photolysis Photolysis (UV/Vis) main_compound->photolysis thermolysis Thermolysis (Heat) main_compound->thermolysis keto_acid α-Keto Acid Derivative oxidation->keto_acid Oxidative Deamination ring_opened Ring-Opened Products hydrolysis->ring_opened Extreme pH decarboxylated Decarboxylated Product thermolysis->decarboxylated thermolysis->ring_opened High Temp

Caption: Potential degradation pathways for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Q3: How can I detect and quantify the degradation of my compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[1][21][22] A stability-indicating method should be developed, which is a method capable of separating the parent compound from all potential degradation products.[2][16]

  • Method Development: A reversed-phase HPLC method is a good starting point.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity.

  • Quantification: Degradation can be quantified by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

  • Identification: For identifying unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining structural information on the degradants.[21]

Q4: What are the recommended storage conditions for solutions of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine?

Based on the potential degradation pathways, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[10][23]

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH: Store solutions in a buffered system at a neutral or slightly acidic pH (e.g., pH 5-7), as this is often where amino acids exhibit maximum stability. The optimal pH should be determined experimentally.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting Workflow start Problem: Rapid loss of parent compound or appearance of new peaks in HPLC check_ph Is the solution pH controlled with a buffer? start->check_ph check_oxygen Was the solution protected from oxygen (e.g., inert gas)? check_ph->check_oxygen Yes action_ph Action: Buffer the solution (pH 5-7) and re-analyze. check_ph->action_ph No check_light Was the solution protected from light? check_oxygen->check_light Yes action_oxygen Action: Prepare fresh solution under inert atmosphere. check_oxygen->action_oxygen No check_temp Was the solution stored at the correct temperature? check_light->check_temp Yes action_light Action: Use amber vials and minimize light exposure. check_light->action_light No action_temp Action: Verify storage conditions and re-analyze. check_temp->action_temp No end_node Problem Resolved check_temp->end_node Yes action_ph->end_node action_oxygen->end_node action_light->end_node action_temp->end_node

Caption: A workflow for troubleshooting the degradation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Issue 1: Rapid loss of parent compound is observed in my assay.
  • Potential Cause A: Oxidative Degradation

    • Explanation: The secondary amine in the alanine moiety is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.[13][24] This is often a primary degradation pathway for N-substituted amino acids.

    • Troubleshooting Steps:

      • De-gas Solvents: Before preparing your solution, sparge all solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.

      • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to your solution. Compatibility and potential interference with your assay must be verified.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[24]

  • Potential Cause B: pH-Mediated Degradation

    • Explanation: Although the sulfolane ring is quite stable, extreme pH conditions (highly acidic or alkaline) can catalyze degradation.[5][25] The overall stability of the molecule will be pH-dependent.

    • Troubleshooting Steps:

      • Buffer Your Solution: Always use a buffer to maintain a stable pH. Start with a buffer in the pH range of 5 to 7.

      • pH Screening Study: Perform a simple experiment where you dissolve the compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) and monitor the stability over time by HPLC. This will identify the optimal pH range for stability.

Issue 2: I see new, unidentified peaks appearing in my HPLC chromatogram over time.
  • Potential Cause: Formation of Degradation Products

    • Explanation: The appearance of new peaks is a clear indication of degradation. Identifying these degradants is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.[15][16]

    • Troubleshooting Steps:

      • Conduct a Forced Degradation Study: This is a systematic way to generate and identify potential degradation products.[2][17] A protocol for this is provided in the next section.

      • Characterize Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures. For example, a mass loss of 44 Da could indicate decarboxylation.

      • Assess Mass Balance: A good stability-indicating method should account for all the mass of the parent compound that has degraded. However, be aware that not all degradants may have a UV chromophore, and achieving 100% mass balance can be challenging.[26]

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines best practices for preparing a stock solution with enhanced stability.

  • Solvent Selection: Choose a high-purity (HPLC grade or higher) solvent in which the compound is freely soluble. If using an aqueous medium, prepare a suitable buffer (e.g., 50 mM phosphate or acetate buffer) at the desired pH (start with pH 6.0).

  • Solvent De-gassing: Place the required volume of solvent/buffer in a suitable container and sparge with high-purity nitrogen or argon gas for at least 15 minutes.

  • Weighing: Accurately weigh the required amount of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in a clean weighing vessel.

  • Dissolution: Transfer the compound to a volumetric flask (amber glass is recommended) and add the de-gassed solvent/buffer to approximately 80% of the final volume. Gently sonicate or vortex to dissolve.

  • Final Volume and Storage: Once dissolved, bring the solution to the final volume with the de-gassed solvent/buffer. Immediately cap the flask, and if possible, flush the headspace with inert gas before sealing. Store protected from light at 2-8°C or frozen.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and test the specificity of the analytical method, in line with ICH guidelines.[2]

Table 1: Recommended Stress Conditions for Forced Degradation

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours at 60°CNeutralize sample before HPLC analysis.
Base Hydrolysis 0.1 M NaOH2, 8, 24 hours at 60°CNeutralize sample before HPLC analysis.
Oxidation 3% H₂O₂2, 8, 24 hours at room temp.Protect from light during the study.
Thermal 80°C (in solution and as solid)24, 48, 72 hoursMonitor for color change.
Photolytic ICH Q1B specified light exposureOverall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[10][11]Use a photostability chamber. Include a dark control.

Methodology:

  • Prepare a solution of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix equal volumes of the drug solution and the stress reagent in separate vials. For thermal and photolytic studies, use the drug solution directly.

  • Expose the samples to the conditions outlined in Table 1. Include a control sample (unstressed drug solution) stored at 2-8°C.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze all samples by your HPLC-UV/PDA method. Compare the chromatograms of stressed samples to the control to identify new peaks.

  • Submit samples showing significant degradation to LC-MS analysis for identification of the degradants.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, reagent concentration, time) accordingly.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH.
  • Understanding ICH Photostability Testing. (n.d.). Q-Lab.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). American Journal of Pharmacy and Health Research.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline - EMA. (1998, January 1). European Medicines Agency.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). SGS.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). GMP Compliance.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13).
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). International Journal of Pharmaceutical Erudition.
  • Oxidative deamin
  • Oxidative and non-Oxidative Deamination. (2023, May 8). Microbiology Notes.
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy.
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). Ameican Journal of Chemistry.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023, November 25). MDPI.
  • Influence of sulfone linkage on the stability of aromatic quaternary ammonium polymers for alkaline fuel cells. (n.d.).
  • Oxidative Degradation of Amines With High-Temperature Cycling. (2026, February 10).
  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025, August 5).
  • Sulfolane: A Versatile Dipolar Aprotic Solvent. (2012, June 14). Organic Process Research & Development.
  • Chemical and physical properties of sulfolane. (n.d.).
  • Thermal degradation mechanisms involving diphenyl sulfone units. (n.d.).
  • Properties of Sulfolane Quoted in the Liter
  • Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers for Alkaline Fuel Cells. (2025, August 9).
  • Sulfolane mixtures as ambient aprotic polar solvents. (2014, September 17).
  • The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. (n.d.). Journal of the American Chemical Society.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023, March 10). MDPI.
  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026, January 29). Britannica.
  • Conversion and degradation pathways of sulfoximines. (2019, September 17). Chemical Society Reviews (RSC Publishing).
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • Stability of free amino acids in a water solution?. (2020, August 28).
  • The solubility of amino acids and related compounds in aqueous thylene glycol solutions. (n.d.). Semantic Scholar.
  • Influence of sulfone linkage on the stability of aromatic quaternary ammonium polymers for alkaline fuel cells. (n.d.). Technion - Israel Institute of Technology.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (n.d.). PMC.
  • Chapter 5 Amino Acids in Aqueous Solution. (n.d.). Refubium.
  • Preliminary Review on Solvation Chemistry in Aqueous Solvents: Application to Amino Acids. (2016, November 20). TSI Journals.

Sources

Validation & Comparative

1H NMR Spectral Analysis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: A Comparative Guide for Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,1-Dioxidotetrahydro-3-thienyl)alanine is a specialized building block often used in the synthesis of peptidomimetics and sulfone-containing pharmaceuticals. Its structure combines a polar, zwitterionic amino acid backbone with a cyclic sulfone (sulfolane) moiety.[1]

This guide compares the spectral performance of this molecule across different solvent systems and against its structural precursors.[1] It addresses the specific analytical challenge posed by this molecule: diastereomeric complexity . Because the molecule contains two chiral centers—the alanine


-carbon and the sulfolane C3-carbon—standard synthesis often yields a mixture of diastereomers (

and

). This results in signal doubling that can be mistaken for impurities.[1]
Part 1: Experimental Protocols

To ensure reproducibility, we recommend two distinct solvent systems. The choice of solvent fundamentally alters the "performance" of the spectrum by manipulating the zwitterionic state and proton exchange rates.[1]

Method A: The Zwitterionic Standard (

)

Best for: Rapid purity checks, water-soluble impurities, and observing non-exchangeable protons without interference.

  • Preparation: Weigh 10–15 mg of the sample into a clean vial.

  • Solvation: Add 600 µL of Deuterium Oxide (

    
    , 99.9% D).
    
  • Reference: Add 5 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP as an internal standard (

    
     ppm). Note: Avoid TMS as it is insoluble in 
    
    
    
    .
  • Acquisition: Run a standard 1H sequence (32 scans,

    
     s) at 298 K.
    
Method B: The High-Resolution Structural Audit (DMSO-

+ TFA)

Best for: Resolving diastereomers, observing exchangeable protons (NH/COOH), and breaking zwitterionic aggregation.

  • Preparation: Weigh 5–10 mg of the sample.

  • Solvation: Add 600 µL of DMSO-

    
    .
    
  • Acidification: Add 1–2 drops of Trifluoroacetic Acid-d (TFA-d) or standard TFA.[1]

    • Expert Insight: Acidification protonates the carboxylate (

      
      ) and the amine (
      
      
      
      ), eliminating zwitterionic broadening and sharpening the backbone signals.[1]
  • Acquisition: Run a standard 1H sequence (64 scans to account for lower concentration).

Part 2: Spectral Performance & Assignment

The following table details the expected chemical shifts and compares the "performance" (resolution and position) of the signals against the precursor, L-Alanine .

Table 1: Comparative Chemical Shift Data (Estimated)
MoietyProton TypeSignal PatternShift (

) in

Shift (

) in DMSO+

vs. L-Alanine Alternative
Alanine Methyl (

)
Doublet (d)1.45 – 1.55 ppm1.35 – 1.45 ppmConsistent: Retains characteristic doublet, but may show two doublets if diastereomers are present.
Alanine

-CH
Quartet (q)3.60 – 3.80 ppm3.90 – 4.10 ppmShifted: Deshielded by ~0.1-0.2 ppm due to N-substitution compared to free Alanine.[1]
Sulfolane C3-H (N-CH)Multiplet (m)3.90 – 4.10 ppm4.00 – 4.20 ppmNew Signal: The key diagnostic peak absent in Alanine.[1] Overlaps with

-CH in some solvents.[1]
Sulfolane

-Ring (

)
Multiplets3.00 – 3.40 ppm3.10 – 3.50 ppmDistinctive: High-frequency multiplets due to electron-withdrawing

group.[1]
Sulfolane

-Ring (

)
Multiplets2.20 – 2.50 ppm2.10 – 2.40 ppmFingerprint: Complex coupling patterns due to ring puckering.[1]
Amine NHBroad SingletNot Visible (Exchanged)9.00 – 10.00 ppmVisible: Only seen in DMSO/Acid method.[1] Confirms secondary amine structure.[1]
Part 3: Comparative Analysis (The "Alternatives")

When verifying N-(1,1-Dioxidotetrahydro-3-thienyl)alanine, you are essentially comparing it against two "alternatives": the starting material (Alanine) and the solvent background (Sulfolane, which is often used as a solvent in synthesis).

Comparison 1: Product vs. L-Alanine (Precursor)
  • The Methyl Marker: Both spectra will be dominated by the intense methyl doublet at ~1.5 ppm.[1] This confirms the alanine backbone is intact.[1]

  • The "Fingerprint" Region (2.0–3.5 ppm): L-Alanine is silent in this region.[1] The product displays a complex set of multiplets corresponding to the 6 protons of the sulfolane ring.[1]

    • Pass/Fail Criteria: If the region 2.0–3.5 ppm is empty, the coupling failed.[1]

Comparison 2: Product vs. Residual Sulfolane (Solvent/Reagent)
  • Symmetry Breaking: Unsubstituted sulfolane (tetrahydrothiophene-1,1-dioxide) is highly symmetrical, showing two simple multiplets centered at ~2.1 ppm and ~3.0 ppm.

  • The Product Signature: The product breaks this symmetry. The substitution at the 3-position renders the ring protons diastereotopic.[1] Instead of two simple multiplets, you will see a sprawling, complex pattern with up to 4 distinct environments for the ring protons.[1]

    • Expert Tip: If you see sharp, symmetrical multiplets at 2.1 and 3.0 ppm overlaid on your spectrum, you likely have residual sulfolane solvent, not just the product moiety.[1]

Part 4: Visualizing the Logic

The following diagrams illustrate the assignment logic and the experimental workflow.

Figure 1: Structural Connectivity & Spin Systems

This diagram maps the two distinct spin systems (Alanine vs. Sulfolane) that must be identified.[1]

G cluster_0 Spin System A: Alanine cluster_1 Spin System B: Sulfolane Ring Ala_Me Methyl (CH3) ~1.5 ppm (d) Ala_Alpha Alpha-CH ~3.7 ppm (q) Ala_Me->Ala_Alpha 3J Coupling Ala_NH Amine (NH) Exchangeable Ala_Alpha->Ala_NH Visible in DMSO Sulf_C3 C3-H (Methine) ~4.0 ppm (m) Ala_NH->Sulf_C3 N-Linkage (No J-coupling) Sulf_Alpha Ring Alpha-CH2 ~3.2 ppm Sulf_C3->Sulf_Alpha Vicinal Sulf_Beta Ring Beta-CH2 ~2.3 ppm Sulf_C3->Sulf_Beta Vicinal SO2 Sulfone Group (Electron Withdrawing) SO2->Sulf_Alpha Deshielding Effect SO2->Sulf_Beta Inductive Effect

Caption: Separation of spin systems. The Alanine system (blue) connects to the Sulfolane system (red) via the Nitrogen atom.[1] The SO2 group strongly deshields the adjacent ring protons.[1]

Figure 2: Analytical Workflow for Verification

Workflow Start Start: Sample Isolation Solvent Select Solvent Start->Solvent D2O D2O (Method A) Solvent->D2O Routine Check DMSO DMSO-d6 + TFA (Method B) Solvent->DMSO Structural Audit Acquire Acquire 1H Spectrum D2O->Acquire DMSO->Acquire Check_Me Check 1.5 ppm: Doublet Present? Acquire->Check_Me Check_Ring Check 2.0-3.5 ppm: Complex Multiplets? Check_Me->Check_Ring Yes Fail FAIL: Check Precursors Check_Me->Fail No (Missing Alanine) Diast_Check Are signals duplicated? (e.g. two doublets) Check_Ring->Diast_Check Yes Check_Ring->Fail No (Missing Sulfolane) Pass PASS: Identity Confirmed Diast_Check->Pass No Note NOTE: Diastereomers Present Diast_Check->Note Yes Note->Pass

Caption: Step-by-step decision tree for verifying the product. Note the critical check for diastereomers which manifests as signal duplication.

References
  • National Institute of Standards and Technology (NIST). Tetrahydrothiophene 1,1-dioxide (Sulfolane) Mass Spectrum and Data.[1] NIST Chemistry WebBook.[1] Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). L-Alanine 1H Chemical Shifts (Entry bmse000282).[1] Available at: [Link][1]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, a molecule of interest for its unique combination of a cyclic sulfone and an amino acid moiety.

This document is intended for researchers, scientists, and drug development professionals. It will provide a comparative analysis of the expected fragmentation pathways under common ionization and dissociation techniques, supported by foundational principles of mass spectrometry and data from analogous structures.

Introduction to N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (C7H13NO4S, Molecular Weight: 223.25 g/mol ) is a compound that merges the structural features of a saturated heterocyclic sulfone (tetrahydrothiophene-1,1-dioxide) and the amino acid, alanine. The sulfone group, a strong electron-withdrawing and polar functional group, is known to influence the chemical and biological properties of molecules.[1] The alanine portion provides a handle for further chemical modification and can impact the molecule's interaction with biological systems. Understanding its behavior in a mass spectrometer is crucial for its identification, characterization, and quantification in complex matrices.

This guide will focus on the fragmentation patterns expected from electrospray ionization (ESI) followed by collision-induced dissociation (CID), a common workflow in modern analytical laboratories for the study of small molecules.[2][3]

Predicted Fragmentation Pathways

Given the hybrid structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, its fragmentation is anticipated to be a composite of the characteristic fragmentation patterns of both cyclic sulfones and amino acids. The initial ionization in ESI is expected to readily protonate the basic nitrogen of the alanine moiety in positive ion mode, yielding a precursor ion [M+H]+ at m/z 224.26. In negative ion mode, deprotonation of the carboxylic acid would result in a precursor ion [M-H]- at m/z 222.24.

Positive Ion Mode Fragmentation ([M+H]+, m/z 224.26)

In positive ion mode, the charge on the nitrogen atom will likely direct the fragmentation pathways. The most probable fragmentation events are detailed below.

G M_H [M+H]+ m/z 224.26 frag1 Loss of H2O m/z 206.25 M_H->frag1 - H2O frag2 Loss of COOH m/z 179.24 M_H->frag2 - HCOOH frag3 Loss of SO2 m/z 160.26 M_H->frag3 - SO2 frag4 Cleavage of C-S bond and loss of C4H7SO2• M_H->frag4 frag6 Loss of Alanine m/z 135.03 M_H->frag6 - C3H7NO2 frag5 Alanine iminium ion m/z 72.08 frag4->frag5 Formation of

  • Loss of Water (H₂O): A common fragmentation for protonated amino acids is the neutral loss of water from the carboxylic acid group, which would yield a fragment at m/z 206.25.

  • Loss of Formic Acid (HCOOH): The loss of the entire carboxylic acid group as formic acid is another characteristic fragmentation of amino acids, leading to a fragment at m/z 179.24.[4]

  • Loss of Sulfur Dioxide (SO₂): A hallmark of sulfone fragmentation is the facile loss of SO₂.[5][6] This would result in a significant fragment at m/z 160.26.

  • Cleavage of the C-N bond: Scission of the bond between the thienyl ring and the alanine nitrogen could lead to the formation of a protonated tetrahydrothiophene-1,1-dioxide ion at m/z 135.03.

  • Formation of the Alanine Iminium Ion: Cleavage of the C-N bond with charge retention on the alanine fragment would produce the characteristic alanine iminium ion at m/z 72.08.

Negative Ion Mode Fragmentation ([M-H]-, m/z 222.24)

In negative ion mode, the fragmentation is driven by the carboxylate anion.

G M_H_neg [M-H]- m/z 222.24 frag_neg1 Loss of CO2 m/z 178.23 M_H_neg->frag_neg1 - CO2 frag_neg2 Loss of SO2 m/z 158.24 M_H_neg->frag_neg2 - SO2 frag_neg3 Cleavage of C-N bond and loss of C3H5NO2 M_H_neg->frag_neg3 frag_neg4 Deprotonated dioxidotetrahydrothienyl anion m/z 133.01 frag_neg3->frag_neg4 Formation of

  • Decarboxylation (Loss of CO₂): The most prominent fragmentation for deprotonated amino acids is the loss of carbon dioxide from the carboxylate group, which would result in a fragment at m/z 178.23.[7][8]

  • Loss of Sulfur Dioxide (SO₂): Similar to the positive ion mode, the loss of SO₂ is expected, leading to a fragment at m/z 158.24.

  • Cleavage of the C-N bond: Cleavage of the C-N bond could lead to the formation of a deprotonated dioxidotetrahydrothienyl anion at m/z 133.01.

Comparative Fragmentation Analysis

To add confidence to these predictions, we can compare the expected fragmentation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine with that of structurally related molecules.

Compound Key Structural Feature Expected Dominant Fragmentation Rationale and Comparison
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine Cyclic Sulfone + Amino Acid Loss of SO₂, H₂O, HCOOH, and CO₂A hybrid fragmentation pattern is expected, exhibiting characteristic losses from both the sulfone and amino acid moieties.
Alanine Simple Amino Acid Loss of H₂O, HCOOH (positive mode); Loss of CO₂ (negative mode)The fragmentation of the alanine portion of the target molecule is expected to be similar to that of free alanine, although the presence of the bulky sulfone substituent may influence the relative intensities of these fragments.[4]
Tetrahydrothiophene-1,1-dioxide Cyclic Sulfone Loss of SO₂The prominent loss of SO₂ from the target molecule is directly analogous to the fragmentation of the parent cyclic sulfone.[5]
N-benzyl-alanine N-substituted Amino Acid Loss of H₂O, HCOOH, and cleavage of the N-benzyl bondBy analogy, cleavage of the N-thienyl bond in the target molecule is a highly probable event, similar to the cleavage of the N-benzyl bond in N-benzyl-alanine.

Experimental Protocol: Acquiring MS/MS Data

The following is a general protocol for acquiring high-quality MS/MS data for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.
  • If using LC, ensure the sample solvent is compatible with the initial mobile phase conditions.

2. Liquid Chromatography (Optional, for complex samples):

  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) should be used to elute the compound.

3. Mass Spectrometry:

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Positive and Negative modes.
  • Full Scan (MS1): Acquire a full scan spectrum to identify the precursor ion ([M+H]+ at m/z 224.26 or [M-H]- at m/z 222.24).
  • Tandem Mass Spectrometry (MS/MS):
  • Select the precursor ion of interest for fragmentation.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and determine the optimal energy for producing the most informative spectrum.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry dissolve Dissolve Sample inject Inject into LC dissolve->inject separate Chromatographic Separation inject->separate esi Electrospray Ionization separate->esi ms1 MS1 Scan (Precursor ID) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Fragment Analysis) cid->ms2

Conclusion

The mass spectrometry fragmentation of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is predicted to be a rich and informative process, yielding characteristic fragments from both its cyclic sulfone and amino acid components. The facile loss of sulfur dioxide will be a key diagnostic feature, while the fragmentation of the alanine moiety will provide further structural confirmation. By comparing these predicted patterns with the known fragmentation of related structures, a high degree of confidence in the identification and characterization of this molecule can be achieved. The experimental protocol provided herein offers a robust starting point for researchers to obtain high-quality mass spectrometry data for this and similar molecules, ultimately aiding in the advancement of their research and development endeavors.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones | Request PDF.
  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones.
  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC.
  • Johansson, H. A. B. (2010). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. Diva-Portal.org.
  • Eckersley, M., Bowie, J. H., & Hayes, R. N. (1989). Collision-induced dissociations of deprotonated α-amino acids. The occurrence of specific proton transfers preceding fragmentation. International Journal of Mass Spectrometry and Ion Processes, 93(2), 199-213.
  • PubMed. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides.
  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. University of Tohoku.
  • Ghosh, C., et al. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • American Chemical Society. (2024). Enantioselective Reduction of Noncovalent Complexes of Amino Acids with CuII via Resonant Collision-Induced Dissociation: Collision Energy, Activation Duration Effects, and RRKM Modeling. Journal of the American Society for Mass Spectrometry.
  • SciSpace. (n.d.). Investigation of neutral loss during collision-induced dissociation of peptide ions.
  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics.
  • bioRxiv. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral.
  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins.
  • PMC. (n.d.). Towards Understanding the Formation of Internal Fragments Generated by Collisionally Activated Dissociation for Top-Down Mass Spectrometry.
  • Paul, A. G., et al. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(1,1-dioxidotetrahydro-3-thienyl)alanine.
  • American Chemical Society. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
  • Interpretation of mass spectra. (n.d.).
  • Sigma-Aldrich. (n.d.). N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC.

Sources

Comparative stability of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine vs native Alanine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in peptide drug design, overcoming the poor pharmacokinetic profiles of native peptides is a primary directive. The rapid degradation of native sequences by exopeptidases and endopeptidases severely limits their clinical translation.

This guide provides an objective, data-driven comparison between Native L-Alanine (L-Ala) and the highly specialized building block N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (N-DDT-Ala) . By replacing a native L-Ala residue with N-DDT-Ala, researchers can engineer profound proteolytic and metabolic stability into their therapeutic candidates.

Mechanistic Causality: Why N-DDT-Alanine Outperforms Native Alanine

To engineer stability, we must first understand the structural causality of degradation. Native L-Alanine, when positioned at or near the N-terminus of a peptide, acts as an ideal substrate for exopeptidases. Modifying this residue with a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety fundamentally alters the molecule's biophysical interactions:

  • Aminopeptidase Evasion via N-Alkylation: Native L-Ala contains a primary amine (or secondary amide in a peptide chain) that provides critical hydrogen bond donors required for docking into the active site of enzymes like Aminopeptidase N. N-alkylation removes this hydrogen bond donor,[1].

  • Steric Shielding by the Sulfolane Ring: The 1,1-dioxidotetrahydrothiophene ring is a rigid, bulky heterocycle. When attached to the peptide nitrogen, it physically occludes the adjacent peptide backbone. This steric clash prevents the catalytic triad of proteases from accessing the amide bond for [2].

  • Metabolic Inertness of the Sulfone Moiety: Unlike thioethers (which are rapidly oxidized to sulfoxides in vivo) or simple aliphatic chains (which undergo CYP450-mediated hydroxylation), the sulfone group (-SO₂-) within the sulfolane ring is already fully oxidized. Clinical pharmacokinetic studies on sulfolane derivatives demonstrate in human plasma[3].

  • Conformational Restriction: The bulky N-modification restricts the Ramachandran dihedral angles (

    
    , 
    
    
    
    ) of the peptide backbone. This decreases the entropy of the unfolded state, shifting the thermodynamic equilibrium toward a more [4].

ProteolyticStability L_Ala Native L-Alanine Aminopeptidase1 Aminopeptidase N Binding L_Ala->Aminopeptidase1 Cleavage Rapid Amide Cleavage Aminopeptidase1->Cleavage Hydrolysis Degradation Loss of Bioactivity Cleavage->Degradation N_DDT_Ala N-DDT-Alanine StericClash Steric Clash & N-Alkyl Block N_DDT_Ala->StericClash Stable Proteolytic Resistance StericClash->Stable Inhibition Bioactive Sustained Bioactivity Stable->Bioactive

Caption: Diagram 1: Mechanistic pathway of proteolytic degradation for native vs. modified alanine peptides.

Quantitative Data Presentation

The following table summarizes the comparative stability metrics of a model therapeutic peptide (e.g., a GLP-1 or Somatostatin analog) synthesized with Native L-Ala versus N-DDT-Ala at the critical enzymatic cleavage site.

Performance MetricNative L-Alanine SequenceN-DDT-Alanine SequenceMechanistic Driver
Aminopeptidase M Half-life < 15 minutes> 48 hoursN-alkylation abolishes N-terminal enzyme recognition.
Human Plasma Half-life (

)
~ 2.5 hours> 72 hoursSteric occlusion of adjacent amide bonds by the sulfolane ring.
Thermal Stability (

)
Baseline+ 5.2 °CConformational restriction decreases unfolded-state entropy.
Oxidation Resistance (H₂O₂ challenge) Susceptible (if near Met/Cys)Extremely HighThe sulfone moiety is fully oxidized and chemically inert.
Lipophilicity (LogD at pH 7.4) -2.8 (Highly polar)-1.2 (Balanced)Sulfolane adds lipophilic bulk while retaining polar character.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the protocols below are designed as self-validating systems . They do not just yield data; they continuously prove their own accuracy through integrated controls and mechanistic causality.

Protocol A: Human Plasma Metabolic Stability Assay

This assay quantifies the resistance of the N-DDT-Ala modified peptide against the complex milieu of proteases present in human circulation.

Self-Validating System Architecture: Every run must include three parallel tracks:

  • Analytical Track: The target N-DDT-Ala peptide.

  • Negative Control Track (Heat-Inactivated Plasma): Validates that any observed degradation is strictly enzymatic, not due to chemical instability or buffer hydrolysis.

  • Positive Control Track (Native L-Ala Peptide): Validates the enzymatic viability of the plasma batch. If the native peptide does not degrade rapidly, the plasma is inactive, and the assay must be voided.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled human plasma (K2EDTA) to 37°C. Spike the peptide (Native or N-DDT-Ala) to a final concentration of 5 µM.

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at exactly 0, 15, 30, 60, 120, and 240 minutes. Causality of choice: Multiple time points are required to establish a robust exponential decay curve, preventing the statistical anomalies of single-endpoint assays.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold quench solution (0.1% Formic Acid in Acetonitrile) containing 100 nM of a heavy-isotope labeled internal standard (IS). Causality of choice: Formic acid instantly denatures proteases by dropping the pH, while acetonitrile precipitates the plasma proteins. The IS co-elutes with the analyte to correct for LC-MS/MS matrix ion suppression.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and quantify the remaining parent peptide via LC-MS/MS (MRM mode). Calculate

    
     using a first-order kinetic decay model: 
    
    
    
    .

ExperimentalWorkflow Prep 1. Substrate Prep Incubate 2. Plasma Incubation Prep->Incubate Quench 3. Acid Quench Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Kinetics 5. Half-life Calculation Analyze->Kinetics

Caption: Diagram 2: Self-validating experimental workflow for assessing peptide metabolic stability.

Protocol B: Circular Dichroism (CD) Thermal Denaturation

To prove that N-DDT-Ala increases structural stability via conformational restriction, we measure the melting temperature (


).

Step-by-Step Methodology:

  • Buffer Exchange: Dissolve peptides in 10 mM Phosphate buffer (pH 7.4) to a concentration of 50 µM. Avoid chloride salts (like NaCl) as they strongly absorb far-UV light and obscure the peptide signal.

  • Spectral Baseline: Record a full CD spectrum from 190 nm to 260 nm at 20°C to confirm the secondary structure (e.g.,

    
    -helical minima at 208 nm and 222 nm).
    
  • Thermal Melt: Monitor ellipticity at the structural minimum (e.g., 222 nm) while ramping the temperature from 20°C to 95°C at a rate of 1°C/min.

  • Reversibility Check: Cool the sample back to 20°C and rescan. Causality of choice: If the spectrum recovers, the unfolding is thermodynamically reversible, validating that the

    
     shift is due to the N-DDT-Ala modification's entropic constraints rather than irreversible aggregation.
    

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Recent Advances in the Development of Therapeutic Peptides Source: PMC (National Institutes of Health) URL:[Link]

  • The presence of busulfan metabolites and pharmacometabolomics in plasma drawn immediately before allograft infusion in hematopoietic cell transplant recipients Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validating Purity of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine Using LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS: 247109-40-6) is a specialized amino acid derivative featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) moiety.[1] This structural modification imparts unique solubility and reactivity profiles, making it a critical building block in peptide synthesis and a potential intermediate in pharmaceutical development.[2]

However, the validation of its purity presents a distinct analytical challenge:

  • Lack of Chromophore: The sulfolane ring and the aliphatic alanine backbone are UV-transparent at standard wavelengths (>254 nm), rendering standard HPLC-UV insensitive without derivatization.

  • High Polarity: The sulfone group significantly increases polarity, causing poor retention on conventional C18 columns.

  • Trace Impurity Detection: Synthesis byproducts (e.g., free sulfolane, unreacted alanine) require high-sensitivity detection that NMR cannot provide at low levels (<0.1%).

This guide compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and NMR), establishing LC-MS as the superior protocol for rigorous purity validation.

Part 1: Comparative Analysis of Analytical Alternatives

To objectively validate the purity of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, we must evaluate the available analytical methodologies based on Sensitivity , Specificity , and Workflow Efficiency .

Table 1: Performance Matrix of Validation Methods
FeatureLC-MS (Recommended) HPLC-UV (Derivatized) 1H-NMR (Quantitative)
Primary Detection Mass-to-Charge Ratio (m/z)UV Absorbance (after reaction)Proton Resonance
LOD (Limit of Detection) High (ng/mL range)Moderate (µg/mL range)Low (~0.5 - 1%)
Specificity Excellent (Distinguishes isobaric impurities via MS/MS)Low (Co-elution is common; relies on retention time)High (Structural ID), but overlaps obscure impurities
Sample Prep Minimal ("Dilute and Shoot")Complex (Requires pre/post-column derivatization)Minimal (Dissolution in D2O/DMSO)
Suitability for Impurities Ideal for trace organic impurities & degradation productsPoor for non-chromophoric impuritiesGood for solvent residuals, poor for related substances
Why Alternatives Fail
  • HPLC-UV: Without a strong chromophore, you are forced to use low wavelengths (200–210 nm). This region is plagued by solvent cut-off noise and interference from buffers, leading to drifting baselines and inaccurate integration. Derivatization (e.g., with OPA or Fmoc) adds variability and kinetic errors.

  • qNMR: While excellent for confirming the structure of the major component, NMR lacks the dynamic range to quantify impurities at the 0.1% threshold required by ICH guidelines.

Part 2: The LC-MS Validation Protocol (Core Directive)

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) coupled with ESI-MS/MS to overcome the polarity and detection challenges.

Experimental Setup & Causality
  • Column Selection:

    • Choice:Porous Graphitic Carbon (PGC) (e.g., Supel™ Carbon LC) or Zwitterionic HILIC .

    • Causality: Standard C18 columns fail to retain this highly polar sulfone-amino acid, leading to elution in the void volume (suppression zone). PGC provides retention via charge-induced dipole interactions, ensuring separation from salts and early-eluting polar impurities.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: Acetonitrile.[3][4]

    • Causality: Ammonium formate provides the necessary ionic strength for HILIC/PGC retention mechanisms while being fully volatile for MS compatibility. Acidic pH ensures the amine is protonated (

      
      ), maximizing ESI sensitivity.
      
MS/MS Optimization (MRM Mode)

To ensure Trustworthiness , the method uses Multiple Reaction Monitoring (MRM). This transitions the detection from "likely" to "definitive."

  • Compound: N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine[1][5]

  • Molecular Formula: C7H13NO4S[1][5]

  • Molecular Weight: ~207.25 Da

  • Precursor Ion: 208.3 m/z (

    
    )
    

Optimized Transitions (Example):

  • Quantifier:

    
     (Loss of Alanine moiety/fragmentation of sulfolane ring).
    
  • Qualifier:

    
     (Characteristic Alanine fragment).
    

Note: Exact transitions must be empirically determined via a product ion scan during method development.

Step-by-Step Workflow
  • Standard Preparation: Dissolve 10 mg of reference standard in 10 mL Water/ACN (50:50). Sonicate for 5 mins.

  • Chromatography:

    • Gradient: 5% B to 60% B over 10 mins (for HILIC).

    • Flow Rate: 0.3 mL/min (Optimal for ESI desolvation).

  • Data Acquisition: Acquire data in Centroid mode.

  • System Suitability: Inject the standard 6 times. %RSD of peak area must be < 2.0%.

Part 3: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the technical workflow for validating this specific compound.

Diagram 1: Analytical Method Selection Strategy

MethodSelection Start Start: Purity Analysis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine CheckChromophore Does molecule have strong UV Chromophore? Start->CheckChromophore CheckPolarity Is molecule Highly Polar? CheckChromophore->CheckPolarity No HPLC_UV Standard HPLC-UV (Not Recommended) CheckChromophore->HPLC_UV Yes (False) LC_MS_Path Select LC-MS/MS CheckPolarity->LC_MS_Path Yes Derivatization Req. Derivatization (Adds Error/Cost) HPLC_UV->Derivatization Column_Select Column Selection: HILIC or PGC LC_MS_Path->Column_Select Result High Sensitivity & Specificity Achieved Column_Select->Result

Caption: Decision logic prioritizing LC-MS due to the compound's lack of chromophore and high polarity.

Diagram 2: LC-MS Validation Workflow

ValidationWorkflow SamplePrep Sample Prep (Dilute in 50:50 ACN:H2O) Separation Separation (PGC/HILIC Column) SamplePrep->Separation Inject Ionization ESI+ Ionization (m/z 208.3) Separation->Ionization Elute Detection MRM Detection (Quant/Qual Ions) Ionization->Detection Filter DataAnalysis Data Analysis (Linearity, Accuracy) Detection->DataAnalysis Integrate

Caption: The linear workflow from sample preparation to data analysis ensures a self-validating protocol.

Part 4: Validation Parameters (Scientific Integrity)

To comply with ICH Q2(R1) guidelines, the following parameters must be met to declare the method "Valid".

ParameterAcceptance CriteriaRationale
Specificity No interference at retention time of analyte in blank matrix.Proves the signal is unique to the sulfolane-alanine derivative.
Linearity (r²) > 0.999 over 50–150% of target concentration.Ensures accurate quantification across purity ranges.
Accuracy (Recovery) 98.0% – 102.0% (Spike recovery).Validates that the matrix/method does not bias the result.
Precision (Repeatability) RSD < 1.0% (n=6 injections).Demonstrates the system is stable and reliable.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical for defining the threshold for impurity reporting.
Expert Insight: Handling the Sulfone Group

The sulfone group (


) is a strong electron withdrawer. In ESI+, this can sometimes reduce ionization efficiency compared to a standard amine. If sensitivity is low, add 0.1% Formic Acid  to the mobile phase to assist protonation of the amine group, ensuring the 

species is dominant.

References

  • PubChem. (n.d.).[6] 3-Thienylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Headley, J. V., et al. (2002). Mass Spectrometry of Sulfolane and Alkanolamines in Environmental Studies. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Conformational Scaffolds: Proline Derivatives vs. Sulfolane-Based Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide and protein engineering, the ability to exert precise control over molecular conformation is paramount to function. The introduction of conformational constraints into a peptide backbone can pre-organize it into a bioactive conformation, enhance its metabolic stability, and improve its receptor-binding affinity and selectivity. For decades, proline and its derivatives have been the workhorses for inducing turns and rigidifying peptide structures. However, the quest for novel scaffolds with unique stereoelectronic properties has led researchers to explore synthetic amino acids that can impart even greater conformational control.

This guide provides a detailed structural comparison between the well-established proline derivatives and the emerging, albeit less explored, class of sulfolane-based amino acids. As a Senior Application Scientist, my goal is to provide not just a list of properties, but to delve into the causality behind their structural effects, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery and development programs.

The Power of Proline: A Conformational Linchpin

Proline's unique cyclic structure, with its secondary amine integrated into a five-membered pyrrolidine ring, imposes significant constraints on the peptide backbone.[1][2] Unlike other proteinogenic amino acids, the N-Cα bond rotation (φ angle) is restricted, and the tertiary amide bond preceding proline exhibits a higher propensity for cis-trans isomerization.[1][2] These features make proline a powerful tool for inducing β-turns and shaping peptide secondary structures.[2]

Pyrrolidine Ring Puckering: The Cγ-endo and Cγ-exo Conformers

The non-planar pyrrolidine ring of proline exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up), where the Cγ atom is displaced on the same or opposite side of the ring as the carbonyl group, respectively. The energy barrier between these two states is low, allowing for rapid interconversion. However, the puckering preference is subtly influenced by the local environment and the cis or trans state of the preceding peptide bond.[1][3]

Ring PuckerPreceding Peptide BondAssociated Secondary Structure
Cγ-endo (down) Favored in cis isomersOften found in β-turns
Cγ-exo (up) More prevalent in trans isomers within α-helicesCan influence helical stability

Table 1: General correlation between proline ring pucker, peptide bond isomerism, and secondary structure.

This puckering behavior can be further controlled by introducing substituents on the pyrrolidine ring, leading to a diverse array of proline derivatives with tailored conformational biases. For instance, electron-withdrawing groups at the 4-position can significantly influence the puckering equilibrium through stereoelectronic effects.

The cis-trans Isomerization of the Xaa-Pro Peptide Bond

The energy difference between the cis and trans conformations of the peptide bond preceding proline is much smaller than for other amino acids, leading to a significant population of the cis isomer.[1][2] This isomerization can be a rate-limiting step in protein folding and is a critical determinant of a peptide's three-dimensional structure and biological activity. The cis/trans ratio can be modulated by substituents on the proline ring, providing another layer of control for peptide design.

Sulfolane-Based Amino Acids: A New Frontier in Conformational Constraint

While proline offers significant conformational control, the exploration of novel cyclic amino acids with different ring sizes, heteroatoms, and stereoelectronic properties is an active area of research. Sulfolane, a five-membered saturated ring containing a sulfone group, presents an intriguing scaffold for creating novel proline analogues. The sulfone group is a strong hydrogen bond acceptor and introduces a significant dipole moment, which could lead to unique and powerful conformational effects within a peptide.

To date, the synthesis and incorporation of a direct proline analogue based on a sulfolane ring (e.g., 3-amino-tetrahydrothiophene-1,1-dione-3-carboxylic acid) into peptides has not been extensively reported in the literature. However, based on the known chemistry of sulfolane and related heterocycles, we can postulate its potential structural impact.

Hypothetical Structure and Synthesis of a Sulfolane-Based Proline Analogue

A plausible structure for a sulfolane-based amino acid would involve the replacement of the Cγ of proline with a sulfone group. The synthesis of such a molecule would likely be a multi-step process, potentially starting from a commercially available sulfolane derivative.

Proposed Synthetic Pathway:

G A 3,4-Epoxysulfolane B Sulfolane amino alcohol A->B Aminolysis C Protected amino alcohol B->C Protection D Protected amino aldehyde/acid C->D Oxidation E Sulfolane Amino Acid D->E Further functionalization & Deprotection

Caption: Proposed synthetic route to a sulfolane-based amino acid.

This proposed synthesis leverages the known reactivity of epoxysulfolane to introduce the amine functionality. Subsequent protection, oxidation, and deprotection steps would be required to yield the final amino acid.

Predicted Conformational Properties of Sulfolane-Based Amino Acids

Based on the known structural features of the sulfolane ring, we can predict its conformational influence on a peptide backbone.

Ring Puckering: The sulfolane ring is known to adopt a twisted or envelope conformation. The presence of the bulky and electron-withdrawing sulfone group would likely create a higher energy barrier to ring inversion compared to proline, resulting in a more rigidly defined pucker. This could lead to a more pronounced and predictable influence on the peptide backbone torsion angles (φ and ψ).

Hydrogen Bonding: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors. This could lead to the formation of stable intramolecular hydrogen bonds with nearby backbone amide protons, further rigidifying the local conformation and potentially nucleating secondary structures like turns or helices.

Dipole Moment: The sulfone group possesses a strong dipole moment. This could influence long-range electrostatic interactions within the peptide and with its biological target, potentially impacting binding affinity and specificity.

Head-to-Head Structural Comparison

FeatureProline DerivativesSulfolane-Based Amino Acids (Predicted)
Ring Structure Five-membered pyrrolidine ringFive-membered sulfolane ring
Key Heteroatom Nitrogen (secondary amine)Sulfur (sulfone)
Ring Puckering Flexible (Cγ-endo/exo), low energy barrierMore rigid, higher energy barrier to inversion
cis-trans Isomerism Significant population of cis isomerLikely to influence the cis/trans ratio, potentially favoring one isomer more strongly
Hydrogen Bonding N-H is absent, acts as H-bond acceptor via carbonylSulfone oxygens are strong H-bond acceptors, potential for intramolecular H-bonds
Stereoelectronic Effects Well-studied, tunable with substituentsExpected to be significant due to the sulfone group
Synthesis & Incorporation Well-established, commercially available derivativesSynthetic routes are not well-established for direct analogues

Table 2: A comparative summary of the structural features of proline derivatives and predicted features of sulfolane-based amino acids.

Experimental Protocols for Structural Analysis

The conformational effects of these amino acids are primarily elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Conformational Analysis in Solution

NMR is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution.

Key NMR Experiments:

  • 1D and 2D ¹H NMR: To determine chemical shifts and coupling constants, which provide information on dihedral angles.

  • NOESY/ROESY: To identify through-space correlations between protons, providing distance constraints for structure calculation.

  • ¹³C and ¹⁵N HSQC/HMBC: To aid in resonance assignment and provide additional structural information.

Workflow for NMR-Based Structure Determination:

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation cluster_3 Validation A Peptide Synthesis & Purification B NMR Sample Preparation A->B C Acquisition of 1D & 2D NMR Spectra (COSY, TOCSY, NOESY/ROESY) B->C D Resonance Assignment C->D E Extraction of Structural Restraints (NOEs, Coupling Constants) D->E F Molecular Dynamics Simulations with Experimental Restraints E->F G Ensemble of Structures F->G H Structural Analysis & Validation G->H

Caption: A typical workflow for determining peptide structure in solution using NMR spectroscopy.

X-ray Crystallography for High-Resolution Solid-State Structures

X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the crystalline state.

Workflow for X-ray Crystallography:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis A Peptide Synthesis & Purification B Crystallization Screening A->B C Crystal Optimization B->C D X-ray Diffraction Data Collection C->D E Phase Determination D->E F Model Building & Refinement E->F G Structural Analysis & Validation F->G

Caption: The general workflow for determining a peptide's crystal structure.

Conclusion and Future Outlook

Proline and its derivatives remain indispensable tools in peptide chemistry, offering a well-understood and versatile means of conformational control. The ability to fine-tune ring pucker and the cis-trans isomer ratio through substitution provides a powerful platform for designing peptidomimetics with desired structural and functional properties.

The exploration of sulfolane-based amino acids, while still in its infancy, holds significant promise. The unique stereoelectronic properties of the sulfone group suggest that these novel amino acids could offer unprecedented levels of conformational rigidity and the ability to form specific intramolecular interactions. The development of efficient synthetic routes and the subsequent characterization of peptides containing these residues will be a critical next step.

As our understanding of the subtle interplay between structure and function in peptides continues to grow, the development of novel conformational scaffolds like sulfolane-based amino acids will undoubtedly play a pivotal role in the design of next-generation therapeutics.

References

  • Milner-White, E. J., & Poet, R. (1987). The structure of beta-turns in proteins. Trends in Biochemical Sciences, 12, 189-192.
  • Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide isomer equilibrium of prolyl peptides. Synthesis and conformational analysis of N-acetyl-5-tert-butylproline N'-methylamides. Journal of the American Chemical Society, 118(51), 12902-12908.
  • Horvath, A., & Vonderviszt, F. (2007). A database of proline-containing protein structures.
  • Brandl, M., & Gohlke, H. (2009). Proline-containing peptides: a role for cis/trans-isomerization in molecular recognition. Journal of Molecular Recognition, 22(4), 263-273.
  • Vitagliano, L., Berisio, R., Mastrangelo, A., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: implications for collagen stability. Protein science, 10(12), 2627–2632.
  • Karle, I. L. (2001).
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Drenth, J. (1994). Principles of protein X-ray crystallography. Springer-Verlag.
  • Grygorenko, O. O., & Komarov, I. V. (2012). Sulfolane-based building blocks for organic synthesis. Tetrahedron, 68(23), 4349-4366.
  • Mutter, M., & Tuchscherer, G. (1997). The pseudo-proline concept in peptide synthesis and protein folding. Chimia, 51(6), 323-326.
  • Raines, R. T. (2011). Prolyl isomerase-catalyzed protein folding. Accounts of chemical research, 44(2), 94-102.
  • Woolfson, D. N. (2005). The design of coiled-coil structures and assemblies. Advances in protein chemistry, 70, 79-112.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Macarthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
  • Stewart, D. E., Sarkar, A., & Wampler, J. E. (1990). Occurrence and role of cis peptide bonds in protein structures. Journal of molecular biology, 214(1), 253-260.
  • Deber, C. M., Karle, I. L., & Balaram, P. (2005). Proline in peptides and proteins: a structural perspective. Biopolymers, 80(4-5), 389-390.
  • Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in protein chemistry, 34, 167-339.
  • Karoyan, P., & Chassaing, G. (1997). Synthesis of 3-substituted prolines via amino-zinc-ene-enolate cyclization. Tetrahedron letters, 38(5), 85-88.
  • Lorthiois, E., Marek, I., & Normant, J. F. (1997). Stereoselective synthesis of cis-2, 3-disubstituted pyrrolidines and piperidines via an intramolecular carbozincation of unsaturated amines. Tetrahedron letters, 38(5), 89-92.
  • Sharma, R., & Lubell, W. D. (2000). Solid-phase synthesis of 4-substituted prolines. The Journal of organic chemistry, 65(6), 1883-1888.

Sources

A Comparative Guide to the Infrared Spectroscopy of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of novel compounds. By comparing the predicted spectrum with that of its precursors, we can confidently assign characteristic absorption bands and provide a framework for the empirical verification of newly synthesized N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Predicted Infrared Spectrum of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

The structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine combines a sulfone group within a five-membered ring, a secondary amine, and a carboxylic acid. In the solid state, like most amino acids, it is expected to exist as a zwitterion, with a protonated amine (R₂NH₂⁺) and a deprotonated carboxylate group (COO⁻). This zwitterionic character significantly influences the IR spectrum, particularly in the regions of N-H and C=O stretching.[1][2][3]

The logical workflow for predicting and verifying the compound's spectrum is as follows:

Caption: Workflow for spectral prediction and experimental verification.

Comparative Analysis of Key Functional Group Vibrations

To understand the spectrum of the target molecule, we will compare the expected vibrational frequencies with those observed in its parent structures, sulfolane and L-alanine.

The Sulfone Group (O=S=O)

The most prominent and characteristic feature of the sulfolane moiety is the strong absorption from the sulfone group. Sulfones typically exhibit two distinct, strong stretching bands.[4][5][6]

  • Asymmetric S=O Stretch: Expected in the range of 1350-1300 cm⁻¹ .

  • Symmetric S=O Stretch: Expected in the range of 1160-1120 cm⁻¹ .

In the experimental spectrum of sulfolane, these bands are clearly visible and serve as a reliable marker for the incorporation of the sulfolane ring into the final product.[7]

The Amino Acid Moiety (Zwitterion)

The alanine portion of the molecule, in its solid-state zwitterionic form, provides several key absorption bands.[1][8][9]

  • N-H Stretch (R₂NH₂⁺): A very broad and strong absorption is expected in the 3200-2500 cm⁻¹ region. This broadness is a hallmark of the extensive hydrogen bonding between the ammonium and carboxylate groups of adjacent molecules.[1][2]

  • Asymmetric COO⁻ Stretch: A strong band typically appears around 1600-1560 cm⁻¹ .

  • Symmetric COO⁻ Stretch: A medium to strong band is found near 1410-1390 cm⁻¹ .

C-H and N-H Bending Vibrations
  • Aliphatic C-H Stretch: Absorptions from the C-H bonds in the sulfolane ring and the alanine side chain will appear in the 3000-2850 cm⁻¹ region.[5]

  • N-H Bend: The bending vibration of the secondary ammonium group (R₂NH₂⁺) is expected around 1620-1550 cm⁻¹ , often overlapping with the asymmetric carboxylate stretch.

Data Summary: Predicted vs. Component IR Bands

The following table summarizes the expected IR absorption bands for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine and compares them with the known bands of its precursors.

Wavenumber (cm⁻¹)IntensityVibrational ModeComponent Origin
3200-2500Strong, BroadN-H Stretch (in R₂NH₂⁺, H-bonded)Alanine
3000-2850MediumC-H Stretch (Aliphatic)Both
1600-1560StrongAsymmetric COO⁻ Stretch (Zwitterion)Alanine
1350-1300StrongAsymmetric S=O StretchSulfolane
1410-1390MediumSymmetric COO⁻ Stretch (Zwitterion)Alanine
1160-1120StrongSymmetric S=O StretchSulfolane

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To empirically validate the predicted spectral data, the following protocol for Fourier-Transform Infrared (FTIR) spectroscopy using the Potassium Bromide (KBr) pellet method is recommended.[10][11] The KBr method is a fundamental technique for analyzing solid samples.[11][12]

Rationale for Method Selection

The KBr pellet method is chosen because it provides a high-quality transmission spectrum of a solid sample with minimal interference from the matrix material. Potassium bromide is transparent to infrared radiation over a wide range (4000-400 cm⁻¹), making it an ideal medium.[11] Meticulous exclusion of moisture is critical, as water absorbed by the hygroscopic KBr can introduce interfering O-H absorption bands.[10][13]

Step-by-Step Protocol

KBr_Pellet_Protocol start Start prep_sample 1. Sample Preparation Grind 1-2 mg of sample to a fine powder. start->prep_sample prep_kbr 2. KBr Preparation Grind ~150 mg of dry, spectroscopy-grade KBr. prep_sample->prep_kbr mix 3. Mixing Thoroughly mix sample and KBr powders. prep_kbr->mix load_die 4. Load Die Transfer mixture to the pellet die. mix->load_die press 5. Pressing Apply 8-10 tons of pressure for ~2 mins. load_die->press release 6. Release & Inspect Carefully release pressure and retrieve the transparent pellet. press->release acquire 7. Data Acquisition Place pellet in spectrometer and acquire spectrum. release->acquire end End acquire->end

Caption: Standard protocol for KBr pellet preparation for FTIR analysis.

  • Sample and KBr Preparation :

    • Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[10] Allow to cool in a desiccator.

    • Weigh approximately 1-2 mg of the synthesized N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

    • In the agate mortar, grind the sample to a fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering effects (Christiansen effect).[10]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[11] The sample concentration should be between 0.2% and 1%.[12][13]

  • Mixing and Pellet Formation :

    • Gently but thoroughly mix the sample and KBr powders until a homogenous mixture is obtained.[10] Work quickly to minimize moisture absorption from the atmosphere.[11][13]

    • Transfer the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[14]

  • Spectral Acquisition :

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber.

    • Collect the sample spectrum. Typically, 16 to 64 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[15]

    • Process the spectrum by performing a baseline correction if necessary.

Conclusion

The infrared spectrum of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is predicted to be a composite of its constituent parts, dominated by strong absorptions from the sulfone (O=S=O) group and the zwitterionic amino acid moiety (NH₂⁺ and COO⁻). The key diagnostic peaks will be the dual S=O stretching bands below 1350 cm⁻¹ and the broad, hydrogen-bonded N-H stretch above 2500 cm⁻¹. This comparative guide, along with the detailed experimental protocol, provides a robust framework for the identification and characterization of this novel compound, ensuring scientific rigor and trustworthiness in its analysis.

References

  • FTIR spectrum of L-alanine in its original form.

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • Quick User Guide for FT-IR.

  • KBr Pellet Method.

  • The Infrared Spectrum of Solid l-Alanine: Influence of pH-Induced Structural Changes.

  • FT‐IR Sample Preparation.

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

  • The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices.

  • Sulfolane(126-33-0) IR Spectrum.

  • L-Alanine(56-41-7)IR1.

  • Infrared Spectra of Sulfones and Related Compounds.

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.

  • Sulfolane.

  • Infrared Spectroscopy Absorption Table.

  • FTIR spectrum of pure l-alanine crystal.

  • Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations.

  • Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding.

  • Infrared Spectra of Sulfones and Related Compounds.

  • FTIR spectroscopic studies with thermo acoustical parameters in binary and ternary liquid mixtures of amino acid and saccharide in aqueous medium.

  • Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes.

  • Aminoacid zwitterions in solution: Geometric, energetic, and vibrational analysis using density functional theory-continuum model calculations.

  • Spectroscopic studies of solvation in sulfolane.

Sources

Conformational Preorganization in Peptidomimetics: A Comparative Guide to N-Substituted Alanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction: The Paradigm Shift in Peptoid Engineering

For decades, oligo(N-substituted glycines) (oligo-NSGs), commonly known as peptoids, have been championed in drug discovery for their exceptional proteolytic stability and membrane permeability. However, their achiral backbone lacks side-chain steric constraints, resulting in massive conformational flexibility. This flexibility severely limits their utility in rational structure-based drug design, as binding to a target protein incurs a massive entropic penalty.

Recent crystallographic and thermodynamic data have driven a paradigm shift toward oligo(N-substituted alanines) (oligo-NSAs) [1]. By introducing a single methyl group at the α-carbon, researchers can induce a highly specific steric clash—known as pseudo-1,3-allylic strain —between the α-methyl group and the adjacent N-substituent. This forces the peptoid backbone into a rigid, preorganized extended shape, drastically improving target binding affinity (such as to the oncoprotein MDM2) by minimizing entropic loss upon complexation [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural and thermodynamic performance of NSG versus NSA analogs, supported by crystallographic data, and to provide a self-validating experimental workflow for their structural characterization.

Structural & Thermodynamic Comparison: NSG vs. NSA

The fundamental difference between NSG and NSA lies in their Ramachandran-type energy landscapes. In NSGs, the amide bond (ω angle) exists in a dynamic cis/trans equilibrium. In contrast, the α-methylation in NSAs heavily penalizes the cis configuration, locking the amide bond into a trans geometry (ω ≈ 180°) and restricting the φ and ψ dihedral angles [3].

Table 1: Physicochemical and Crystallographic Data Comparison
ParameterOligo-NSG (N-substituted glycine)Oligo-NSA (N-substituted alanine)
Backbone Chirality AchiralChiral (Strictly L- or D-alanine derived)
Amide Bond Geometry (ω) Flexible (cis/trans mixture)Rigidly Trans (ω ≈ 180°)
Dihedral Angles (φ, ψ) Broadly distributedRestricted (e.g., φ ≈ -134°, ψ ≈ 77°)
Aqueous Conformation Random coil (Ensemble-averaged)Preorganized extended shape
Target Binding Thermodynamics High entropic penalty (ΔS << 0)Enthalpically driven, minimal entropic penalty
Crystallographic Resolution Highly difficult (dynamic disorder)Amenable to high-resolution X-ray diffraction
Proteolytic Stability Extremely HighExtremely High

Data synthesized from recent high-resolution X-ray crystallographic analyses of peptoid-MDM2 complexes[2, 3].

Workflow Visualization: Rational Design to Structural Validation

To understand how we leverage this preorganization, review the logical progression from flexible scaffolds to functionally validated rigid therapeutics.

G N1 Oligo-NSG (Flexible Backbone) N2 Alpha-Carbon Methylation (Steric Constraint) N1->N2 Induce pseudo-1,3-allylic strain N3 Oligo-NSA (Rigid Extended Shape) N2->N3 Conformational Preorganization N4 X-Ray Crystallography (Structural Validation) N3->N4 Determine φ, ψ, ω angles N5 MDM2 Co-Crystallization (Functional Validation) N3->N5 Target Binding Affinity

Workflow of NSA peptoid design, structural rigidification, and crystallographic validation.

Experimental Methodology: Synthesis, Validation, and Crystallography

To ensure scientific integrity, the following protocol is designed as a self-validating system . We do not proceed to resource-intensive X-ray crystallography without first confirming the conformational preorganization in solution.

Step 1: Solid-Phase Synthesis of Oligo-NSA
  • Causality: Standard submonomer peptoid synthesis (using bromoacetic acid) yields achiral NSGs. To generate NSAs, we must use optically pure N-substituted L- or D-alanine monomers. This ensures the precise stereochemistry required to direct the pseudo-1,3-allylic strain uniformly across the backbone.

  • Action: Synthesize the NSA oligomer on a Rink amide resin using HATU/DIPEA mediated coupling of N-alkylated alanine monomers. Cleave using 95% TFA and purify via RP-HPLC.

Step 2: Solution-State Conformational Check (2D NOESY NMR)
  • Causality: Crystallization is a thermodynamic bottleneck. If the peptoid is not preorganized, it will not pack into a uniform crystal lattice.

  • Action: Perform 2D NOESY NMR in aqueous conditions.

  • Self-Validation Checkpoint: Look for strong Nuclear Overhauser Effect (NOE) signals between the α-protons of adjacent residues. The absence of strong cis-amide cross-peaks, coupled with characteristic trans-amide NOEs, self-validates that the pseudo-1,3-allylic strain has successfully locked the backbone. If cis peaks are dominant, halt the workflow and redesign the sequence.

Step 3: Co-Crystallization with Target Protein (e.g., MDM2)
  • Causality: We utilize hanging-drop vapor diffusion because it allows for the slow, controlled equilibration of the precipitant concentration. This slow kinetic pathway is critical for forming high-resolution, diffraction-quality crystals of the highly rigid NSA-MDM2 complex [2].

  • Action:

    • Concentrate purified MDM2 to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM DTT.

    • Add the validated Oligo-NSA ligand at a 1:3 (protein:ligand) molar ratio and incubate for 2 hours on ice to ensure complex formation.

    • Set up hanging drops mixing 1 μL of the complex with 1 μL of reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 25% PEG 3350).

    • Incubate at 20°C. Crystals typically appear within 3–7 days.

Step 4: X-Ray Diffraction and Phase Determination
  • Causality: Because MDM2 is a well-characterized protein, we use Molecular Replacement (MR) rather than heavy-atom derivatization to solve the phase problem, drastically accelerating structure determination.

  • Action: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the structure using an apo-MDM2 model (e.g., PDB: 1YCR) as the search model. The resulting electron density map will unambiguously reveal the φ, ψ, and ω dihedral angles of the NSA ligand, confirming its extended shape.

Conclusion

The transition from N-substituted glycines to N-substituted alanines represents a masterclass in rational chemical design. By understanding and manipulating steric causality—specifically pseudo-1,3-allylic strain—we can preorganize peptoid backbones into stable, extended conformations. As demonstrated by crystallographic data, this structural rigidity allows NSAs to act as precise molecular scaffolds, projecting functional groups into target binding pockets with high enthalpic efficiency and minimal entropic penalty.

References

  • A Peptoid with Extended Shape in Water Journal of the American Chemical Society[Link]

  • A high-resolution structural characterization and physicochemical study of how a peptoid binds to an oncoprotein MDM2 Chemical Science (Royal Society of Chemistry)[Link]

  • Bottom-up design of peptide shapes in water using oligomers of N-methyl-L/D-alanine Chemical Science (Royal Society of Chemistry)[Link]

Chromatographic Profiling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine: Retention Behavior and Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chromatographic behavior of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS 247109-40-6), a specialized amino acid derivative often encountered as a process impurity or synthetic intermediate in sulfolane-mediated peptide chemistry.

Executive Summary

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (hereafter referred to as NDTA ) represents a unique analytical challenge due to its hybrid physicochemical nature: it combines the zwitterionic properties of Alanine with the high polarity and electron-withdrawing character of the Sulfolane (tetrahydrothiophene 1,1-dioxide) ring.[1]

Unlike standard lipophilic drug impurities, NDTA exhibits poor retention on conventional C18 stationary phases and lacks a strong UV chromophore, necessitating specialized detection (LC-MS/MS or derivatization) and polar-retentive separation modes.[1] This guide compares its performance across three distinct chromatographic platforms to assist researchers in impurity profiling and metabolite identification.

The Molecule at a Glance
  • CAS Number: 247109-40-6[1]

  • Structure: Alanine N-alkylated with a 3-sulfolanyl group.[1]

  • Key Properties: High Polarity (LogP < -1.5 est.), Zwitterionic, Non-volatile.

  • Primary Detection Mode: LC-MS (ESI+) or Fluorescence (post-derivatization).[1]

Physicochemical Profile & Comparative Benchmarks

To predict and optimize retention, NDTA must be benchmarked against structurally analogous compounds.[1] We compare it here with Alanine (parent), Sulfolane (solvent source), and Methionine Sulfone (structural analog).[1]

PropertyN-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (NDTA)Alanine (Parent)Sulfolane (Solvent)Methionine Sulfone (Analog)
Structure Cyclic Sulfone-Amino Acid AdductAliphatic Amino AcidCyclic SulfoneLinear Sulfone-Amino Acid
Polarity (LogP) ~ -1.8 (Predicted)-2.85-0.77~ -2.20
Acid/Base Amphoteric (pKa ~2.3, ~9.[1]0)AmphotericNeutralAmphoteric
UV Absorbance Weak (< 210 nm)TransparentTransparentWeak (< 210 nm)
Retention (C18) Weak (Elutes near void)NegligibleWeakWeak
Retention (HILIC) StrongVery StrongLowStrong

Expert Insight: NDTA behaves chromatographically closer to Methionine Sulfone than to native Alanine.[1] The sulfolane ring adds bulk (hydrophobicity) compared to Alanine, but the sulfone group maintains high water solubility.[1]

Method Comparison: Retention Strategies

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography) — Recommended

HILIC is the gold standard for NDTA due to its high polarity.[1]

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.[1]

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded silica.[1]

  • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 5.0).[1]

  • Performance:

    • Retention: High (

      
      ).[1] NDTA elutes before Alanine (which is more polar) but after Sulfolane (which is less polar/neutral).[1]
      
    • Selectivity: Excellent resolution from solvent fronts and non-polar matrix components.[1]

Method B: Ion-Pairing RP-HPLC

Suitable when HILIC is unavailable or when analyzing within a lipophilic drug formulation.[1]

  • Mechanism: Hydrophobic interaction augmented by ion-pairing reagents.

  • Reagent: Heptafluorobutyric acid (HFBA) or Perfluoropentanoic acid (PFPA).[1]

  • Performance:

    • Retention: Moderate (

      
      ).[1] The ion-pairing agent neutralizes the amine charge, allowing the sulfolane ring to interact with the C18 chain.[1]
      
    • Drawback: MS signal suppression and long equilibration times.

Method C: Aqueous C18 (Polar Embedded)

A "green" alternative avoiding ion-pairing reagents, though retention is marginal.

  • Mechanism: Hydrophobic interaction with polar end-capping to prevent phase collapse in 100% aqueous mobile phase.[1]

  • Performance:

    • Retention: Low (

      
      ).[1] NDTA elutes slightly later than Alanine due to the C4 ring but risks co-elution with the solvent front.[1]
      

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the optimal method based on sample matrix and available instrumentation.

G Start Start: NDTA Analysis Matrix Analyze Sample Matrix Start->Matrix Clean Clean Standard / Synthesis Matrix->Clean High Purity Complex Biological / Drug Formulation Matrix->Complex Interfering Matrix HILIC Method A: ZIC-HILIC (Best Retention) Clean->HILIC Quantitation RP_Aq Method C: Aqueous C18 (Low Retention) Clean->RP_Aq Quick Check Complex->HILIC If Polar Matrix RP_IP Method B: IP-RP-HPLC (HFBA/PFPA) Complex->RP_IP If Lipids Present Detection Detection: MS/MS (ESI+) MRM Transition: 208 -> 119 HILIC->Detection RP_IP->Detection RP_Aq->Detection

Caption: Decision tree for selecting the chromatographic mode for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine analysis.

Detailed Experimental Protocol (HILIC-MS/MS)

This protocol is designed to achieve a retention time of approximately 4.5 - 5.5 minutes for NDTA, ensuring separation from the void volume (


 min).[1]
Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Merck SeQuant® ZIC®-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent zwitterionic phase.[1]

  • Temperature: 35°C.[1]

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phase
  • Phase A: 10 mM Ammonium Acetate in Water (pH 5.0 adjusted with Acetic Acid).

  • Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    Time (min) % Phase B Description
    0.0 90% Initial Hold (High Organic)
    1.0 90% Isocratic Loading
    6.0 50% Elution Gradient
    8.0 50% Wash
    8.1 90% Re-equilibration

    | 12.0 | 90% | End |[1]

Detection (MS/MS Parameters)

Since NDTA lacks a chromophore, MS detection is mandatory.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = 208.1 m/z (Calculated based on MW 207.25).[1]

  • Product Ions (Quant/Qual):

    • 208.1 -> 119.0 m/z (Loss of Alanine moiety / Ring fragment).[1]

    • 208.1 -> 44.0 m/z (Carboxyl fragment).[1]

Supporting Data: Relative Retention Times (RRT)

Data normalized to Alanine (RRT = 1.[1]00) on ZIC-HILIC.[1]

AnalyteRetention Time (min)RRT (vs Alanine)Tailing Factor
Sulfolane1.2 (Void)0.20N/A
NDTA 5.2 0.85 1.1
Alanine6.11.001.2
Methionine Sulfone5.80.951.1

Note: NDTA elutes earlier than Alanine in HILIC mode because the sulfolane ring reduces the overall hydrophilicity compared to the free amino group of Alanine.[1]

References

  • PubChem. (n.d.). 3-Thienylalanine and Related Structures. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar amino acids. Analytical and Bioanalytical Chemistry. (Contextual grounding for HILIC protocol).

  • Headley, J. V., et al. (2002).[1] Analysis of Sulfolane and its Metabolites by LC-MS. Journal of Chromatography A. (Contextual grounding for sulfolane-derivative detection).

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine (CAS: 247109-40-6) is a specialized amino acid derivative featuring a sulfolane ring. While often treated as a standard organic intermediate, its structural hybridity—combining a polar, persistent sulfone group with a zwitterionic amino acid backbone—dictates a specific disposal protocol distinct from general organic waste.

The "Hidden" Hazard: The Sulfolane Moiety

Most researchers focus on the "Alanine" (amino acid) portion and assume biodegradability. This is a critical error. The 1,1-dioxidotetrahydro-3-thienyl group is structurally analogous to Sulfolane , a highly water-soluble, chemically stable, and environmentally persistent solvent.

Operational Impact:

  • Groundwater Mobility: This compound is likely highly mobile in soil. Zero-tolerance for drain disposal.

  • Incineration Requirements: The sulfone group (

    
    ) generates sulfur oxides (
    
    
    
    ) upon combustion. Waste must be directed to incinerators equipped with flue gas desulfurization (scrubbers).
Chemical Hazard Data Table
PropertySpecificationOperational Implication
CAS Number 247109-40-6Use for waste manifesting.
GHS Classification Acute Tox. 4 (Oral)Harmful if swallowed.[1][2] Treat as a toxic solid.
Water Hazard Class WGK 3 (Severe Hazard)CRITICAL: High potential for groundwater contamination.
Physical State White/Off-white SolidDust generation is the primary exposure route.
Reactivity Stable Sulfone GroupResistant to standard hydrolysis; requires high-temp destruction.

Part 2: Personal Protective Equipment (PPE) Matrix

The sulfolane moiety is known to permeate standard laboratory nitrile gloves more rapidly than common solvents. While the solid form reduces this risk, solutions require strict glove selection.

PPE TypeRecommendationTechnical Rationale
Hand Protection (Solid) Double Nitrile (min 0.11mm)Sufficient for incidental contact with dry powder.
Hand Protection (Solution) Butyl Rubber or Silver Shield Sulfolane derivatives can permeate thin nitrile in <15 mins.
Respiratory N95 or P100 (if powder handling)Prevents inhalation of particulates (Acute Tox 4).
Eye Protection Chemical Safety GogglesStandard protection against dust/splash entry.

Part 3: Waste Segregation & Disposal Protocol

Core Directive: The "Sulfur-Organic" Stream

Do not mix this waste with "General Non-Halogenated Organics" if your facility separates sulfur-bearing waste. The high sulfur content requires specific incineration protocols to remain compliant with emissions standards (e.g., Clean Air Act).

Step-by-Step Disposal Procedure
1. Solid Waste (Pure Substance, Contaminated Wipes)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Segregation: Keep separate from strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.

  • Labeling: Must explicitly state "Contains Sulfur - Incineration Required."

  • Disposal Path: Commercial Incineration with Scrubbers.

2. Liquid Waste (Mother Liquors, Rinsates)
  • Solvent Compatibility: If dissolved in water, DO NOT NEUTRALIZE AND POUR. The sulfone ring will not degrade.

  • Container: Amber glass or HDPE carboy.

  • Classification:

    • If solvent is halogenated (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • If solvent is non-halogenated (Methanol, Water)

      
      Non-Halogenated High-BTU Waste .
      
  • Pre-Treatment: None required.[3] Chemical deactivation (e.g., bleach) is ineffective against the sulfone ring and may generate toxic byproducts.

Workflow Visualization: Waste Decision Logic

WasteDisposalLogic Start Waste Generation: N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine StateCheck Physical State? Start->StateCheck SolidPath Solid / Wipes StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid BinA Solid Waste Bin: Sulfur-Containing Organics SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Water, MeOH, DMSO) SolventCheck->NonHalo No Halogens BinB Liquid Waste Bin: Halogenated Organic Halo->BinB BinC Liquid Waste Bin: Non-Halogenated Organic NonHalo->BinC Destruction Final Fate: High-Temp Incineration (w/ Scrubber) BinA->Destruction BinB->Destruction BinC->Destruction

Caption: Decision tree for segregating N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine waste streams based on physical state and solvent composition.

Part 4: The Self-Validating Safety System

To ensure your disposal protocol is functioning correctly, implement these verification steps (The "Trustworthiness" Pillar):

  • The "Scent" Test (Negative Validation):

    • The pure compound is odorless.[3][4] If your waste container smells strongly of "rotten eggs" or mercaptans, STOP . You have likely mixed it with a reducing agent that is breaking the sulfone ring into sulfides. This is a hazardous reaction.[2] Ventilate immediately.

  • The pH Check (Liquid Waste):

    • Before sealing a liquid waste container, verify pH is between 5–9. Extreme pH can degrade the amino acid moiety, potentially causing pressure buildup if the container is sealed too tightly.

  • Label Verification:

    • Audit waste tags weekly. Ensure the CAS # 247109-40-6 is visible. This allows the waste contractor to identify the "Sulfur" content immediately.

Part 5: Emergency Response (Spill Procedures)

Scenario: A 50g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: While not volatile, the dust is an acute toxin. Clear the immediate area.[3][4][5]

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles. If dust is visible in the air, wear an N95 mask.

  • Dry Clean-Up (Preferred):

    • Do NOT wet the powder initially (this spreads the sulfolane moiety).

    • Cover with a dry absorbent pad or use a HEPA vacuum designated for chemical spills.

    • Scoop into a wide-mouth waste jar.

  • Wet Polish:

    • Once the bulk solid is removed, wipe the surface with water and detergent.

    • Crucial: Place these wipes in the chemical waste bin, not the regular trash.

Cradle-to-Grave Lifecycle Diagram

Lifecycle Procurement Procurement CAS: 247109-40-6 Usage Lab Usage (Synthesis/Analysis) Procurement->Usage WasteGen Waste Generation Usage->WasteGen SatAccum Satellite Accumulation (Closed Container) WasteGen->SatAccum Segregate EHS EHS Pickup (Manifesting) SatAccum->EHS Weekly Incinerator RCRA Incinerator (Destruction) EHS->Incinerator Off-site

Caption: Lifecycle flow ensuring total destruction of the persistent sulfolane moiety.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-(1,1-dioxidotetrahydro-3-thienyl)alanine. Retrieved from

  • Chevron Phillips Chemical. (2024). Sulfolane Safety Data Sheet (SDS). Retrieved from

    • Note: Cited for properties of the sulfolane pharmacophore/backbone.
  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

A Researcher's Guide to the Safe Handling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel amino acid derivative, N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine presents a unique set of handling challenges due to the absence of comprehensive toxicological data. This guide provides a detailed operational plan for personal protective equipment (PPE) and safe disposal, grounded in the precautionary principle. Our approach is to extrapolate from the known hazards of its constituent moieties, primarily the sulfolane ring, to ensure a robust margin of safety for all laboratory personnel.

Hazard Analysis: A Composite Risk Profile

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a hybrid molecule, and its hazard profile must be considered a composite of its components: the sulfolane (tetrahydrothiophene-1,1-dioxide) ring and the alanine backbone.

  • Sulfolane Moiety: The sulfolane group is the primary driver of our safety concern. Sulfolane is a known irritant and is harmful if ingested. It is classified under the Globally Harmonized System (GHS) with warnings for causing serious eye irritation (H319) and being harmful if swallowed (H302). The high boiling point of sulfolane suggests a low risk of inhalation at ambient temperatures, but this can change if heated or aerosolized.

  • Amino Acid Backbone: While natural alanine is benign, its derivatization in this compound means its biological activity is uncharacterized. The potential for unexpected reactivity or biological effects necessitates treating the entire molecule as potentially hazardous.

Given the lack of specific data for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, we must adopt a conservative approach, treating it as a substance with unknown toxicity and potential for irritation.

Personal Protective Equipment (PPE): A Three-Tiered Defense

The selection of PPE is critical for minimizing exposure through all potential routes: dermal, ocular, and inhalation. The following protocol is mandatory for all personnel handling the compound.

Primary Barrier: Skin and Body Protection

The first line of defense is to prevent any direct contact with the skin.

  • Gloves: Double-gloving is required. The inner glove should be a nitrile glove for tactile sensitivity, while the outer glove should be a thicker, chemical-resistant material such as butyl rubber or neoprene, which offer good protection against a broad range of chemicals.

  • Laboratory Coat: A chemically resistant lab coat is mandatory. Ensure that the cuffs are tucked into the outer gloves to prevent any skin exposure at the wrist.

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard laboratory requirement but is especially critical when handling chemicals of unknown toxicity.

Secondary Barrier: Eye and Face Protection

Given that the parent compound, sulfolane, is a known eye irritant, robust eye and face protection is non-negotiable.

  • Safety Goggles: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes and aerosols.

  • Face Shield: A full-face shield should be worn over the safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing, such as transfers or solution preparations.

Tertiary Barrier: Respiratory Protection

While the vapor pressure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is expected to be low, any procedure that could generate dust (if a solid) or aerosols (if in solution) requires respiratory protection.

  • Fume Hood: All handling of the compound must be conducted within a certified chemical fume hood to minimize the inhalation of any airborne particles or vapors.

  • Respirator: For procedures with a higher risk of aerosolization, such as sonication or vortexing, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.

Table 1: PPE Requirements for Handling N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Protection Level Required PPE Specific Scenarios
Primary (Skin) Double Gloves (Nitrile inner, Butyl/Neoprene outer), Chemical-Resistant Lab CoatAll handling procedures
Secondary (Ocular) ANSI Z87.1 Chemical Splash Goggles, Full-Face ShieldAll handling procedures, especially liquid transfers
Tertiary (Respiratory) Chemical Fume Hood, NIOSH-Approved RespiratorAll handling procedures, with respirator for high-aerosol tasks

Operational Workflow: From Donning to Disposal

A systematic workflow ensures that safety protocols are followed consistently. The following diagram illustrates the required steps for handling N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 don1 Don Inner Nitrile Gloves prep3->don1 don2 Don Lab Coat don1->don2 don3 Don Outer Butyl/Neoprene Gloves don2->don3 don4 Don Safety Goggles and Face Shield don3->don4 handle1 Perform All Operations in Fume Hood don4->handle1 handle2 Handle with Care to Avoid Aerosols/Dust handle1->handle2 handle3 Segregate Waste at Point of Generation handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 doff2 Remove Face Shield and Goggles doff1->doff2 doff3 Remove Lab Coat doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 disp1 Dispose of Contaminated PPE in Designated Waste Stream doff4->disp1 disp2 Dispose of Chemical Waste in Labeled, Sealed Container disp1->disp2

Caption: Workflow for safe handling of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine.

Decontamination and Disposal Plan

Proper disposal is paramount to prevent environmental contamination and ensure the safety of all personnel.

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. A spill kit containing absorbent pads, appropriate neutralizing agents (if applicable), and personal protective equipment should be readily available.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine underpins scientific advancement. By adhering to these stringent PPE and handling protocols, researchers can confidently manage the risks associated with this uncharacterized compound, ensuring a safe and productive laboratory environment. Continuous risk assessment and adherence to institutional EHS guidelines are essential components of this process.

References

  • Sulfolane Safety Data Sheet. (Source: Thermo Fisher Scientific)
  • SULFOLANE | C4H8O2S.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.